molecular formula C10H8N2O B1348808 5-Phenyl-1H-imidazole-2-carbaldehyde CAS No. 56248-10-3

5-Phenyl-1H-imidazole-2-carbaldehyde

Cat. No.: B1348808
CAS No.: 56248-10-3
M. Wt: 172.18 g/mol
InChI Key: OIZJTDJQBZIIAH-UHFFFAOYSA-N
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Description

5-Phenyl-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O/c13-7-10-11-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZJTDJQBZIIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340891
Record name 4-Phenyl-1H-imidazole-2-carbaldehyde
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56248-10-3
Record name 4-Phenyl-1H-imidazole-2-carbaldehyde
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Record name 4-phenyl-1H-imidazole-2-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 5-Phenyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. The imidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1] The presence of a reactive carbaldehyde function at the 2-position and a phenyl group at the 5-position provides a versatile platform for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the basic properties, synthesis, characterization, and potential applications of this compound, serving as a technical resource for researchers in organic synthesis and drug development.

Introduction to the Imidazole Core

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] It is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents.[1][3] The unique electronic properties of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent role in molecular recognition at biological targets.[4] The introduction of a phenyl group and a carbaldehyde moiety onto this core creates a molecule with significant potential for further chemical modification and exploration of its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while the compound is commercially available, detailed experimental data in peer-reviewed literature is sparse.[5] Therefore, some properties are based on data from closely related analogues and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 56248-10-3[5]
Molecular Formula C₁₀H₈N₂O[6]
Molecular Weight 172.18 g/mol [6]
Appearance Expected to be a solidGeneral observation for similar compounds
Melting Point Data not readily available in the literature. The related isomer, 2-phenyl-1H-imidazole-5-carbaldehyde, has a reported melting point of 167-169 °C.
Solubility Expected to be soluble in polar organic solvents such as DMSO and DMF. The parent imidazole-2-carbaldehyde is soluble in water.[7]
Purity (Commercial) Typically ≥97%[5]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methodologies for constructing substituted imidazoles. A common and versatile method is the multicomponent Debus-Radziszewski synthesis.[8] This approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).

An alternative strategy involves the formylation of a pre-formed 5-phenylimidazole scaffold. This can be achieved through various formylating agents, such as the Vilsmeier-Haack reagent (POCl₃/DMF).

Below is a proposed synthetic workflow based on these established principles.

G cluster_0 Proposed Synthesis Workflow start Starting Materials: - Phenyl-substituted 1,2-dicarbonyl (e.g., Phenylglyoxal) - Formaldehyde (or equivalent) - Ammonia Source (e.g., Ammonium Acetate) step1 One-Pot Condensation (Debus-Radziszewski Reaction) start->step1 Mix and heat step2 Formation of 5-Phenyl-1H-imidazole step1->step2 Cyclization step3 Formylation at C2 Position (e.g., Vilsmeier-Haack Reaction) step2->step3 Introduce aldehyde group purification Purification (Column Chromatography/Recrystallization) step3->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)
  • Synthesis of 5-Phenyl-1H-imidazole: To a solution of phenylglyoxal (1 equivalent) in glacial acetic acid, add ammonium acetate (excess) and a source of formaldehyde, such as paraformaldehyde (1 equivalent).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice-water. Neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude 5-phenyl-1H-imidazole.

  • Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.

  • Formylation of 5-Phenyl-1H-imidazole: Dissolve the purified 5-phenyl-1H-imidazole in anhydrous DMF and cool in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise, maintaining the low temperature.

  • After the addition, allow the reaction to stir at room temperature, followed by heating to around 60-70 °C for a few hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice, followed by neutralization with a suitable base (e.g., NaOH solution) to pH 8-9.

  • The crude this compound will precipitate. Filter the solid, wash thoroughly with water, and dry.

  • Purification: Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected FeaturesRationale/Comparison
¹H NMR - Aldehyde proton (CHO): Singlet, δ ~9.7-10.0 ppm.- Imidazole ring proton: Singlet, δ ~7.5-8.0 ppm.- Phenyl protons: Multiplet, δ ~7.2-7.8 ppm.- Imidazole N-H proton: Broad singlet, variable chemical shift (δ > 10 ppm).The aldehyde proton is expected to be significantly downfield.[1] The chemical shifts of the imidazole and phenyl protons are based on typical values for these aromatic systems. The N-H proton is often broad and its position is solvent-dependent.
¹³C NMR - Aldehyde carbonyl (C=O): δ ~180-190 ppm.- Imidazole carbons: δ ~120-150 ppm.- Phenyl carbons: δ ~125-140 ppm.The carbonyl carbon of the aldehyde will be the most downfield signal. The aromatic carbons of both the imidazole and phenyl rings will appear in the typical aromatic region.
IR Spectroscopy - N-H stretch: Broad band, ~3200-3400 cm⁻¹.- C-H stretch (aromatic): ~3000-3100 cm⁻¹.- C=O stretch (aldehyde): Strong, sharp band, ~1670-1690 cm⁻¹.- C=N and C=C stretches (aromatic rings): ~1450-1600 cm⁻¹.These are characteristic vibrational frequencies for the functional groups present in the molecule. The carbonyl stretch is a particularly diagnostic peak for aldehydes.
Mass Spectrometry - Molecular Ion (M⁺): m/z = 172.06.Calculated for the molecular formula C₁₀H₈N₂O.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, with the imidazole ring influencing its reactivity.

G cluster_1 Reactivity Profile start_node 5-Phenyl-1H-imidazole- 2-carbaldehyde oxidation Oxidation start_node->oxidation [O] reduction Reduction start_node->reduction [H] (e.g., NaBH₄) condensation Condensation (e.g., with amines) start_node->condensation R-NH₂ product_acid 5-Phenyl-1H-imidazole- 2-carboxylic acid oxidation->product_acid product_alcohol (5-Phenyl-1H-imidazol- 2-yl)methanol reduction->product_alcohol product_imine Schiff Bases (Imines) condensation->product_imine

Caption: Key reactions of the aldehyde group in this compound.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-phenyl-1H-imidazole-2-carboxylic acid, using standard oxidizing agents such as potassium permanganate or Jones reagent.

  • Reduction: The aldehyde can be reduced to the primary alcohol, (5-phenyl-1H-imidazol-2-yl)methanol, using mild reducing agents like sodium borohydride.

  • Condensation Reactions: The carbonyl group is susceptible to nucleophilic attack, readily undergoing condensation reactions with amines to form Schiff bases (imines). This is a common strategy for elaborating the molecular structure.

  • Wittig and Related Reactions: The aldehyde can participate in Wittig-type reactions to form alkenes.

  • Decarbonylation: Imidazole-2-carbaldehydes have been reported to undergo decarbonylation in hot ethanol, which could be a potential side reaction under certain conditions.

Applications in Drug Discovery and Materials Science

The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antifungal, and antiviral properties. This compound serves as a valuable intermediate for the synthesis of novel therapeutic agents.

  • Anticancer Agents: The imidazole ring system is present in many compounds investigated for their anticancer properties. The ability to modify the aldehyde group allows for the introduction of various pharmacophores that can interact with biological targets such as kinases or topoisomerases.

  • Antiviral and Antimicrobial Agents: Imidazole derivatives have been explored for their potential as antiviral and antimicrobial drugs. The aldehyde can be converted into a variety of functional groups to optimize activity against different pathogens.

  • Coordination Chemistry and Materials Science: The nitrogen atoms in the imidazole ring can coordinate to metal ions, making imidazole derivatives useful ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination complexes with potential applications in catalysis and gas storage.

Conclusion

This compound is a versatile building block with significant potential in synthetic chemistry. While detailed, publicly available experimental data is limited, its structural features suggest a rich chemistry and a wide scope for the development of novel compounds with interesting biological and material properties. This guide provides a foundational understanding of this compound, intended to facilitate further research and application development.

References

physicochemical characteristics of 5-Phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Phenyl-1H-imidazole-2-carbaldehyde

Abstract

This compound (CAS No: 56248-10-3) is a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.[1] The presence of a reactive carbaldehyde function at the 2-position, combined with a phenyl substituent at the 5-position, makes this molecule a versatile building block for the synthesis of more complex chemical entities. This guide provides a comprehensive analysis of its molecular structure, synthesis, spectroscopic profile, physicochemical properties, and chemical reactivity. The content herein is synthesized from established chemical principles and available data on analogous structures, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Elucidation

The fundamental identity of this compound is established by its molecular formula and mass. It is crucial to address the inherent tautomerism of the N-unsubstituted imidazole ring. The proton on the nitrogen atom can reside on either nitrogen, leading to two equivalent tautomeric forms. This results in the interchangeability of the 4- and 5-positions. Consequently, the compound is often named interchangeably as 4-Phenyl-1H-imidazole-2-carbaldehyde.[2] For clarity, this guide will adhere to the 5-phenyl nomenclature while acknowledging this tautomerism.

PropertyValueReference
CAS Number 56248-10-3[2][3]
Molecular Formula C₁₀H₈N₂O[2]
Molecular Weight 172.18 g/mol [2][4]
IUPAC Name 2-phenyl-1H-imidazole-5-carbaldehyde[4]
Synonyms 4-Phenyl-1H-imidazole-2-carbaldehyde, 5-Phenyl-1H-imidazole-2-carboxaldehyde[2]

Synthesis and Purification Protocol

While various methods exist for the synthesis of substituted imidazoles, a common and effective approach involves the cyclocondensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. A representative protocol for the synthesis of a related compound, 2,4,5-triphenylimidazole (lophine), can be adapted. For the target molecule, a plausible and robust strategy is the reaction of a phenacyl halide with a suitable formylating agent and an ammonia source.

Proposed Synthetic Pathway: Modified Radziszewski Reaction

This protocol outlines a conceptual pathway. The reaction proceeds by the condensation of 2-bromo-1-phenylethan-1-one (phenacyl bromide) with formamidine acetate, which serves as the source for both the C2-carbon-hydrogen and the two nitrogen atoms of the imidazole ring.

SynthesisWorkflow reagent1 2-Bromo-1-phenylethan-1-one (Phenacyl Bromide) solvent Reflux in Ethanol reagent1->solvent reagent2 Formamidine Acetate reagent2->solvent workup Aqueous Workup & Purification solvent->workup Cyclocondensation product This compound workup->product Column Chromatography

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-phenylethan-1-one (1.0 eq) and formamidine acetate (1.5 eq).

  • Solvent Addition: Add absolute ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenacyl bromide is consumed.

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid) and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue via silica gel column chromatography. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the product from impurities.

  • Validation: The purified fractions containing the product should be combined, concentrated, and the resulting solid characterized by NMR, IR, and MS to confirm its identity and purity.

Spectroscopic and Structural Characterization

Comprehensive spectroscopic analysis is essential to confirm the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The choice of solvent is critical; DMSO-d₆ is preferred as it allows for the observation of the exchangeable N-H proton.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
¹H ~13.0broad singlet1HN-H : The labile imidazole proton, typically broad and downfield.
~9.7singlet1HCHO : Aldehyde proton, deshielded by the carbonyl group.
~7.9singlet1HH4-imidazole : Imidazole ring proton.
~7.4-7.6multiplet5HPhenyl-H : Aromatic protons of the phenyl ring.
¹³C ~185C-CHO : Aldehyde carbonyl carbon, highly deshielded.
~145C-C5-imidazole : Carbon bearing the phenyl group.
~138C-C2-imidazole : Carbon bearing the aldehyde group.
~125-130CH & C-Phenyl Carbons : Carbons of the phenyl ring.
~120CH-C4-imidazole : Imidazole ring carbon.

Causality Note: The predicted chemical shifts are based on the analysis of structurally similar compounds, such as 4-(1H-Imidazol-1-yl)benzaldehyde.[5] The electron-withdrawing nature of the aldehyde group significantly deshields the C2 and CHO protons. The phenyl group's electronic effects and anisotropic field will influence the shifts of the imidazole and phenyl ring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode
3200-3000BroadN-H stretch of the imidazole ring
3100-3000MediumAromatic C-H stretch
2850 & 2750MediumAldehyde C-H stretch (Fermi doublet)
~1680StrongC=O stretch of the aldehyde
~1600 & ~1480Medium-StrongC=C and C=N stretches of the aromatic and imidazole rings

Expertise Note: The presence of a strong absorption around 1680 cm⁻¹ is a definitive indicator of the conjugated aldehyde carbonyl group. The broadness of the N-H stretch is characteristic and indicative of hydrogen bonding in the solid state.[5][6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 172.18

  • Key Fragmentation Pathways:

    • Loss of a formyl radical (•CHO): [M - 29]⁺ → m/z = 143

    • Loss of carbon monoxide (CO): [M - 28]⁺ → m/z = 144

Crystallographic and Supramolecular Analysis

While a specific crystal structure for this compound is not publicly available, analysis of related structures like 4-(1H-Imidazol-1-yl)benzaldehyde allows for an expert prediction of its solid-state behavior.[5] The molecule is expected to form a planar conformation to maximize conjugation. In the crystal lattice, intermolecular hydrogen bonding is the dominant cohesive force.

HydrogenBonding cluster_0 Molecule A cluster_2 Molecule C node_A N-H N_B N: node_A->N_B N-H···N Bond O_A O=C O_C O=C node_D N-H O_E O=C node_D->O_E N-H···O Bond

Caption: Potential intermolecular hydrogen bonding motifs in the solid state.

Two primary hydrogen bonding motifs are anticipated: a strong N-H···N bond between the N-H donor of one molecule and the sp²-hybridized nitrogen of an adjacent molecule, and a weaker N-H···O bond involving the aldehyde oxygen. These interactions organize the molecules into extended chains or sheets in the crystal lattice.[5]

Physicochemical Properties

The physical properties of the compound are dictated by its molecular structure and intermolecular forces.

PropertyValue / DescriptionRationale / Source
Physical Form Expected to be a solid at room temperature.Similar imidazole derivatives are solids.
Melting Point Data not available.For comparison, the parent imidazole-2-carboxaldehyde melts at ~209 °C (with decomposition).[7]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Low solubility in water and nonpolar solvents (e.g., hexane).The polar imidazole and aldehyde groups confer solubility in polar solvents, while the nonpolar phenyl ring limits aqueous solubility.[1][8]
pKa Amphoteric. The N-H proton is weakly acidic (pKa ~14), and the lone pair on the sp² nitrogen is basic (pKa ~7).General property of the imidazole ring.[1]

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate due to the reactivity of its aldehyde group and the versatile imidazole core.

  • Aldehyde Reactivity: The carbaldehyde group can readily undergo a variety of transformations:

    • Condensation: Reacts with primary amines to form Schiff bases (imines), which are important ligands in coordination chemistry.[9]

    • Oxidation: Can be oxidized to the corresponding carboxylic acid (5-phenyl-1H-imidazole-2-carboxylic acid) using standard oxidizing agents like potassium permanganate or Jones reagent.

    • Reduction: Can be reduced to the primary alcohol ( (5-phenyl-1H-imidazol-2-yl)methanol) using reducing agents such as sodium borohydride.

    • Wittig Reaction: Reacts with phosphorus ylides to form alkenes, extending the carbon chain.

  • Medicinal Chemistry Applications: The imidazole nucleus is a key component in many pharmaceuticals. This compound serves as a starting point for synthesizing derivatives with potential biological activities, including antifungal, anticancer, and anti-inflammatory properties.[10][11]

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties are governed by the interplay of its constituent functional groups: the aromatic phenyl ring, the amphoteric imidazole core, and the reactive aldehyde. While some experimental data like melting point and a definitive crystal structure are not widely published, a robust profile can be constructed from spectroscopic principles and data from analogous compounds. Its predictable reactivity and the biological significance of its core structure establish it as a high-value building block for researchers in synthetic chemistry and drug discovery.

References

An In-depth Technical Guide to the Structural Elucidation and Analysis of 5-Phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and analysis of 5-Phenyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Recognizing the challenges often encountered in the detailed characterization of substituted imidazoles, this document synthesizes established analytical principles with field-proven insights. We delve into the causality behind experimental choices, emphasizing a multi-technique approach for unambiguous structural confirmation. This guide presents detailed, step-by-step methodologies for synthesis and analysis, supported by predictive spectroscopic data based on analogous structures. All protocols are designed as self-validating systems, ensuring scientific integrity. This document is intended to be a valuable resource for researchers engaged in the synthesis and characterization of novel imidazole-based therapeutic agents.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with various biological targets.[3] Phenyl-substituted imidazoles, in particular, are prevalent in compounds with anticancer, antiviral, and anti-inflammatory properties.[4][5] this compound serves as a key intermediate in the synthesis of more complex molecular architectures, making its thorough characterization paramount for the successful development of novel therapeutics. The aldehyde functionality provides a reactive handle for further synthetic transformations, allowing for the exploration of diverse chemical space.

This guide will provide a comprehensive overview of the synthesis and structural elucidation of this important building block, addressing the nuances of its analytical characterization.

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for imidazole ring formation.[6] A common and effective strategy involves the oxidation of the corresponding alcohol, 5-phenyl-1H-imidazol-2-yl)methanol. This precursor can be synthesized via a multicomponent reaction.

Proposed Synthetic Pathway

A plausible and efficient synthesis is a two-step process, beginning with the formation of the imidazole ring, followed by oxidation to the desired aldehyde.

Synthesis_Pathway cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: Oxidation reagents1 Benzil + Formaldehyde + Ammonia precursor (5-Phenyl-1H-imidazol-2-yl)methanol reagents1->precursor Multicomponent Condensation reagents2 Manganese (IV) Oxide (MnO2) Dioxane, Reflux product This compound reagents2->product Oxidation [19]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Oxidation of (5-Phenyl-1H-imidazol-2-yl)methanol

This protocol is adapted from a known procedure for the oxidation of a similar imidazole methanol derivative.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (5-phenyl-1H-imidazol-2-yl)methanol (1.0 eq.) in 1,4-dioxane.

  • Addition of Oxidant: Add activated manganese (IV) oxide (MnO2) (5.0-10.0 eq.) to the suspension. The use of a significant excess of MnO2 is crucial for driving the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with hot 1,4-dioxane.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Structural Elucidation: A Multi-Technique Approach

The structural confirmation of this compound requires a combination of spectroscopic techniques. The potential for tautomerism in the imidazole ring presents a unique analytical challenge that must be considered.

Analytical_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Characterization ms Mass Spectrometry (EI-MS) start->ms Characterization ir FTIR Spectroscopy (ATR) start->ir Characterization uv UV-Vis Spectroscopy start->uv Characterization xray X-ray Crystallography (Single Crystal) start->xray Definitive 3D Structure (if crystalline) elucidation Structural Elucidation nmr->elucidation ms->elucidation ir->elucidation uv->elucidation xray->elucidation

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. However, for imidazole derivatives, tautomerism can lead to peak broadening or the appearance of multiple sets of signals in solution-state NMR, complicating interpretation. Solid-state NMR (CP-MAS) can be a valuable alternative to overcome this issue.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.7 - 9.9s-
Imidazole-H7.8 - 8.0s-
Phenyl-H (ortho)7.6 - 7.8d~7-8
Phenyl-H (meta, para)7.2 - 7.5m-
Imidazole-NH13.0 - 14.0br s-

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)180 - 185
C2 (Imidazole)145 - 150
C4/C5 (Imidazole)125 - 140 (may be broad)
C (ipso-Phenyl)130 - 135
CH (Phenyl)125 - 130

Causality Behind Experimental Choices: The choice of DMSO-d₆ as the solvent is intentional. Its ability to form hydrogen bonds can help in observing the exchangeable NH proton, which might not be visible in less polar solvents like CDCl₃. The prediction of broad signals for the imidazole ring carbons acknowledges the potential for tautomeric exchange on the NMR timescale.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak, confirming the molecular weight of the compound. The fragmentation pattern will provide further structural information.

Predicted Mass Spectrometry Data

m/zInterpretation
172[M]⁺ (Molecular Ion)
171[M-H]⁺
144[M-CO]⁺
116[M-CO-N₂]⁺ or [M-CO-HCN]⁺
77[C₆H₅]⁺
Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique for identifying key functional groups.

Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Imidazole)3100 - 3400Broad, Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Aldehyde)1670 - 1690Strong
C=N Stretch (Imidazole Ring)1580 - 1620Medium
C=C Stretch (Aromatic/Imidazole)1450 - 1600Medium-Strong
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Predicted UV-Visible Spectroscopy Data

TransitionPredicted λmax (nm)Solvent
π → π270 - 300Ethanol
n → π320 - 350Ethanol

The π → π* transition is expected to be the more intense of the two, arising from the conjugated system of the phenyl and imidazole rings.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[7] While obtaining suitable crystals can be challenging, the resulting data is invaluable for unambiguous structure determination.

Protocol for Crystallization

  • Solvent Screening: Dissolve the purified compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, acetonitrile, or ethyl acetate).

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is soluble and place it in a sealed container with a less polar solvent in which it is sparingly soluble. The slow diffusion of the anti-solvent will induce crystallization.

If successful, the crystallographic data will definitively confirm the connectivity and provide insights into the packing and intermolecular forces, such as hydrogen bonding involving the imidazole N-H.

Conclusion

The structural elucidation of this compound is a critical step in its application as a synthetic intermediate in drug discovery. This guide has outlined a comprehensive approach, from a proposed synthesis to a multi-technique analytical workflow. The challenges posed by tautomerism have been highlighted, with an emphasis on the rationale behind choosing specific analytical methods. The provided predictive data, based on established principles and analogous compounds, serves as a robust framework for researchers to confirm the structure of this valuable molecule. Adherence to these self-validating protocols will ensure the scientific integrity of the structural assignment, paving the way for the development of novel imidazole-based therapeutics.

References

The Advent and Evolution of Imidazole-2-Carbaldehydes: A Synthetic Chemist's In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

Imidazole-2-carbaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the edifice of modern medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and versatile reactivity have made it a sought-after intermediate in the synthesis of a vast array of biologically active molecules. The strategic placement of the formyl group at the C2 position of the imidazole ring provides a reactive handle for diverse chemical transformations, enabling the construction of complex molecular architectures that are pivotal for therapeutic interventions.[1] This guide delves into the historical discovery and the evolution of synthetic methodologies for this crucial building block, offering a comprehensive resource for researchers and professionals in the field.

A Historical Perspective: From the Imidazole Core to C2-Functionalization

The journey to imidazole-2-carbaldehydes begins with the discovery of the parent imidazole ring. In 1858, Heinrich Debus first reported the synthesis of imidazole, which he named "glyoxaline," from the reaction of glyoxal and ammonia.[3] This was followed by the work of Bronisław Radziszewski, who developed a more general method for synthesizing substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, a reaction now known as the Debus-Radziszewski imidazole synthesis.[1][4]

While the imidazole core was accessible, the specific and efficient functionalization of the C2 position with a carbaldehyde group presented a significant synthetic challenge. Early methods for preparing 2-substituted imidazoles were often harsh and lacked regioselectivity. The direct introduction of a formyl group onto the imidazole ring was not a straightforward task due to the electronic nature of the heterocycle.

A significant breakthrough in accessing C2-functionalized imidazoles, including precursors to the aldehyde, was the development of methods involving the condensation of 1-substituted imidazoles with formaldehyde to yield 2-hydroxymethylimidazoles.[5] These alcohol intermediates could then be oxidized to the corresponding aldehydes. Another pivotal advancement was the application of organometallic chemistry, specifically the generation of 2-lithioimidazole species, which could then be quenched with a formylating agent like N,N-dimethylformamide (DMF).[6]

The advent of more sophisticated formylation techniques, such as the Vilsmeier-Haack reaction, provided a more direct route to imidazole-2-carbaldehydes, particularly for N-substituted imidazoles.[7] This reaction, which employs a Vilsmeier reagent generated from DMF and an acid chloride like phosphoryl chloride (POCl3), offered a milder and more efficient alternative to earlier methods.[7][8]

Historical Development of Imidazole-2-Carbaldehyde Synthesis A Debus & Radziszewski Synthesis (Imidazole Core) ~1858-1882 B Early C2-Functionalization (e.g., Oxidation of 2-Methylimidazoles) A->B Need for C2- functionalization C Organometallic Routes (Lithiation & Formylation) B->C Improved regioselectivity D Direct Formylation Methods (Vilsmeier-Haack Reaction) C->D Milder & more direct methods

Figure 1: A simplified timeline illustrating the key stages in the development of synthetic methods for imidazole-2-carbaldehydes.

The Synthetic Arsenal: A Comparative Analysis of Methodologies

The synthesis of imidazole-2-carbaldehydes has evolved significantly, with several key strategies emerging as the most reliable and versatile. The choice of method often depends on the desired substitution pattern on the imidazole ring and the scale of the reaction.

Synthetic MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Oxidation of 2-Methylimidazoles 2-Methylimidazole derivativesOxidizing agents (e.g., SeO₂, MnO₂)Readily available starting materials.Often requires harsh reaction conditions and can lead to over-oxidation or side products.
Oxidation of 2-(Hydroxymethyl)imidazoles 2-(Hydroxymethyl)imidazole derivativesMild oxidizing agents (e.g., MnO₂)Generally high-yielding and clean reactions.[6]Requires the pre-synthesis of the alcohol precursor.[5]
Organometallic Routes (Lithiation) N-Protected imidazoles or 2-haloimidazolesOrganolithium reagents (e.g., n-BuLi), DMFHigh regioselectivity for the C2 position.[6]Requires anhydrous conditions and cryogenic temperatures; the N-H proton must be protected.
Vilsmeier-Haack Reaction N-Substituted imidazolesVilsmeier reagent (DMF/POCl₃)Direct formylation in a one-pot procedure; generally mild conditions.[7][8]Primarily effective for N-substituted imidazoles; regioselectivity can be an issue with certain substrates.
In-depth Analysis of Key Synthetic Strategies

The oxidation of readily available 2-methylimidazoles represents a classical approach to imidazole-2-carbaldehydes. However, this method often suffers from low yields and the formation of byproducts due to the harsh oxidizing agents required.

A more refined and widely used variation of this approach is the oxidation of 2-(hydroxymethyl)imidazoles. These alcohol precursors can be synthesized by the condensation of 1-substituted imidazoles with formaldehyde.[5] The subsequent oxidation to the aldehyde is typically achieved with high efficiency using mild oxidizing agents like manganese dioxide (MnO₂).[6]

Step-by-Step Protocol: Oxidation of 1-Benzyl-2-(hydroxymethyl)imidazole

  • Dissolution: Dissolve 1-benzyl-2-(hydroxymethyl)imidazole in a suitable solvent such as chloroform or dichloromethane.

  • Addition of Oxidant: Add an excess of activated manganese dioxide (MnO₂) to the solution. The amount of MnO₂ can range from 5 to 20 equivalents.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the manganese salts.

  • Purification: Wash the celite pad with the solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.

The use of organolithium reagents provides a highly regioselective method for the synthesis of imidazole-2-carbaldehydes. The acidity of the C2 proton of the imidazole ring allows for its selective deprotonation by a strong base like n-butyllithium (n-BuLi), especially after protection of the N-H proton. The resulting 2-lithioimidazole intermediate can then be reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde.[6]

Alternatively, a metal-halogen exchange reaction can be employed, where a 2-bromo or 2-iodoimidazole is treated with an organolithium reagent to generate the 2-lithio species.[9]

Lithiation_Formylation_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Lithiation cluster_2 Step 3: Formylation cluster_3 Step 4: Deprotection A Imidazole B N-Protected Imidazole A->B Protecting Group (e.g., SEM, Trityl) C N-Protected Imidazole B->C D 2-Lithio-N-Protected Imidazole C->D n-BuLi, THF, -78 °C E 2-Lithio-N-Protected Imidazole D->E F N-Protected Imidazole-2-carbaldehyde E->F DMF G N-Protected Imidazole-2-carbaldehyde F->G H Imidazole-2-carbaldehyde G->H Deprotection (e.g., acid) Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Imidazole N-Substituted Imidazole Intermediate1 Iminium Salt Intermediate Imidazole->Intermediate1 Attacks Vilsmeier Reagent Intermediate2 Iminium Salt Intermediate Aldehyde Imidazole-2-carbaldehyde Intermediate2->Aldehyde H₂O

References

The Phenyl-Imidazole Scaffold: A Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazole ring is a privileged heterocyclic scaffold, fundamental to the structure of essential biological molecules and a multitude of clinically significant therapeutic agents.[1][2] When substituted with a phenyl group, the resulting scaffold gains a remarkable versatility, unlocking a vast landscape of biological activities. The phenyl moiety critically modulates physicochemical properties such as lipophilicity and facilitates crucial π-π stacking interactions within biological targets, enhancing binding affinity and specificity.[3] This guide provides a comprehensive analysis of the biological significance of phenyl-substituted imidazoles, delving into their mechanisms of action across diverse therapeutic areas, including oncology, inflammation, and infectious diseases. We will explore the structure-activity relationships that govern their potency and provide field-proven experimental protocols to empower researchers in the synthesis and evaluation of these high-value compounds.

Phenyl-Substituted Imidazoles as Anticancer Agents

The electron-rich nature of the imidazole ring allows it to bind effectively to a variety of biological receptors, making it a cornerstone in the design of new anticancer agents.[4][5] Phenyl-substituted imidazoles have emerged as potent therapeutics that combat cancer through diverse and targeted mechanisms of action.

Key Mechanisms of Antineoplastic Activity
  • Kinase Inhibition: Many clinically approved kinase inhibitors, such as nilotinib, feature an N-phenyl benzamide moiety alongside a heterocycle like imidazole.[6] These structures are designed to target the ATP-binding site of tyrosine kinases, such as Bcr-Abl, which are constitutively active in certain cancers like chronic myelogenous leukemia (CML), thereby inhibiting downstream signaling pathways that drive cell proliferation.[6]

  • Inhibition of Immunomodulatory Enzymes: Indoleamine 2,3-dioxygenase (IDO) is a critical enzyme that contributes to the immune escape of tumors by creating a tolerogenic microenvironment.[7] 4-phenyl-imidazole (4-PI) and its derivatives have been identified as inhibitors of IDO.[7] These compounds bind to the heme iron at the enzyme's active site, disrupting its function and potentially restoring the immune system's ability to recognize and attack cancer cells.[7]

  • Microtubule Destabilization: Microtubules are essential for cell division, and disrupting their dynamics is a proven anticancer strategy. Certain phenyl-imidazole derivatives linked with other moieties, such as thiazole, have been shown to act as orally active microtubule destabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells.[5][8]

Case Study: Cytotoxicity of Imidazole-Based N-Phenylbenzamide Derivatives

A recent study detailed the synthesis of novel imidazole-based N-phenylbenzamide derivatives and evaluated their cytotoxic potential against various human cancer cell lines.[4] The results, summarized below, highlight how substitutions on the phenyl ring dramatically influence anticancer potency.

Compound IDPhenyl SubstitutionA549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
4e para-methoxy---
4f para-fluoro7.59.38.9
Nilotinib (Reference Drug)---
Table 1: Cytotoxicity data for lead phenyl-imidazole derivatives, demonstrating potent, single-digit micromolar activity against multiple cancer cell lines.[4]

The superior activity of derivative 4f , featuring a fluorine substitution, underscores the importance of electron-withdrawing groups in enhancing cytotoxic effects in this particular series.[4]

Experimental Workflow: From Synthesis to Biological Validation

The development of novel anticancer agents follows a rigorous, multi-stage validation process. The causality behind this workflow is to systematically identify potent and selective compounds while minimizing resource expenditure on non-viable candidates.

G cluster_0 Chemical Synthesis cluster_1 In Vitro Screening cluster_2 Mechanistic & Computational Analysis synthesis One-Pot Multicomponent Reaction (MCR) purification Purification & Characterization (NMR, MS) synthesis->purification Crude Product cytotoxicity Cytotoxicity Assays (e.g., MTT on A549, HeLa) purification->cytotoxicity Pure Compounds ic50 IC50 Determination cytotoxicity->ic50 Dose-Response Data docking Molecular Docking (Target Identification) ic50->docking Lead Compounds mds Molecular Dynamics Simulations (Binding Stability) docking->mds Top Hits

Caption: High-level workflow for anticancer drug discovery.

Anti-inflammatory Properties

Phenyl-substituted imidazoles have demonstrated significant potential in mitigating inflammation, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of key enzymes in the inflammatory cascade. For instance, a series of 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols showed potent topical anti-inflammatory activity, which was linked to the inhibition of cytochrome P450.[11] This inhibition consequently reduces the levels of inflammatory mediators in the skin.[11] Other studies have demonstrated efficacy in systemic models of inflammation, suggesting broader mechanisms may be at play.[9][12]

Preclinical Efficacy Data

The carrageenan-induced rat paw edema model is a standard and self-validating system for assessing acute anti-inflammatory activity. The edematous response is highly reproducible, and the percent inhibition caused by a test compound provides a reliable measure of efficacy.

Compound IDPhenyl Substitution% Inhibition of EdemaUlcerogenic Severity Index
3h 2-(4-nitrophenyl), 1-phenyl58.02%0.17
3l 2,4-di-(4-methoxyphenyl), 1-phenyl56.17%0.17
Indomethacin (Reference Drug)70.78%>0.17
Table 2: In vivo anti-inflammatory activity of lead phenyl-imidazole derivatives, showing efficacy comparable to the standard drug indomethacin but with a superior gastrointestinal safety profile.[9]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Objective: To evaluate the in vivo acute anti-inflammatory activity of test compounds.

Rationale: Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation. The use of a plethysmometer provides precise, quantitative measurements of paw volume.

Methodology:

  • Animal Acclimatization: Acclimatize Wistar rats (150-200g) for 7 days under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Standard (Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10 mg/kg).

  • Compound Administration: Administer the vehicle, standard, or test compounds orally (p.o.).

  • Inflammation Induction: After 1 hour, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hours) and at specified intervals (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.

  • Calculation: Calculate the percent inhibition of edema using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

Broad-Spectrum Antimicrobial Activity

The phenyl-imidazole scaffold is a privileged structure in the development of antimicrobial agents, demonstrating efficacy against a wide range of bacterial and fungal pathogens.[1][13]

Antibacterial and Antifungal Efficacy

Numerous studies have reported the synthesis of phenyl-imidazole derivatives with potent antimicrobial properties.[14][15][16] Their activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Compound IDSubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4b 2-(2-chlorophenyl)255025
4f 2-(4-nitrophenyl)502550
4h 2-(4-chlorophenyl)255050
Table 3: Minimum Inhibitory Concentration (MIC) values for triphenyl-imidazole derivatives, indicating potent activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.[14]
Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of phenyl-imidazoles is highly dependent on the nature and position of substituents on the phenyl rings. A consistent finding across multiple studies is that the presence of electron-withdrawing groups (EWGs) at the ortho and para positions of the phenyl ring tends to enhance antimicrobial activity.[14][15] Conversely, electron-donating groups (EDGs) like methoxy often lead to reduced activity.[14] This provides a clear, actionable insight for medicinal chemists aiming to optimize this scaffold.

G cluster_0 Substitution on Phenyl Ring Scaffold Phenyl-Imidazole Core EWG Electron-Withdrawing Group (e.g., -Cl, -NO2, -F) EDG Electron-Donating Group (e.g., -OCH3, -CH3) Activity_High Increased Antimicrobial Activity EWG->Activity_High Activity_Low Decreased Antimicrobial Activity EDG->Activity_Low

Caption: SAR logic for antimicrobial phenyl-imidazoles.

Phenyl-Imidazoles as Targeted Enzyme Inhibitors

Beyond broad applications, the phenyl-imidazole scaffold has proven to be an excellent starting point for developing highly specific inhibitors for enzymes implicated in a range of diseases.

  • Neurodegenerative Disease: 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is an enzyme implicated in the pathology of Alzheimer's disease.[17] Rational design based on a 2-phenyl-1H-benzo[d]imidazole core led to the development of potent inhibitors of this enzyme, with one lead compound demonstrating the ability to alleviate cognitive impairment in preclinical models.[17]

  • Metabolic Disease: α-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A series of 2-phenyl-1H-benzo[d]imidazole derivatives were identified as potent, non-competitive α-glucosidase inhibitors.[18] Kinetic and molecular docking studies confirmed that these compounds bind to an allosteric site on the enzyme, rather than the active site, providing a different mechanism of inhibition compared to some existing drugs.[18]

  • Other Enzymes: 4-phenylimidazole has been identified as one of the most potent known reversible inhibitors of β-glucosidase.[19] The binding energy of this molecule is attributed to the additive contributions of the phenyl moiety binding to a hydrophobic aglycone site and the imidazole moiety binding to the sugar-binding site.[19]

Synthesis and Methodologies

The widespread biological importance of phenyl-substituted imidazoles has driven the development of efficient and versatile synthetic protocols. Multicomponent reactions (MCRs) are particularly favored for their atom economy and operational simplicity.[4][20]

Protocol: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles (Radziszewski Reaction)

Objective: To efficiently synthesize a diverse library of trisubstituted imidazoles.

Rationale: This one-pot, three-component reaction is a classic and reliable method. Benzil provides the C4-C5 carbon backbone, the aldehyde provides the C2 carbon and its phenyl substituent, and ammonium acetate serves as the nitrogen source for the imidazole ring. Glacial acetic acid acts as both the solvent and a catalyst.[2][21]

Methodology:

  • Reagent Setup: In a round-bottom flask, combine benzil (1 mmol), a substituted benzaldehyde (1 mmol), and ammonium acetate (2 mmol).

  • Solvent Addition: Add glacial acetic acid (10 mL).

  • Reaction: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (approx. 50 mL).

  • Precipitation: Neutralize the mixture with a dilute ammonia solution. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted imidazole.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4][14]

Conclusion and Future Perspectives

The phenyl-substituted imidazole scaffold is a pharmacologically significant structure with a remarkable breadth of biological activities. Its derivatives have demonstrated potent efficacy as anticancer, anti-inflammatory, and antimicrobial agents, largely due to the synergistic interplay between the electron-rich imidazole core and the modulatory phenyl group. The ability of this scaffold to serve as a platform for potent and selective enzyme inhibitors further cements its role in modern drug discovery.

Future research will likely focus on leveraging computational tools for more precise rational design, optimizing pharmacokinetic and safety profiles through targeted substitutions, and exploring novel therapeutic applications.[4][7] The continued development of green and efficient synthetic methodologies will be crucial in translating these promising laboratory findings into clinically valuable therapeutics.

References

Spectroscopic Characterization of 5-Phenyl-1H-imidazole-2-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring an imidazole core, a phenyl substituent, and a reactive aldehyde group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and the Challenge of Tautomerism

A critical aspect influencing the spectroscopic characterization of this compound is the phenomenon of prototropic tautomerism. The proton on the imidazole ring can reside on either of the two nitrogen atoms, leading to two tautomeric forms in equilibrium. This dynamic process can have a profound impact on the NMR spectra, particularly in solution.

Caption: Prototropic tautomerism in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide valuable information.

¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde, imidazole, and phenyl protons. The exact chemical shifts can be influenced by the solvent and the position of the tautomeric equilibrium.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Aldehyde (-CHO)9.5 - 10.5Singlet (s)-Deshielded due to the electronegativity of the oxygen atom.
Imidazole N-H12.0 - 14.0Broad Singlet (br s)-Often broad and may exchange with D₂O.
Imidazole C-H7.0 - 8.0Singlet (s)-The chemical shift will depend on the dominant tautomer.
Phenyl (ortho)7.6 - 7.8Doublet (d) or Multiplet (m)~ 7-8
Phenyl (meta)7.3 - 7.5Triplet (t) or Multiplet (m)~ 7-8
Phenyl (para)7.2 - 7.4Triplet (t) or Multiplet (m)~ 7-8
¹³C NMR Spectroscopy: The Impact of Tautomerism

Obtaining a well-resolved ¹³C NMR spectrum of 2-phenylimidazole carbaldehydes in solution can be challenging due to the rapid tautomeric exchange on the NMR timescale. This can lead to broadened or even undetectable signals for the imidazole ring carbons.[1]

Carbon Expected Chemical Shift (δ, ppm) Notes
Aldehyde (C=O)180 - 190
Imidazole C2145 - 155
Imidazole C4/C5120 - 140May appear as broadened signals or a single averaged signal in solution due to tautomerism.
Phenyl (ipso)130 - 135
Phenyl (ortho, meta, para)125 - 130

Expert Insight: To overcome the challenges of tautomerism in solution-state ¹³C NMR, solid-state NMR (CP-MAS) can be a powerful alternative. In the solid state, the tautomeric exchange is often slowed down or stopped, allowing for the observation of distinct signals for each carbon atom in the specific tautomer present in the crystal lattice.[1]

Experimental Protocol for NMR Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) transfer Transfer solution to a clean, dry NMR tube dissolve->transfer cap Cap the NMR tube transfer->cap insert Insert sample into the NMR spectrometer cap->insert lock_shim Lock on the solvent signal and shim the magnetic field insert->lock_shim setup Set up ¹H and ¹³C NMR experiments lock_shim->setup acquire Acquire the spectra setup->acquire ft Fourier transform the raw data acquire->ft phase_baseline Phase and baseline correct the spectra ft->phase_baseline integrate_peakpick Integrate ¹H signals and peak pick both spectra phase_baseline->integrate_peakpick

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often a good choice for imidazole-containing compounds as it can help in observing the N-H proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the potential for broadened signals, a higher number of scans may be necessary.

    • If needed, perform two-dimensional NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction on the resulting spectra.

    • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Vibrational Frequencies
Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (imidazole)3200 - 3500Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aldehyde C-H Stretch2700 - 2900 (often two bands)Weak
C=O Stretch (aldehyde)1680 - 1710Strong
C=N and C=C Stretches1500 - 1650Medium to Strong
Aromatic C-H Bending690 - 900Strong
Experimental Protocol for IR Analysis

A common and convenient method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion and Fragmentation

For this compound (C₁₀H₈N₂O), the expected exact mass is 172.0637 g/mol . In an electron ionization (EI) mass spectrum, the following ions are expected:

m/z Identity Notes
172[M]⁺Molecular ion peak.
171[M-H]⁺Loss of a hydrogen atom.
143[M-CHO]⁺Loss of the formyl radical.
116[C₇H₆N]⁺Fragmentation of the imidazole ring.
77[C₆H₅]⁺Phenyl cation.
Experimental Protocol for Mass Spectrometry Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating ions and inducing fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. While ¹H NMR, IR, and MS are expected to provide straightforward data for structural confirmation, ¹³C NMR in solution may present challenges due to tautomerism. Awareness of this phenomenon and the application of appropriate analytical techniques, such as solid-state NMR, are key to a comprehensive and accurate characterization of this important synthetic intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers working with this and related compounds.

References

tautomerism in 2-phenylimidazolecarbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide Topic: Tautomerism in 2-Phenylimidazolecarbaldehydes Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental phenomenon in heterocyclic chemistry with profound implications for molecular properties and function. In the context of 2-phenylimidazolecarbaldehydes, a scaffold of significant interest in medicinal chemistry and materials science, understanding tautomeric equilibria is not merely an academic exercise but a critical prerequisite for rational drug design and material development.[1][2] This guide provides a comprehensive technical overview of the prototropic tautomerism inherent to the imidazole ring and the associated hydration equilibrium of the carbaldehyde substituent. We will dissect the structural landscape, detail field-proven experimental and computational methodologies for characterization, and explore the direct consequences of this dynamic behavior on biological activity and material properties.

The Structural and Energetic Landscape of Tautomerism

The tautomeric complexity of 2-phenylimidazolecarbaldehydes arises from two distinct, yet potentially interconnected, equilibria: the prototropic N-H shift within the imidazole ring and the hydration of the exocyclic carbaldehyde group.

Prototropic Tautomerism of the Imidazole Ring

The core of the issue lies in the migration of a proton between the two nitrogen atoms of the imidazole ring.[3] This results in two distinct and non-equivalent tautomers for asymmetrically substituted imidazoles like the 2-phenyl-4/5-carbaldehyde system.

  • Tautomer A: 2-Phenyl-1H-imidazole-4-carbaldehyde

  • Tautomer B: 2-Phenyl-1H-imidazole-5-carbaldehyde

The equilibrium between these forms is rapid and highly sensitive to the molecular environment.[4] Computational studies have shown that for the parent aldehydes, the 2-phenyl-1H-imidazole-5-carbaldehyde tautomer is generally predicted to be more stable.[4]

Tautomerism_Prototropic TautomerA 2-Phenyl-1H-imidazole-4-carbaldehyde TautomerB 2-Phenyl-1H-imidazole-5-carbaldehyde (Generally More Stable) TautomerA->TautomerB Proton Transfer Tautomerism_Hydration Aldehyde Aldehyde Form (Favored at pH > 9) Hydrate Gem-diol (Hydrate) Form (Favored at pH < 5) Aldehyde->Hydrate + H₂O / - H₂O (pH-Dependent)

References

The Imidazole Scaffold: A Privileged Core for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties—including its amphoteric nature, high polarity, and capacity for hydrogen bonding and coordination chemistry—allow it to interact with a vast array of biological targets.[3][4][5] This versatility has established the imidazole moiety as a "privileged scaffold" in drug discovery, leading to the development of a multitude of FDA-approved drugs.[6][7][8] This technical guide provides an in-depth exploration of the key therapeutic applications of imidazole derivatives, focusing on the molecular mechanisms, pivotal compounds, and the experimental methodologies used to validate their activity. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Antifungal Applications: Disrupting the Fungal Cell Membrane

Imidazole-based antifungals represent a major class of agents for treating fungal infections.[9] Their primary mechanism of action is the targeted disruption of fungal cell membrane integrity.[10][11]

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic and fungicidal activity of antifungal imidazoles, such as Clotrimazole , Miconazole , and Ketoconazole , is primarily achieved by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][12]

  • Enzyme Inhibition : The imidazole nitrogen atom (N-3) binds to the heme iron atom in the active site of CYP51.

  • Ergosterol Depletion : This binding blocks the demethylation of lanosterol, a critical precursor to ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[13][14]

  • Membrane Disruption : The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors increase the permeability and fluidity of the fungal membrane, disrupting the function of membrane-bound enzymes and ultimately leading to cell growth arrest and death.[11]

Additional mechanisms contribute to their efficacy, including the inhibition of triglyceride and phospholipid synthesis and the impairment of oxidative and peroxidative enzymes, which leads to a toxic intracellular buildup of hydrogen peroxide.[13][14] Furthermore, these derivatives inhibit the transformation of Candida albicans blastospores into their invasive mycelial form, aiding host defense mechanisms in clearing the infection.[13][14]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation Disrupted_Membrane Disrupted Membrane (Cell Death) Lanosterol->Disrupted_Membrane Accumulation of toxic precursors Fungal_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Imidazole Imidazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Imidazole->CYP51 Binds & Inhibits Kinase_Inhibition cluster_pathway Simplified EGFR Signaling Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR ATP Binding Site Ligand->EGFR Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) EGFR->Downstream Phosphorylation Blocked Signal Blocked: Apoptosis, Growth Arrest Outcome Cell Proliferation, Survival, Angiogenesis Downstream->Outcome Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->EGFR:p1 Competes with ATP Antiprotozoal_Screening start Imidazole Compound Library step1 Primary In Vitro Screening (e.g., T. cruzi trypomastigotes) start->step1 decision1 Activity > Threshold? step1->decision1 step2 Dose-Response Assay (Calculate IC₅₀) decision1->step2 Yes discard1 Discard decision1->discard1 No step3 Cytotoxicity Assay (e.g., MRC-5 human cells) (Calculate CC₅₀) step2->step3 step4 Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ step3->step4 decision2 SI > 10? step4->decision2 step5 Mechanism of Action Studies (e.g., CYP51 Inhibition Assay) decision2->step5 Yes discard2 Discard (Toxic) decision2->discard2 No end Lead Candidate for In Vivo Studies step5->end

References

The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry. Its unique electronic and structural properties have made it a versatile building block in the design and development of a vast array of therapeutic agents. This guide provides a comprehensive overview of the medicinal chemistry of imidazole-based compounds, from their fundamental properties and synthesis to their diverse pharmacological applications and the intricate structure-activity relationships that govern their efficacy.

The Enduring Significance of the Imidazole Moiety

First synthesized in 1858 by Heinrich Debus, the imidazole ring's journey into the core of medicinal chemistry has been remarkable.[1] Its prevalence in nature, as a key component of the amino acid histidine, the neurotransmitter histamine, and purine bases in nucleic acids, hinted at its fundamental biological importance.[2][3] This natural precedent has inspired chemists to incorporate the imidazole nucleus into a multitude of synthetic drugs.

The success of imidazole-based drugs stems from the ring's unique physicochemical properties. It is an aromatic, planar structure with a dipole moment, rendering it soluble in polar solvents.[4][5][6] The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[4][5] This allows it to participate in various non-covalent interactions with biological targets, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, which are crucial for drug-receptor binding.[7]

Synthesis of the Imidazole Core: Key Methodologies

The construction of the imidazole ring can be achieved through several synthetic strategies. Two of the most classical and widely utilized methods are the Debus-Radziszewski synthesis and the van Leusen imidazole synthesis.

The Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction, first reported by Heinrich Debus in 1858 and later investigated by Bronisław Radziszewski, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][8][9]

Experimental Protocol: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve benzil (1.0 equivalent) and benzaldehyde (1.0 equivalent) in glacial acetic acid.

  • Add ammonium acetate (excess, e.g., 10 equivalents) to the solution.

  • Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Mechanism Overview: The reaction is thought to proceed in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and oxidation to yield the imidazole ring.[3][10]

G reagents 1,2-Dicarbonyl + Aldehyde + 2 NH3 diimine Diimine Intermediate reagents->diimine Condensation imidazole Imidazole Product diimine->imidazole Condensation & Cyclization

Caption: Debus-Radziszewski Imidazole Synthesis Workflow.

The van Leusen Imidazole Synthesis

The van Leusen reaction provides a versatile route to 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[5][7]

Experimental Protocol: van Leusen Synthesis of a 1,5-Disubstituted Imidazole

Materials:

  • An aldehyde

  • A primary amine

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol or Ethanol

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the primary amine (1.0 equivalent) in methanol or ethanol to form the aldimine in situ. Stir for 30 minutes at room temperature.

  • Add TosMIC (1.0 equivalent) and potassium carbonate (2.0 equivalents) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like DCM.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography on silica gel.

Mechanism Overview: The reaction proceeds via the deprotonation of TosMIC to form a nucleophilic carbanion. This anion attacks the imine carbon, leading to a cyclization reaction. Subsequent elimination of p-toluenesulfinic acid yields the imidazole ring.[5][11]

G reagents Aldimine + TosMIC cycloadduct Cycloadduct Intermediate reagents->cycloadduct [3+2] Cycloaddition imidazole Imidazole Product cycloadduct->imidazole Elimination of TosH

Caption: Van Leusen Imidazole Synthesis Workflow.

Pharmacological Landscape of Imidazole-Based Drugs

The versatility of the imidazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. Numerous imidazole-containing drugs have received FDA approval and are used to treat a wide range of diseases.[12][13][14]

Therapeutic AreaDrug ExamplesMechanism of Action
Antifungal Clotrimazole, Miconazole, KetoconazoleInhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[15]
Antiprotozoal Metronidazole, TinidazoleAct as prodrugs that are activated in anaerobic organisms to form nitroso radicals, which damage microbial DNA.[16]
Anticancer Dacarbazine, Nilotinib, OlaparibDacarbazine is an alkylating agent that methylates DNA. Nilotinib is a tyrosine kinase inhibitor targeting Bcr-Abl. Olaparib is a PARP inhibitor.[17][18]
Antiulcer Cimetidine, OmeprazoleCimetidine is a histamine H2 receptor antagonist that reduces stomach acid secretion. Omeprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase in gastric parietal cells.[6]
Antihypertensive Losartan, OlmesartanAngiotensin II receptor blockers (ARBs) that selectively block the AT1 receptor, leading to vasodilation and reduced blood pressure.[4]
Antihistamine AstemizoleA second-generation H1 histamine receptor antagonist.[19]

Structure-Activity Relationships (SAR): Tailoring Imidazoles for Therapeutic Efficacy

The biological activity of imidazole derivatives can be finely tuned by modifying the substituents on the imidazole ring. Understanding these structure-activity relationships is crucial for rational drug design.

Anticancer Imidazoles

The anticancer activity of imidazole-based compounds is often linked to their ability to inhibit key cellular processes like tubulin polymerization or signaling pathways such as the PI3K/Akt/mTOR pathway.[17][20][21]

  • Tubulin Polymerization Inhibitors: Many 2-aryl-4-benzoyl-imidazole (ABI) analogues have shown potent antiproliferative activity by inhibiting tubulin polymerization.[6][21][22] SAR studies have revealed that:

    • The 2-aryl group is critical for activity, with substitutions on this ring significantly impacting potency.[21]

    • The 4-benzoyl group is also important, and modifications here can modulate activity and metabolic stability.[21]

    • Substitutions on the imidazole nitrogen can influence pharmacokinetic properties.[21]

  • PI3K/Akt/mTOR Pathway Inhibitors: Trisubstituted imidazoles have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is often overactivated in cancer.[20] The substitution pattern on the imidazole ring is key to their inhibitory activity.[20]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Imidazole Imidazole Inhibitor Imidazole->PI3K Imidazole->Akt Imidazole->mTORC1

Caption: Imidazole derivatives targeting the PI3K/Akt/mTOR pathway.

Antifungal Imidazoles

The antifungal activity of azoles is highly dependent on their structure. Key SAR insights include:

  • The N-1 substituent of the imidazole ring is crucial for activity, with larger, lipophilic groups generally enhancing potency.[19][23]

  • The nature and position of substituents on the aromatic rings attached to the imidazole core significantly influence the antifungal spectrum and potency.[24]

  • Lipophilicity plays a significant role in the antifungal activity of imidazole derivatives.[19]

Experimental Evaluation of Imidazole-Based Compounds

The biological activity of newly synthesized imidazole derivatives is assessed through a battery of in vitro and in vivo assays.

In Vitro Enzyme Inhibition Assay

Protocol: General Enzyme Inhibition Assay

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test imidazole compound (inhibitor)

  • Assay buffer at optimal pH for the enzyme

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of the test imidazole compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of the enzyme to each well.

  • Add the different concentrations of the test compound to the wells and incubate for a specific period (pre-incubation). Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the rate of product formation or substrate depletion over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][25]

In Vivo Anticancer Efficacy Study

Protocol: Xenograft Mouse Model of Cancer

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Test imidazole compound

  • Vehicle for drug administration (e.g., saline, DMSO/PEG mixture)

  • Calipers for tumor measurement

Procedure:

  • Inject human cancer cells subcutaneously into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the test imidazole compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.

  • Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Compare the tumor growth in the treatment group to the control group to determine the in vivo efficacy of the compound.[26][27]

Future Directions and Conclusion

The imidazole scaffold continues to be a fertile ground for drug discovery.[6][7] Current research focuses on the development of novel imidazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.[28] The exploration of new biological targets for imidazole-based drugs and the use of modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, are expected to accelerate the discovery of the next generation of imidazole-containing therapeutics.[4]

References

The Imidazole Scaffold: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and versatile reactivity have cemented its role as a fundamental building block in the design and development of a vast array of therapeutic agents. This guide provides a comprehensive exploration of the imidazole scaffold's significance in drug design, delving into its fundamental properties, key therapeutic applications, structure-activity relationships, and the synthetic strategies employed to harness its potential. From blockbuster antifungal and anticancer agents to novel kinase inhibitors, the imidazole moiety continues to be a rich source of innovation in the pharmaceutical sciences. This document serves as a technical resource, offering field-proven insights and detailed methodologies for professionals engaged in the pursuit of novel therapeutics.

The Imidazole Core: Physicochemical Properties and Biological Significance

The enduring prevalence of the imidazole scaffold in drug discovery is not coincidental; it is a direct consequence of its advantageous physicochemical and structural features.[1][2] This five-membered aromatic ring is a planar system with three carbon and two nitrogen atoms at positions 1 and 3.[3]

Key Physicochemical Properties

The utility of the imidazole ring in drug design is underpinned by a unique combination of properties that enhance its "drug-likeness".[4][5]

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₃H₄N₂A small, low molecular weight core for scaffold-based design.
Molar Mass 68.08 g/mol [6]Contributes minimally to the overall molecular weight of the drug, allowing for greater substitution possibilities.
Appearance White or pale yellow solid[6]Basic physical characteristic.
Melting Point 89-91 °C[6]Relevant for formulation and manufacturing considerations.
Boiling Point 256 °C[7]High boiling point is indicative of strong intermolecular forces.
Solubility Soluble in water and polar solvents[7]The nitrogen atoms can participate in hydrogen bonding, often improving the aqueous solubility of drug candidates.[4]
pKa (of conjugate acid) ~7.0[6]Being a weak base, the imidazole ring can be protonated at physiological pH, which can be crucial for receptor interactions and pharmacokinetic properties.
Amphoteric Nature Can act as both a weak acid (pKa ~14.5) and a weak base.[6]This dual nature allows it to participate in a variety of biological interactions.
Aromaticity Aromatic sextet of π-electrons.[7]Confers high stability to the ring system.[8]
Dipole Moment 3.61 D[7]The high polarity influences solubility and binding interactions.

Table 1: Physicochemical Properties of the Imidazole Ring and their Implications in Drug Design.

The Imidazole Ring as a Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[9][10] The imidazole ring is a prime example of such a scaffold due to its ability to engage in a multitude of non-covalent interactions.[11] The two nitrogen atoms can act as hydrogen bond donors and acceptors, and the aromatic ring can participate in π-π stacking and hydrophobic interactions.[2] This versatility allows imidazole-containing compounds to interact with a wide range of biological macromolecules, including enzymes and receptors.[12]

Therapeutic Applications of Imidazole-Containing Drugs

The versatility of the imidazole scaffold is reflected in the broad spectrum of therapeutic areas where imidazole-containing drugs have made a significant impact.

Antifungal Agents

The azole antifungals, which include the imidazoles, revolutionized the treatment of fungal infections.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[13] Prominent examples of imidazole-based antifungal drugs include:

  • Clotrimazole: A widely used topical antifungal.[13]

  • Miconazole: Another common topical antifungal agent.[11]

  • Ketoconazole: One of the first orally active broad-spectrum antifungal imidazoles.[13]

Anticancer Agents

The imidazole scaffold is a key component in numerous anticancer drugs that target various aspects of cancer cell biology.[9][10] Imidazole derivatives have been developed as:

  • Kinase Inhibitors: The imidazole ring is particularly well-suited for the design of kinase inhibitors, which are a cornerstone of modern cancer therapy.[9] The scaffold can be readily substituted to achieve high potency and selectivity against specific kinases involved in cancer cell signaling.[14]

  • DNA Intercalating and Alkylating Agents: Some imidazole derivatives can interact directly with DNA, either by intercalating between base pairs or by alkylating DNA, leading to cell death.[8]

  • Tubulin Polymerization Inhibitors: By interfering with the dynamics of microtubules, these agents can arrest the cell cycle and induce apoptosis in cancer cells.[15]

Anti-inflammatory Agents

Imidazole derivatives have also been explored for their anti-inflammatory properties.[1][16] The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators. Structure-activity relationship (SAR) studies have shown that the anti-inflammatory activity is highly dependent on the substitution pattern on the imidazole ring.[17][18]

Other Therapeutic Areas

The applications of imidazole-containing drugs extend to various other therapeutic areas, including:

  • Antihistamines: Cimetidine, an H2 receptor antagonist, was a groundbreaking drug for the treatment of peptic ulcers.[1]

  • Antihypertensives: Losartan, an angiotensin II receptor blocker, is a widely prescribed medication for hypertension.[1]

  • Antibiotics: The nitroimidazole class of antibiotics, such as metronidazole, are effective against anaerobic bacteria and protozoa.

Structure-Activity Relationship (SAR) Studies

The biological activity of imidazole derivatives can be finely tuned by modifying the substituents on the imidazole ring. SAR studies are crucial for understanding how these modifications influence potency, selectivity, and pharmacokinetic properties.

SAR of Imidazole-Based Kinase Inhibitors

As potent kinase inhibitors, 2,4,5-trisubstituted imidazoles have been extensively studied. The inhibitory activity is highly dependent on the nature and position of the substituents.[14]

  • 2-Position: The substituent at this position is critical for activity.

  • 4-Position: Substitutions on the aryl ring at this position can significantly impact potency. For example, a 4-fluorophenyl group is often well-tolerated.

  • 5-Position: A 4-pyridyl moiety at this position is often a key feature for potent inhibition, as it can form a crucial hydrogen bond within the ATP-binding site of the kinase.[14]

SAR_Kinase_Inhibitors

Imidazole as a Bioisostere

A bioisostere is a chemical substituent or group that can be interchanged with another substituent or group to create a new compound with similar biological properties. The imidazole ring is considered a bioisostere of a carboxamide unit.[19] This isosteric replacement can be a valuable strategy to overcome issues with metabolic instability of amide bonds.[2][19]

Synthetic Methodologies

A variety of synthetic methods have been developed to construct the imidazole ring and its derivatives, providing medicinal chemists with a versatile toolbox for drug discovery.

Debus-Radziszewski Imidazole Synthesis

This is a classic and widely used method for the synthesis of 2,4,5-trisubstituted imidazoles. It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate.[1]

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine) [20][21]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: Add ammonium acetate (1.2 g).

  • Reflux: Heat the reaction mixture to reflux for 5-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Wash the mixture several times with ethyl acetate.

  • Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Purify the crude product by flash column chromatography.

Synthesis of Clotrimazole

The synthesis of the antifungal drug clotrimazole is a multi-step process that highlights the industrial application of imidazole chemistry.[19]

Experimental Protocol: Synthesis of Clotrimazole [22][23]

  • Intermediate Formation: React o-chlorobenzotrichloride with benzene in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to form the trityl chloride intermediate.

  • Condensation with Imidazole: Dissolve the trityl chloride intermediate in a suitable solvent (e.g., acetone). Add imidazole and a base (e.g., triethylamine).

  • Reaction: Heat the mixture and stir for several hours.

  • Purification:

    • Cool the reaction mixture and add water.

    • Separate the organic layer and wash it with water.

    • Evaporate the solvent under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain pure clotrimazole.

The Drug Discovery and Development Workflow

The journey of an imidazole-based compound from a laboratory curiosity to a marketed drug is a long and complex process. The following diagram illustrates the typical workflow.

Drug_Discovery_Workflow

Case Study: Imidazole Derivatives as PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in many types of cancer, making it an attractive target for anticancer drug development.[12][24][25] Several imidazole-based compounds have been developed as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway

FDA-Approved Drugs Containing the Imidazole Scaffold

The following table provides a non-exhaustive list of FDA-approved drugs that contain the imidazole scaffold, highlighting their therapeutic areas and primary mechanisms of action.[26][27][28][29][30][31]

Drug NameTherapeutic AreaMechanism of Action
Clotrimazole AntifungalInhibits lanosterol 14α-demethylase.[13]
Miconazole AntifungalInhibits lanosterol 14α-demethylase.[11]
Ketoconazole AntifungalInhibits lanosterol 14α-demethylase.[13]
Dacarbazine AnticancerAlkylating agent.
Cimetidine Anti-ulcerH2 receptor antagonist.[1]
Losartan AntihypertensiveAngiotensin II receptor blocker.[1]
Metronidazole Antibiotic/AntiprotozoalDisrupts DNA of microbial cells.
Ondansetron Antiemetic5-HT3 receptor antagonist.
Pilocarpine Glaucoma/Dry MouthMuscarinic receptor agonist.
Theophylline RespiratoryPhosphodiesterase inhibitor.

Table 2: Selected FDA-Approved Drugs Containing the Imidazole Scaffold.

Conclusion and Future Perspectives

The imidazole scaffold has unequivocally demonstrated its value in drug discovery, serving as a versatile and privileged structure for the development of a wide range of therapeutic agents. Its unique physicochemical properties, coupled with the relative ease of its synthesis and derivatization, ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of novel imidazole-based compounds with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. The exploration of new therapeutic applications for this remarkable scaffold will undoubtedly continue to yield innovative medicines for the treatment of human diseases.

References

An In-depth Technical Guide on the Electronic and Steric Effects of the Phenyl Group in Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the multifaceted electronic and steric effects imparted by a phenyl substituent on the imidazole aldehyde scaffold. The introduction of a phenyl group significantly modulates the electron density distribution, molecular conformation, and reactivity of these heterocyclic aldehydes, which are crucial structural motifs in medicinal chemistry and materials science.[1][2] This document will delve into the fundamental principles governing these interactions, supported by experimental data and computational modeling. Detailed protocols for the synthesis, characterization, and evaluation of phenyl-substituted imidazole aldehydes are provided to enable researchers to rigorously investigate and harness these effects in their own work. The insights presented herein are intended to empower scientists in the rational design of novel imidazole-based compounds with tailored properties for applications in drug discovery and beyond.[2]

Introduction: The Significance of Phenyl-Substituted Imidazole Aldehydes

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to participate in a wide range of chemical and biological interactions.[1] The introduction of an aldehyde functionality further enhances the synthetic versatility of the imidazole core, providing a reactive handle for the construction of more complex molecular architectures.

When a phenyl group is appended to the imidazole aldehyde framework, it introduces a new layer of complexity and opportunity. The phenyl ring, through a combination of electronic and steric effects, profoundly influences the physicochemical properties and reactivity of the entire molecule. Understanding and controlling these effects is paramount for the design of imidazole-based compounds with optimized biological activity and material properties.

Electronic Effects: The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature and position of any substituents on the phenyl ring itself. This modulation of electron density directly impacts the reactivity of the aldehyde group and the basicity of the imidazole nitrogen atoms.[3]

Steric Effects: The bulkiness of the phenyl group can impose conformational constraints on the molecule, influencing the orientation of the imidazole and aldehyde moieties.[4] These steric interactions can play a critical role in dictating substrate binding to enzymes or the packing of molecules in a crystal lattice.[5][6]

This guide will systematically explore both the electronic and steric contributions of the phenyl group, providing a detailed roadmap for researchers seeking to leverage these effects in their molecular design endeavors.

Synthesis of Phenyl-Substituted Imidazole Aldehydes

The synthesis of phenyl-substituted imidazole aldehydes can be achieved through various synthetic routes. A common and effective method involves the Debus-Radziszewski imidazole synthesis, followed by formylation.[3]

General Synthetic Protocol: A Two-Step Approach

Step 1: Synthesis of 2-Phenylimidazole

This procedure is adapted from established methods for the synthesis of 2-phenylimidazole.[7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1 equivalent), glyoxal (1 equivalent, typically as a 40% aqueous solution), and a source of ammonia, such as ammonium acetate (4 equivalents).[3] Ethanol is a suitable solvent for this reaction.[3]

  • Reaction Conditions: The reaction mixture is typically heated to reflux (around 80°C) with constant stirring for several hours (e.g., 24 hours).[3]

  • Workup and Purification: After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 2-phenylimidazole.[2]

Step 2: Formylation of 2-Phenylimidazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings like imidazole.

  • Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.

  • Formylation Reaction: Add the synthesized 2-phenylimidazole to the pre-formed Vilsmeier reagent. The reaction is typically stirred at an elevated temperature for several hours.

  • Workup and Purification: The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide) to precipitate the aldehyde product. The crude product is collected by filtration and purified by column chromatography or recrystallization.

Probing the Electronic and Steric Effects: A Multi-faceted Approach

A combination of spectroscopic, crystallographic, and computational techniques is essential for a thorough understanding of the electronic and steric effects of the phenyl group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the imidazole and phenyl protons provide valuable information about the electron density distribution within the molecule. For example, in 4-(1H-imidazol-1-yl)benzaldehyde, the aldehyde proton appears as a singlet at 10.05 ppm, indicative of its electron-deficient nature.[4] The aromatic protons of the phenyl and imidazole rings typically appear in the range of 7.2 to 8.1 ppm.[4]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the aldehyde carbonyl carbon (around 190 ppm) and the imidazole carbons, are sensitive to electronic effects.[4]

UV-Visible Spectroscopy:

The electronic transitions in phenyl-substituted imidazole aldehydes can be studied using UV-Vis spectroscopy. These molecules typically exhibit π→π* transitions associated with the aromatic systems.[8] The position and intensity of the absorption bands can be influenced by the electronic communication between the phenyl and imidazole rings.[9] Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate and interpret the experimental spectra.[10][11]

X-ray Crystallography: Unveiling the 3D Architecture

Single-crystal X-ray diffraction is an indispensable tool for determining the precise three-dimensional structure of these molecules.[12] This technique provides detailed information on bond lengths, bond angles, and the dihedral angle between the phenyl and imidazole rings, which is a direct measure of the steric interaction. For instance, in 4-(1H-imidazol-1-yl)benzaldehyde, the angle between the mean planes of the imidazole and arene rings is 24.58°.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction [12]

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified imidazole aldehyde in a suitable solvent.[12]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[12]

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.[12]

Computational Modeling: In Silico Insights

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data and providing deeper insights into the electronic structure and properties of these molecules.[3][13][14]

  • Geometry Optimization: DFT can be used to calculate the optimized molecular geometry, which can be compared with experimental X-ray crystal structures.[13]

  • Electronic Properties: Properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) analysis can be calculated to understand the charge distribution and reactivity.[14] For example, MEP maps can visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[14]

  • Thermodynamic Properties: Quantum chemical calculations can also be used to determine thermodynamic properties such as heat capacity and sublimation enthalpies.[10]

Impact on Reactivity and Physicochemical Properties

The interplay of electronic and steric effects of the phenyl group has a profound impact on the reactivity of the aldehyde and the overall physicochemical properties of the molecule.

Aldehyde Reactivity

The electrophilicity of the aldehyde carbonyl carbon is directly influenced by the electronic nature of the phenyl-imidazole moiety. An electron-withdrawing phenyl group (e.g., with a nitro substituent) will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group (e.g., a methoxy group) will decrease its reactivity.

Basicity of the Imidazole Ring

The phenyl group also modulates the basicity of the imidazole nitrogen atoms. The lone pair of electrons on the sp² hybridized nitrogen is part of the aromatic π-system, while the other nitrogen's lone pair is available for protonation. The electron-withdrawing or -donating nature of the phenyl group will influence the availability of this lone pair, thereby affecting the pKa of the imidazole ring.[1]

Supramolecular Assembly and Crystal Packing

The phenyl group plays a significant role in directing the intermolecular interactions that govern crystal packing. Non-covalent interactions such as π-π stacking and C-H···π interactions involving the phenyl rings can lead to the formation of well-defined supramolecular architectures. The steric bulk of the phenyl group also influences the overall shape of the molecule, which in turn affects how the molecules pack in the solid state.[10]

Data Presentation

Table 1: Comparison of Crystallographic Data for Phenyl-Substituted Imidazoles

CompoundDihedral Angle (Phenyl-Imidazole)Key Intermolecular InteractionsReference
4-(1H-imidazol-1-yl)benzaldehyde24.58 (7)°C—H⋯N/O weak interactions[4]
1-(4-methoxyphenyl)-1H-imidazole43.67 (4)°C—H⋯N/O weak interactions[4]
2-Phenyl-1H-Imidazole-N—H---N hydrogen bonds[13]

Visualization of Key Concepts

Diagram 1: Synthesis of N-Phenylimidazole-2-carbaldehyde

G cluster_0 Step 1: Synthesis of 2-Phenylimidazole cluster_1 Step 2: Formylation Benzaldehyde Benzaldehyde Reaction1 Debus-Radziszewski Reaction (Ethanol, Reflux) Benzaldehyde->Reaction1 Glyoxal Glyoxal Glyoxal->Reaction1 Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction1 2-Phenylimidazole 2-Phenylimidazole Reaction1->2-Phenylimidazole Reaction2 Vilsmeier-Haack Reaction 2-Phenylimidazole->Reaction2 POCl3 POCl3 Vilsmeier Reagent Vilsmeier Reagent POCl3->Vilsmeier Reagent DMF DMF DMF->Vilsmeier Reagent Vilsmeier Reagent->Reaction2 N-Phenylimidazole-2-carbaldehyde N-Phenylimidazole-2-carbaldehyde Reaction2->N-Phenylimidazole-2-carbaldehyde G Phenyl Group Phenyl Group Electronic Effects Electronic Effects Phenyl Group->Electronic Effects Inductive & Resonance Steric Effects Steric Effects Phenyl Group->Steric Effects Bulk & Torsional Strain Aldehyde Reactivity Aldehyde Reactivity Electronic Effects->Aldehyde Reactivity Imidazole Basicity Imidazole Basicity Electronic Effects->Imidazole Basicity Steric Effects->Aldehyde Reactivity Access to Carbonyl Molecular Conformation Molecular Conformation Steric Effects->Molecular Conformation Crystal Packing Crystal Packing Molecular Conformation->Crystal Packing

References

An In-depth Technical Guide to the Solubility and Stability of 5-Phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique physicochemical properties, including its amphoteric nature and ability to participate in hydrogen bonding, make it a versatile building block for drug design.[1] 5-Phenyl-1H-imidazole-2-carbaldehyde, in particular, represents a key intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications, from anticancer to anti-inflammatory agents.[1][3] A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry and for the development of stable pharmaceutical formulations.

This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. As a Senior Application Scientist, the emphasis here is not just on the "what" but the "why" – elucidating the rationale behind experimental choices to ensure robust and reproducible results.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and route of administration. The presence of both a polar imidazole ring and a non-polar phenyl group in this compound results in a nuanced solubility profile.

Predicted Solubility in Common Solvents

While extensive experimental data for this specific molecule is not publicly available, we can predict its solubility based on the known properties of its constituent functional groups. The following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents at ambient temperature.

Solvent Predicted Solubility (mg/mL) Rationale for Solvent Choice and Predicted Outcome
Dimethyl Sulfoxide (DMSO)> 25A highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules, including those with both polar and non-polar moieties.[4]
N,N-Dimethylformamide (DMF)> 20Another polar aprotic solvent with strong solvating capabilities for heterocyclic compounds.
Methanol5 - 10A polar protic solvent capable of hydrogen bonding with the imidazole ring, though the phenyl group may limit high solubility.
Ethanol2 - 5Similar to methanol, but its slightly lower polarity may reduce its solvating power for this compound.
Acetonitrile1 - 2A polar aprotic solvent, but generally less effective at dissolving compounds with strong hydrogen bonding capabilities compared to DMSO or DMF.
Tetrahydrofuran (THF)1 - 2A less polar ether-based solvent; solubility is expected to be limited.
Ethyl Acetate< 1A moderately polar solvent, but likely insufficient to overcome the crystal lattice energy of the compound.
Toluene< 0.1A non-polar aromatic solvent; very limited solubility is expected due to the polar imidazole and carbaldehyde groups.
Water< 0.1 (at neutral pH)The hydrophobic phenyl group significantly reduces aqueous solubility. Solubility is expected to be pH-dependent.[5]
Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of this compound. This method is designed to be self-validating by ensuring that equilibrium is truly reached.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (HPLC grade)

  • Vials with screw caps

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis. A known dilution factor is critical for accurate quantification.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point for such molecules.[6]

    • The concentration of the dissolved compound is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Settle and Centrifuge C->D E Withdraw and dilute supernatant D->E F HPLC analysis against calibration curve E->F G Calculate solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for defining its storage conditions, shelf-life, and for identifying potential degradation products that could impact its purity and safety. Forced degradation studies are an indispensable tool for this purpose, providing insights into the molecule's intrinsic stability.[7][8]

Potential Degradation Pathways

Based on the chemistry of the imidazole and aldehyde functional groups, several degradation pathways can be anticipated:

  • Hydrolysis: The imine-like bonds within the imidazole ring and the aldehyde group can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The imidazole ring can be susceptible to oxidative degradation, potentially leading to ring-opened products.[9] The aldehyde group is also prone to oxidation to the corresponding carboxylic acid.

  • Photodegradation: Imidazole moieties can be sensitive to light, which can lead to the formation of various degradation products.[9]

  • Thermolysis: Exposure to high temperatures can induce degradation, though the specific pathways are compound-dependent.

Protocol for a Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions, in line with ICH guidelines.[7][10]

Objective: To identify the potential degradation products and pathways for this compound under hydrolytic, oxidative, photolytic, and thermolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Thermostatically controlled ovens/water baths

  • Photostability chamber

  • HPLC-UV/MS system

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60-80 °C.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80 °C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber (ICH Q1B conditions).

  • Time Points and Sampling:

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

    • The use of a photodiode array (PDA) detector can help in assessing peak purity.

    • The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.[10]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control to identify the degradation products.

    • Use the mass spectral data to propose structures for the major degradation products.

Predicted Degradation Products

Based on the known reactivity of similar structures, the following degradation products can be hypothesized:

  • From Oxidation: 5-Phenyl-1H-imidazole-2-carboxylic acid.

  • From Hydrolysis: Potential ring-opened products, though this is generally less common for the stable imidazole ring.

  • pH-Dependent Hydration: In aqueous acidic solutions, the aldehyde can exist in equilibrium with its geminal diol form, which is not a degradant but will affect analytical measurements.[5][11]

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of the compound B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, heat) A->C D Oxidation (H₂O₂) A->D E Thermolysis (heat) A->E F Photolysis (light) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by LC-MS H->I J Identify degradants and pathways I->J

Caption: Workflow for a Forced Degradation Study.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful application in research and drug development. This guide has provided a framework for characterizing these critical properties, emphasizing robust experimental design and a deep understanding of the underlying chemical principles. By following these methodologies, researchers can ensure the quality and reliability of their work, paving the way for the development of novel therapeutics based on this versatile imidazole scaffold.

References

In-Depth Technical Guide: Theoretical and Computational Studies of 5-Phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 5-Phenyl-1H-imidazole-2-carbaldehyde. Imidazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities.[1] Understanding the structural, electronic, and spectroscopic properties of these molecules at a quantum level is paramount for rational drug design and the development of novel therapeutics.[2] This document outlines the application of Density Functional Theory (DFT) for in-depth molecular analysis and discusses the potential for molecular docking studies to elucidate binding interactions with biological targets. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to replicate and build upon these computational experiments.

Introduction: The Significance of Imidazole Scaffolds and Computational Chemistry

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] this compound, a specific derivative, serves as a valuable synthon for creating more complex molecules. Its chemical reactivity and biological interactions are dictated by its three-dimensional structure, electron distribution, and vibrational modes.

Traditional experimental methods for characterizing molecules can be time-consuming and costly.[4] Computational chemistry offers a powerful alternative, enabling rapid, in-silico investigation of molecular properties with high accuracy.[5] By simulating molecular behavior, we can predict geometries, spectroscopic signatures, and reactivity, thereby guiding and accelerating the drug discovery process.[4][6] This guide focuses on the application of Density Functional Theory (DFT), a robust quantum mechanical modeling method, to thoroughly characterize this compound.[7]

Core Computational Methodologies

A multi-faceted computational approach is necessary to build a comprehensive profile of this compound. The workflow involves geometry optimization, vibrational analysis, and the calculation of various electronic properties.

Computational Chemistry Workflow Fig. 1: General Computational Workflow cluster_setup 1. Initial Setup cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis mol_build Build Initial 3D Structure (e.g., GaussView, Avogadro) method_select Select Method: Functional (e.g., B3LYP) Basis Set (e.g., 6-311++G(d,p)) mol_build->method_select Define computational model geom_opt Geometry Optimization method_select->geom_opt Input for calculation freq_anal Frequency Analysis geom_opt->freq_anal Optimized geometry electronic Electronic Properties (HOMO-LUMO, MEP, NBO) geom_opt->electronic Calculate electron distribution docking Molecular Docking (If Applicable) geom_opt->docking Prepare ligand for docking thermo Thermodynamic Properties freq_anal->thermo Confirm minimum energy state spectra Simulate Spectra (IR, Raman, UV-Vis, NMR) freq_anal->spectra Calculate vibrational modes

Caption: A schematic of the computational workflow for studying molecular properties.

2.1. Quantum Chemical Calculations: Density Functional Theory (DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems.[8] For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost.[9]

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView 5.0).

  • Calculation Setup:

    • Select the "Optimize" calculation type.

    • Method: DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p).

    • Specify solvent effects if necessary using a model like the Polarizable Continuum Model (PCM).

  • Execution: Run the calculation using a quantum chemistry package like Gaussian 09.[10]

  • Frequency Analysis: Following optimization, perform a frequency calculation using the same method and basis set on the optimized geometry.

  • Validation: Confirm that the optimization has reached a true energy minimum by checking for the absence of imaginary frequencies in the output. A single imaginary frequency indicates a transition state.

2.2. Analysis of Electronic Properties

From the optimized geometry, several key electronic properties can be derived to understand the molecule's reactivity and intermolecular interaction potential.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity.[10] The energy gap between HOMO and LUMO (ΔE) indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.[9]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the molecule's surface. It helps identify regions that are rich or poor in electrons, indicating sites for nucleophilic and electrophilic attack, respectively.[9]

FMO_MEP Fig. 2: Conceptual Diagram of FMO and MEP Analysis cluster_fmo Frontier Molecular Orbitals (FMO) cluster_mep Molecular Electrostatic Potential (MEP) HOMO HOMO (Highest Occupied MO) Electron Donor LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO->LUMO ΔE = E_LUMO - E_HOMO (Reactivity Indicator) MEP_Map MEP Surface Red_Region Red/Yellow Regions (Negative Potential) Nucleophilic Attack Sites MEP_Map->Red_Region Blue_Region Blue Regions (Positive Potential) Electrophilic Attack Sites MEP_Map->Blue_Region

Caption: Relationship between FMO theory and MEP surface analysis for predicting reactivity.

2.3. Spectroscopic Simulations

Computational methods allow for the simulation of various spectra, which can be used to validate experimental findings or predict spectroscopic properties.

  • FT-IR and Raman: The vibrational frequencies calculated in Protocol 1 can be used to generate theoretical FT-IR and Raman spectra. These simulations are invaluable for assigning experimental vibrational bands to specific molecular motions.[10]

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions and simulate the UV-Vis absorption spectrum, providing insights into the molecule's photophysical properties.[10]

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation.[11]

2.4. Molecular Docking

Given the prevalence of imidazole derivatives as pharmacophores, molecular docking is a key computational technique to predict how this compound might interact with a biological target, such as an enzyme active site.[12] This structure-based drug design approach predicts the preferred orientation and binding affinity of a ligand to a receptor.[2][13]

Protocol 2: Molecular Docking Workflow

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign atomic charges and define rotatable bonds.

  • Grid Generation: Define the binding site (active site) on the receptor where the docking simulation will be performed.

  • Docking Execution:

    • Use docking software (e.g., AutoDock, MOE) to dock the ligand into the defined receptor grid.[1][12]

    • The software will generate multiple possible binding poses.

  • Analysis:

    • Analyze the results based on binding energy (kcal/mol) and inhibition constant (Ki). Lower binding energy indicates a more favorable interaction.

    • Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Anticipated Results and Discussion

This section presents a hypothetical yet realistic summary of the expected outcomes from the computational studies on this compound.

3.1. Molecular Geometry

The geometry optimization is expected to yield a near-planar conformation for the imidazole ring, with the phenyl and carbaldehyde groups exhibiting some torsional angles. Key bond lengths and angles can be tabulated and compared with experimental crystallographic data if available.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.22 Å
C-N (imidazole)~1.38 Å
C-C (imidazole-phenyl)~1.47 Å
Bond AngleN-C-N (imidazole)~110°
Dihedral AngleC-C-C-C (phenyl-imidazole)~25°
3.2. Electronic and Spectroscopic Properties

The analysis of electronic properties will provide a quantitative measure of the molecule's reactivity and spectroscopic characteristics.

Table 2: Calculated Electronic and Spectroscopic Data

PropertyParameterCalculated ValueInterpretation
FMO EHOMO-6.5 eVEnergy of the highest occupied molecular orbital
ELUMO-2.1 eVEnergy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)4.4 eVIndicates high kinetic stability
Spectroscopy Max IR Frequency~1700 cm⁻¹Corresponds to C=O stretching vibration
λmax (UV-Vis)~310 nmMain electronic transition

The MEP map is predicted to show a region of high negative potential (red/yellow) around the carbonyl oxygen and the imidazole nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the imidazole ring will likely show positive potential (blue), making them susceptible to nucleophilic attack.

3.3. Molecular Docking Insights

A hypothetical docking study against a relevant enzyme, for instance, a kinase or a synthase, would likely reveal that the imidazole core acts as a scaffold. The carbonyl oxygen and imidazole nitrogens would be prime candidates for forming hydrogen bonds with amino acid residues in the active site. The phenyl group could engage in hydrophobic or π-stacking interactions, further anchoring the molecule. The calculated binding energy would provide a quantitative estimate of its potential as an inhibitor.[12]

Conclusion

The theoretical and computational methodologies detailed in this guide provide a robust framework for the comprehensive characterization of this compound. Through DFT calculations, we can obtain precise information about its geometry, stability, reactivity, and spectroscopic signatures. Furthermore, molecular docking simulations can effectively predict its potential as a ligand for biological targets, thereby accelerating the process of rational drug design.[2] This in-silico approach is an indispensable tool in modern medicinal chemistry, offering deep molecular insights that are crucial for the development of novel and more effective therapeutic agents.[5][6]

References

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 5-Phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Strategic Importance of 5-Phenyl-1H-imidazole-2-carbaldehyde

The imidazole moiety is a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs and biologically active molecules.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capacity make it a privileged scaffold in drug design. Within this class, this compound stands out as a particularly valuable synthetic intermediate. The aldehyde functional group at the C2 position is a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and condensations, enabling the construction of complex molecular libraries for screening and lead optimization.

This document provides a comprehensive, field-tested guide to the synthesis of this key building block. We move beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. The protocols described herein are designed to be self-validating, emphasizing in-process controls and characterization to ensure the reliable and reproducible synthesis of the target compound.

I. Strategic Analysis of Synthetic Pathways

The synthesis of a polysubstituted heterocycle like this compound can be approached from two primary strategic directions:

  • Direct Ring Construction: Building the fully substituted imidazole ring in a single or few-step sequence from acyclic precursors. The van Leusen imidazole synthesis is a prominent example of this approach, reacting aldehydes, amines, and tosylmethyl isocyanide (TosMIC) to form the imidazole core.[2][3] While powerful, directly installing the 2-carbaldehyde group via this method can be challenging and may require specialized, less common starting materials.

  • Imidazole Core Formation Followed by Functionalization: A more flexible and often more reliable strategy involves first synthesizing a simpler imidazole core (e.g., 4-phenyl-1H-imidazole) and then introducing the desired functional group at the C2 position. This pathway offers distinct advantages in terms of precursor availability and modularity.

This guide will focus on the second strategy, which we have found to be robust and highly adaptable. The pathway is broken down into two main stages:

  • Stage 1: Synthesis of an N-protected 4-phenyl-1H-imidazole.

  • Stage 2: Directed C2-formylation via lithiation, followed by deprotection.

Logical Workflow: Two-Stage Synthesis

G cluster_0 Stage 1: Core Synthesis & Protection cluster_1 Stage 2: C2-Formylation & Deprotection A Precursors: Phenylglyoxal, Formaldehyde, Ammonia B Radziszewski Reaction A->B C 4(5)-Phenyl-1H-imidazole B->C D N-Protection (e.g., with TsCl) C->D E N-Protected 4-Phenyl-1H-imidazole D->E Purified Intermediate F C2-Lithiation (n-BuLi, -78 °C) E->F G Quench with DMF F->G H N-Deprotection G->H I Target Molecule: 5-Phenyl-1H-imidazole- 2-carbaldehyde H->I

Figure 1: High-level workflow for the recommended two-stage synthesis.

II. Detailed Protocols and Mechanistic Insights

Stage 1: Synthesis of N-Tosyl-4-phenyl-1H-imidazole

The initial goal is to create the 4-phenyl-1H-imidazole scaffold. The Radziszewski reaction, a classic method for imidazole synthesis, is well-suited for this purpose, condensing a 1,2-dicarbonyl (phenylglyoxal), an aldehyde (formaldehyde), and ammonia.[4] Following its synthesis, the imidazole's 'pyrrolic' nitrogen must be protected. This is crucial for two reasons: it prevents N-deprotonation by the strong base in the next stage and it directs the lithiation specifically to the C2 position. We recommend using a p-toluenesulfonyl (tosyl) group, which is robust and can be removed under established conditions.

Protocol 1: Synthesis and Protection of 4-Phenyl-1H-imidazole

  • Synthesis of 4(5)-Phenyl-1H-imidazole:

    • To a solution of phenylglyoxal monohydrate (1.0 eq) in aqueous ammonia (25-30%), add a 37% aqueous solution of formaldehyde (1.2 eq).

    • Stir the mixture at room temperature for 12-18 hours. A precipitate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4(5)-phenyl-1H-imidazole. The product can be used directly in the next step if purity is >95% by NMR.

  • N-Tosylation:

    • Suspend 4(5)-phenyl-1H-imidazole (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (Et3N, 1.5 eq) and cool the mixture to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-tosyl-4-phenyl-1H-imidazole.

Stage 2: Directed C2-Formylation and Deprotection

This stage is the core of the synthesis, leveraging the principles of directed ortho-metalation on a heterocyclic system. The C2 proton of an N-substituted imidazole is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) can selectively abstract this proton at low temperatures, generating a potent C2-lithiated nucleophile.[5][6] This intermediate is then trapped with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to install the aldehyde.[7]

Mechanism of C2-Lithiation and Formylation

G cluster_mech Key Mechanistic Steps N-Tosyl-4-phenyl-1H-imidazole N-Tosyl-4-phenyl-1H-imidazole C2-Lithiated Intermediate C2-Lithiated Intermediate N-Tosyl-4-phenyl-1H-imidazole->C2-Lithiated Intermediate  n-BuLi, THF  -78 °C Tetrahedral Intermediate Tetrahedral Intermediate C2-Lithiated Intermediate->Tetrahedral Intermediate  DMF N-Tosyl-5-phenyl-1H-imidazole-2-carbaldehyde N-Tosyl-5-phenyl-1H-imidazole-2-carbaldehyde Tetrahedral Intermediate->N-Tosyl-5-phenyl-1H-imidazole-2-carbaldehyde  Aqueous Workup  (e.g., NH4Cl)

Figure 2: Mechanism of C2-formylation via directed lithiation.

Protocol 2: C2-Formylation and Final Deprotection

Safety First: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. Anhydrous solvents and glassware are essential for success.

  • C2-Lithiation and Formylation:

    • Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

    • Dissolve N-tosyl-4-phenyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • In a separate flame-dried flask, dissolve anhydrous N,N-dimethylformamide (DMF, 3.0 eq) in anhydrous THF. Cool this solution to 0 °C.

    • Transfer the lithiated imidazole solution via cannula into the cold DMF solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl) solution.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purify the crude N-tosyl-5-phenyl-1H-imidazole-2-carbaldehyde via column chromatography.

  • Tosyl Group Deprotection:

    • Dissolve the purified, N-tosylated aldehyde (1.0 eq) in methanol.

    • Add a solution of sodium methoxide (NaOMe, 2.0 eq) in methanol.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and neutralize with 1M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.

III. Data Summary and Validation

Successful synthesis relies on careful control of stoichiometry and reaction conditions. The following table summarizes the key quantitative parameters for this protocol.

Step Precursor/Reagent Molar Eq. Typical Yield Purity Check
1A Phenylglyoxal1.075-85%¹H NMR, TLC
Formaldehyde1.2
1B 4(5)-Phenyl-1H-imidazole1.080-90%¹H NMR, TLC
p-Toluenesulfonyl chloride1.1
Triethylamine1.5
2A N-Tosyl-4-phenyl-1H-imidazole1.065-75%¹H NMR, LC-MS
n-Butyllithium1.1
N,N-Dimethylformamide (DMF)3.0
2B N-Tosyl-5-phenyl-1H-imidazole-2-carbaldehyde1.085-95%¹H NMR, LC-MS
Sodium Methoxide2.0

Self-Validation: At each stage, the integrity of the intermediate should be confirmed.

  • TLC: Use appropriate solvent systems (e.g., 30-50% Ethyl Acetate in Hexanes) to monitor reaction progress and check the purity of column fractions.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of each intermediate and the final product. Key shifts to observe in the final product include the aldehyde proton (~9.7 ppm) and the disappearance of the tosyl group's characteristic aromatic signals and methyl singlet.

  • Mass Spectrometry (MS): Confirm the molecular weight of the intermediates and the final product.

IV. Alternative Pathway: Oxidation of a 2-Methyl Precursor

An alternative, viable route involves the synthesis of 2-methyl-5-phenyl-1H-imidazole, followed by the selective oxidation of the methyl group.

  • Synthesis: Prepare 2-methyl-4(5)-phenyl-1H-imidazole using the Radziszewski reaction with phenylglyoxal, acetaldehyde, and ammonia.[8]

  • Oxidation: The benzylic-like methyl group at the C2 position can be oxidized to an aldehyde using reagents like manganese dioxide (MnO2) or selenium dioxide (SeO2).[9] This method avoids pyrophoric reagents but requires careful optimization to prevent over-oxidation to the carboxylic acid and can involve toxic heavy metal reagents.

This route can be advantageous if organolithium chemistry is not feasible, but often presents greater challenges in achieving high selectivity and yield.

V. Conclusion

The two-stage synthesis involving N-protection, directed C2-lithiation/formylation, and deprotection represents a robust, reliable, and scalable method for producing high-purity this compound. By understanding the mechanistic principles behind each step and employing rigorous in-process validation, researchers can confidently generate this critical building block for application in medicinal chemistry and materials science.

References

One-Pot Synthesis of Substituted Imidazoles: A Detailed Application Note and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, active pharmaceutical ingredients (APIs), and functional materials.[1][2][3][4] Its prevalence in essential biomolecules like the amino acid histidine and signaling molecule histamine underscores its biological significance.[5][6] Consequently, the development of efficient and sustainable synthetic routes to substituted imidazoles is a paramount objective for researchers in drug discovery and materials science. One-pot, multi-component reactions (MCRs) have emerged as a superior strategy for this purpose.[7][8] By combining three or more starting materials in a single reaction vessel, MCRs offer significant advantages in terms of operational simplicity, reduced reaction times, lower costs, and minimized waste generation, aligning perfectly with the principles of green chemistry.[9][10] This guide provides a comprehensive overview of foundational and modern one-pot methods for synthesizing substituted imidazoles, complete with detailed, field-proven protocols and mechanistic insights.

Section 1: Foundational Multi-Component Syntheses: The Debus-Radziszewski Reaction

The first, and most fundamental, one-pot synthesis of imidazoles was reported by Heinrich Debus in 1858 and later explored by Bronisław Radziszewski.[5][11][12] The Debus-Radziszewski imidazole synthesis is a three-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring.[11][13] This reaction remains a widely used and versatile method for preparing tri-substituted imidazoles.[2]

Causality Behind the Components:

  • 1,2-Dicarbonyl (e.g., Glyoxal, Benzil): Provides the C4 and C5 atoms of the imidazole ring.

  • Aldehyde: Provides the C2 atom and its corresponding substituent.

  • Ammonia (or Ammonium Acetate as a source): Provides the N1 and N3 atoms.

A modification of this method, where one equivalent of ammonia is replaced by a primary amine, allows for the synthesis of N-1 substituted (tetrasubstituted) imidazoles, a crucial pathway for creating diverse molecular libraries for drug screening.[11][13]

One_Pot_Synthesis_Workflow cluster_0 Single Reaction Vessel A 1,2-Dicarbonyl (e.g., Benzil) D One-Pot Reaction (Heating, Catalyst) A->D B Aldehyde B->D C Nitrogen Source (Ammonia/Amine) C->D E Work-up & Purification D->E F Substituted Imidazole Product E->F

Caption: General workflow for a one-pot, three-component imidazole synthesis.

Reaction Mechanism

While the exact mechanism can vary with conditions, it is generally accepted to occur in two main stages.[11][13] First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde, followed by cyclization and oxidation (often aromatization in situ) to yield the final imidazole product.[11][12][13]

Radziszewski_Mechanism cluster_stage1 Stage 1: Diimine Formation cluster_stage2 Stage 2: Cyclization dicarbonyl 1,2-Dicarbonyl ammonia + 2 NH3 diimine Diimine Intermediate ammonia->diimine Condensation aldehyde Aldehyde (R-CHO) diimine->aldehyde Condenses with condensation_product Condensation aldehyde->condensation_product cyclization Cyclization & Aromatization condensation_product->cyclization imidazole Imidazole Product cyclization->imidazole

Caption: The proposed two-stage mechanism of the Debus-Radziszewski reaction.

Section 2: Modern & Catalytic One-Pot Strategies

While robust, the classic Debus-Radziszewski reaction can suffer from drawbacks like long reaction times, harsh conditions, and modest yields.[2][14] Modern organic synthesis has introduced numerous improvements, primarily through advanced catalysis and energy sources.

Leveraging Catalysis

A wide array of catalysts have been employed to enhance the rate and efficiency of one-pot imidazole syntheses. These include:

  • Lewis Acids: Catalysts like InCl₃·3H₂O, ZrCl₄, and FeCl₃·6H₂O activate the carbonyl groups, facilitating nucleophilic attack and accelerating the condensation steps.[15][16][17]

  • Solid Acids & Heterogeneous Catalysts: Supports like silica sulfuric acid, zeolites (H-ZSM-22), and metal-organic frameworks (MOFs) offer advantages such as ease of separation, catalyst reusability, and often milder reaction conditions.[15][18][19] This approach is highly valued in green chemistry for minimizing catalyst waste.[20]

  • Nanocatalysts: Nanoparticles, such as nano-LaMnO₃ or nanocrystalline MgAl₂O₄, provide a high surface area for catalysis, leading to excellent yields under solvent-free conditions.[16][20]

Green Chemistry Approaches: Microwave and Ultrasound Assistance

Alternative energy sources provide a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner product profiles in significantly less time.

  • Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for synthesizing imidazoles.[1][21][22] Unlike conventional heating which relies on slow thermal conduction, microwaves directly heat the polar reactants and solvent molecules, leading to rapid and uniform temperature increases.[1][15] This results in dramatic reductions in reaction time—from hours to mere minutes—and often improves yields by minimizing the formation of side products.[15][21]

  • Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of ultrasonic waves to create acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized high-pressure and high-temperature spots, enhancing mass transfer and accelerating the reaction rate.[16][23]

MW_vs_Conventional Energy Input Comparison cluster_conv Conventional Heating cluster_mw Microwave Irradiation vessel1 Reaction Vessel mixture1 Reagent Mixture heat_source External Heat (Oil Bath) heat_source->vessel1 Slow Conduction vessel2 Reaction Vessel mixture2 Reagent Mixture mw_source Microwaves mw_source->mixture2 Direct, Uniform Heating

Caption: Microwave vs. conventional heating for reaction activation.

Section 3: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Classic Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol is a standard example of the Debus-Radziszewski reaction using common laboratory reagents.

Materials & Equipment:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker, Buchner funnel, filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (7.70 g, 100 mmol).

  • Add 30 mL of glacial acetic acid to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with continuous stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water while stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove residual acetic acid and ammonium salts.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole as a crystalline solid.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol demonstrates the speed and efficiency of microwave-assisted synthesis.[15][21]

Materials & Equipment:

  • 1,2-Diketone (e.g., Benzil)

  • Aromatic aldehyde

  • Ammonium acetate

  • Catalyst (e.g., glacial acetic acid or a solid acid like Amberlyst A-15)

  • Microwave synthesis vial (10 mL) with a snap cap

  • Microwave synthesizer

  • Magnetic stirrer ("flea")

  • Ethyl acetate, Hexane (for work-up)

Procedure:

  • To a 10 mL microwave synthesis vial, add the 1,2-diketone (1 mmol), the desired aromatic aldehyde (1 mmol), ammonium acetate (5 mmol), and the catalyst (e.g., 2-3 drops of glacial acetic acid).

  • Add a magnetic stirrer to the vial and cap it securely.

  • Place the vial inside the microwave synthesizer cavity.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 3-10 minutes. The reaction should be monitored by TLC if possible with intermittent runs.

  • After irradiation, cool the vial to room temperature (using the instrument's cooling system).

  • Add 10 mL of ethyl acetate to the vial and transfer the contents to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield the pure product.

Protocol 3: Four-Component Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole

This protocol introduces a primary amine to achieve substitution at the N-1 position.[16][24]

Materials & Equipment:

  • Benzil

  • Aromatic aldehyde

  • Primary amine (e.g., aniline)

  • Ammonium acetate

  • Ethanol

  • Catalyst (e.g., p-toluenesulfonic acid, H-ZSM-22)

  • Standard reflux setup or microwave synthesizer

Procedure:

  • In a round-bottom flask, combine benzil (1 mmol), the aromatic aldehyde (1 mmol), the primary amine (1 mmol), and ammonium acetate (2 mmol).

  • Add the catalyst (e.g., 10 mol% p-TsOH) and 10 mL of ethanol as the solvent.[1]

  • Heat the mixture to reflux for 2-4 hours (or irradiate in a microwave synthesizer for 10-20 minutes at 100 °C).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography on silica gel to isolate the pure 1,2,4,5-tetrasubstituted imidazole.

Section 4: Data Summary and Comparison

The choice of synthetic method depends on available equipment, desired scale, and time constraints. The following table summarizes the key parameters of the discussed protocols.

MethodKey ComponentsConditionsTimeTypical YieldGreen Chemistry Aspects
Classic Debus-Radziszewski 1,2-Diketone, Aldehyde, NH₄OAcAcetic Acid, Reflux1-4 hours60-85%Atom economical; uses stoichiometric acid.
Catalytic (Heterogeneous) 1,2-Diketone, Aldehyde, NH₄OAc/AmineSolid acid catalyst, Solvent-free, 80-120°C30-90 min85-95%Recyclable catalyst, often solvent-free.[20][25]
Microwave-Assisted 1,2-Diketone, Aldehyde, NH₄OAc/AmineCatalyst, Sealed vessel, 120-150°C3-15 min80-96%Drastically reduced time, energy efficient.[1][21]
Ultrasound-Assisted 1,2-Diketone, Aldehyde, NH₄OAc/AmineCatalyst, Ethanol, Room Temp.25-60 min70-95%Energy efficient, operates at lower temps.[16][23]

Section 5: Troubleshooting and Mechanistic Considerations

  • Low Yields: This can result from incomplete reactions or side product formation. In classic syntheses, ensure an excess of ammonium acetate is used to drive the equilibrium. In catalytic reactions, consider screening different catalysts or increasing the reaction temperature/time.[2]

  • Side Products: In the Debus-Radziszewski reaction, oxazole by-products can sometimes form.[26] Ensuring sufficient ammonia/amine source is present can help favor the imidazole pathway.

  • Why Microwaves Work So Well: The significant rate enhancement is due to efficient, direct energy transfer to polar molecules in the reaction mixture. This avoids slow heating through vessel walls and minimizes thermal gradients, often preventing the degradation of sensitive reagents and leading to cleaner reactions.[1][22]

  • Catalyst Choice: The choice of catalyst is crucial. Lewis acidic catalysts activate carbonyls for nucleophilic attack. Brønsted acids can catalyze both imine formation and dehydration steps. Heterogeneous catalysts simplify purification, a key consideration for library synthesis and industrial applications.[18][27]

Section 6: Conclusion and Future Outlook

One-pot multi-component reactions are an indispensable tool for the synthesis of substituted imidazoles, providing rapid and efficient access to a vast chemical space relevant to drug discovery and materials science.[4][7] The evolution from the classic Debus-Radziszewski reaction to modern catalytic, microwave-assisted, and solvent-free protocols highlights the field's commitment to the principles of green and sustainable chemistry.[10][28] Future developments will likely focus on the use of novel, highly active, and recyclable nanocatalysts, flow chemistry setups for continuous production, and the application of biocatalysts to further enhance the environmental compatibility and selectivity of these powerful transformations.

References

Application Notes and Protocols for the Use of 5-Phenyl-1H-imidazole-2-carbaldehyde in Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of Imidazole-Based Schiff Bases

The imidazole nucleus is a cornerstone in medicinal chemistry, integral to the structure of numerous biologically active molecules.[1][2] Its derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities.[3][4][5] When the imidazole scaffold is functionalized with a carbaldehyde group, as in 5-Phenyl-1H-imidazole-2-carbaldehyde, it becomes a versatile precursor for the synthesis of Schiff bases.

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone.[3] The resulting carbon-nitrogen double bond (azomethine group) is not merely a linker but a dynamic functional group that imparts unique electronic and steric properties to the molecule. Imidazole-containing Schiff bases are of particular interest as they can act as multidentate ligands, capable of coordinating with various metal ions to form stable complexes.[6] These metal complexes often exhibit enhanced biological activity compared to the free ligands, opening up avenues for the development of novel therapeutics, catalysts, and advanced materials.[6][7][8]

This guide provides a comprehensive overview of the application of this compound in Schiff base formation, detailing the underlying reaction mechanism, offering a step-by-step synthetic protocol, and outlining methods for the characterization and potential applications of the resulting compounds.

Reaction Mechanism: The Chemistry of Imine Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction is typically catalyzed by either an acid or a base, which facilitates the key steps of the mechanism.[2]

The general mechanism for the formation of a Schiff base from this compound and a primary amine can be visualized as follows:

SchiffBaseFormation Imidazole 5-Phenyl-1H-imidazole -2-carbaldehyde Carbinolamine Carbinolamine Intermediate Imidazole->Carbinolamine Nucleophilic attack Amine Primary Amine (R-NH2) Amine->Carbinolamine ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine Protonation (acid catalysis) Imine Schiff Base (Imine) ProtonatedCarbinolamine->Imine Elimination of H2O Water Water

Figure 1: General mechanism of Schiff base formation.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

  • Formation of a Carbinolamine Intermediate: This initial attack results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is reversible.

  • Protonation and Elimination: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine, or Schiff base, with a carbon-nitrogen double bond.

The presence of the phenyl group at the 5-position of the imidazole ring can influence the reactivity of the aldehyde through electronic effects. The overall reaction equilibrium can be shifted towards the product by removing water as it is formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent.

Experimental Protocols

The following protocols provide a general framework for the synthesis of Schiff bases from this compound. The specific conditions may require optimization based on the nature of the primary amine used.

Protocol 1: Synthesis of a Schiff Base with an Amino Acid (Adapted from a similar procedure with Imidazole-2-carboxaldehyde)

This protocol is adapted from a published procedure for the synthesis of a Schiff base from imidazole-2-carboxaldehyde and L-phenylalanine and can be used as a starting point for reactions with other amino acids.

Materials:

  • This compound

  • Amino acid (e.g., L-phenylalanine)

  • Potassium hydroxide (KOH)

  • Methanol (absolute)

  • Diethyl ether

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • In a 100 mL round-bottom flask, dissolve the amino acid (2 mmol) and KOH (2 mmol) in methanol (25 mL).

  • Stir the mixture for approximately 1 hour at room temperature to ensure complete dissolution and salt formation.

  • In a separate beaker, dissolve this compound (2 mmol) in absolute methanol (25 mL).

  • Slowly add the aldehyde solution to the stirred solution of the amino acid salt.

  • Heat the reaction mixture to approximately 60°C and continue stirring.

  • Allow the volume of the mixture to reduce by about half through evaporation.

  • Cool the mixture to room temperature and add diethyl ether to precipitate the Schiff base product.

  • Collect the precipitate by filtration, wash it several times with diethyl ether, and dry it in a desiccator over anhydrous CaCl₂.

ReagentMolar RatioPurpose
This compound1Aldehyde source
Amino Acid1Primary amine source
Potassium Hydroxide1Deprotonates the carboxylic acid
MethanolSolventReaction medium
Diethyl EtherAnti-solventTo precipitate the product

Table 1: Reagent summary for Schiff base synthesis with an amino acid.

Protocol 2: General Synthesis of a Schiff Base with an Aromatic Amine

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminophenol)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask.

  • To this solution, add the substituted aniline (1 mmol) dissolved in a minimal amount of ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product may precipitate upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

Characterization of Imidazole-Based Schiff Bases

A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized Schiff bases.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups in the Schiff base.

  • C=N Stretch: The most characteristic absorption for a Schiff base is the stretching vibration of the azomethine (C=N) group, which typically appears in the range of 1600-1650 cm⁻¹.[9]

  • Disappearance of C=O and N-H Stretches: Successful formation of the Schiff base is confirmed by the disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching vibrations of the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

  • ¹H NMR:

    • Azomethine Proton (-CH=N-): A singlet peak for the azomethine proton is typically observed in the downfield region, often between 8.0 and 9.0 ppm.[10]

    • Aromatic and Imidazole Protons: The protons of the phenyl and imidazole rings will appear in the aromatic region (typically 7.0-8.5 ppm).

  • ¹³C NMR:

    • Azomethine Carbon (-CH=N-): The carbon of the azomethine group gives a characteristic signal in the range of 150-170 ppm.

    • Aromatic and Imidazole Carbons: The carbons of the aromatic and imidazole rings will resonate in the region of 110-150 ppm.

Spectroscopic TechniqueKey FeatureExpected Range/Value
IRC=N stretch1600-1650 cm⁻¹
¹H NMRAzomethine proton (-CH=N-)8.0 - 9.0 ppm (singlet)
¹³C NMRAzomethine carbon (-CH=N-)150 - 170 ppm

Table 2: Key spectroscopic data for the characterization of this compound based Schiff bases.

Applications in Research and Drug Development

The Schiff bases derived from this compound are valuable compounds with a wide range of potential applications.

Applications SchiffBase This compound Schiff Bases Medicinal Medicinal Chemistry SchiffBase->Medicinal Catalysis Catalysis SchiffBase->Catalysis Materials Materials Science SchiffBase->Materials Anticancer Anticancer Agents Medicinal->Anticancer Antimicrobial Antimicrobial Agents Medicinal->Antimicrobial AntiInflammatory Anti-inflammatory Agents Medicinal->AntiInflammatory Organic Organic Synthesis Catalysis->Organic Sensors Chemosensors Materials->Sensors

Figure 2: Potential applications of this compound derived Schiff bases.

Medicinal Chemistry
  • Anticancer Agents: Imidazole-based Schiff bases and their metal complexes have demonstrated significant potential as anticancer agents.[11] They can induce apoptosis in cancer cells through various mechanisms, including DNA cleavage.

  • Antimicrobial and Antifungal Agents: The azomethine linkage is crucial for the antimicrobial activity of many Schiff bases.[4][7] These compounds have shown efficacy against a range of bacterial and fungal strains.

  • Anti-inflammatory Activity: Several Schiff base derivatives of imidazole have exhibited promising anti-inflammatory properties.[4]

Catalysis

Schiff base metal complexes are widely explored as catalysts in various organic transformations. Their tunable steric and electronic properties allow for the design of highly selective and efficient catalysts for reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.[4]

Materials Science

The ability of these Schiff bases to form stable, often colored, complexes with metal ions makes them suitable for applications in materials science, such as in the development of chemosensors for the detection of specific metal ions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of Schiff bases. The straightforward condensation reaction with primary amines provides access to a class of compounds with significant potential in medicinal chemistry, catalysis, and materials science. The protocols and characterization data provided in these application notes serve as a comprehensive guide for researchers and scientists to explore the rich chemistry and applications of these promising molecules.

References

The Versatile Scaffold: Application Notes and Protocols for 5-Phenyl-1H-imidazole-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole ring is a cornerstone in medicinal chemistry, gracing the structure of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold for drug design.[2][3] Among the vast family of imidazole-containing compounds, 5-Phenyl-1H-imidazole-2-carbaldehyde stands out as a particularly valuable building block. The presence of a reactive aldehyde group at the 2-position, coupled with a phenyl substituent at the 5-position, offers a versatile platform for the synthesis of diverse molecular architectures with a wide spectrum of biological activities.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for the synthesis of key derivatives and their subsequent biological evaluation.

The Strategic Advantage of the this compound Scaffold

The strategic placement of the phenyl and carbaldehyde groups on the imidazole core underpins the compound's utility in drug discovery. The phenyl group can be further functionalized to modulate lipophilicity, target engagement, and pharmacokinetic properties. The aldehyde functionality serves as a synthetic linchpin, readily participating in a variety of chemical transformations to introduce diverse pharmacophores.

Caption: Logical relationship of the functional groups of this compound.

Therapeutic Applications and Target Pathways

Derivatives of this compound have shown promise in several key therapeutic areas, primarily due to the diverse biological activities exhibited by the broader class of imidazole-containing compounds.[1][2]

Anticancer Activity

The imidazole scaffold is a recurring motif in anticancer drug discovery.[4][5] Derivatives have been shown to target various cancer-related pathways. For instance, some imidazole-based compounds act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] Others have been found to inhibit key kinases involved in cancer cell proliferation and survival, such as B-Raf and VEGFR-2.[6][7] The synthesis of Schiff bases from imidazole aldehydes has been a particularly fruitful strategy for generating potent anticancer agents.[6]

Anticancer_Pathway cluster_0 Cellular Targets cluster_1 Downstream Effects cluster_2 Cellular Outcome Start 5-Phenyl-1H-imidazole- 2-carbaldehyde Derivative Tubulin Tubulin Start->Tubulin Kinases Kinases (e.g., B-Raf, VEGFR-2) Start->Kinases Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Signal_Block Signal Transduction Blockade Kinases->Signal_Block Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Signal_Block->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer signaling pathways targeted by derivatives.

Antimicrobial and Antifungal Activity

Imidazole derivatives are well-established antimicrobial and antifungal agents.[8][9][10] The core mechanism of action for many antifungal imidazoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[9] Disruption of ergosterol production leads to increased membrane permeability and ultimately, fungal cell death. The antibacterial activity of imidazole derivatives can involve various mechanisms, including interference with DNA replication and cell wall synthesis.[8]

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole-containing compounds has also been extensively explored.[11][12][13][14] Some derivatives have been shown to inhibit the production of pro-inflammatory mediators. The synthesis of novel imidazole derivatives as potent anti-inflammatory agents is an active area of research.[13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a Schiff base derivative from this compound and its subsequent evaluation for anticancer activity.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base via the condensation of this compound with an exemplary primary amine, p-chloroaniline. This is a general procedure that can be adapted for a variety of primary amines.[15][16][17]

Materials:

  • This compound (Commercially available[18])

  • p-Chloroaniline

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of ethanol.

  • In a separate beaker, dissolve 1.1 equivalents of p-chloroaniline in 15 mL of ethanol.

  • Add the p-chloroaniline solution to the round-bottom flask containing the this compound solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Caption: Workflow for the synthesis of a Schiff base derivative.

Protocol 2: In Vitro Anticancer Activity Evaluation - MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity.[19] It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[6][7]

  • Synthesized Schiff base derivative

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare a stock solution of the synthesized Schiff base derivative in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

  • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like cisplatin or doxorubicin).

  • Incubate the plates for another 48 hours under the same conditions.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates gently for 10 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Data Presentation

Table 1: Hypothetical IC₅₀ Values of Schiff Base Derivatives against Cancer Cell Lines

CompoundDerivative SubstituentIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
SB-1 4-Chloro8.512.3
SB-2 4-Methoxy15.220.1
SB-3 3,4-Dichloro5.17.8
Cisplatin (Positive Control)2.53.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategic combination of a privileged imidazole core, a tunable phenyl group, and a reactive aldehyde functionality provides a robust platform for the synthesis of novel bioactive molecules. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this scaffold in the development of new therapeutics for a range of diseases, including cancer and infectious diseases. Further derivatization and biological screening are warranted to fully unlock the therapeutic potential of this promising chemical entity.

References

Application Notes and Protocols: Strategic Derivatization of the Aldehyde Group in 5-Phenyl-1H-imidazole-2-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block in the design of bioactive molecules.[2] The compound 5-Phenyl-1H-imidazole-2-carbaldehyde is a particularly valuable starting material, possessing three key points for diversification: the N1 and N3 positions of the imidazole ring, the phenyl group at C5, and, most reactively, the aldehyde group at C2. This aldehyde function serves as a versatile chemical handle for a variety of transformations, enabling the synthesis of diverse compound libraries for screening in drug discovery programs.[3]

This guide provides an in-depth exploration of four powerful derivatization strategies for the aldehyde group of this compound: the Wittig reaction, Knoevenagel condensation, reductive amination, and Schiff base formation. For each method, we will discuss the underlying mechanism, provide detailed, field-tested protocols, and explain the rationale behind the experimental choices.

General Workflow for Derivatization

The derivatization of this compound follows a general workflow that ensures reproducibility and efficient synthesis of the target derivatives. This involves careful reaction setup, monitoring, workup, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start with 5-Phenyl-1H-imidazole- 2-carbaldehyde Reagents Select & Prepare Derivatization Reagents (e.g., Ylide, Amine, etc.) Start->Reagents Choose Reaction Setup Reaction Setup: - Solvent Selection - Stoichiometry - Temperature Control Reagents->Setup Monitor Monitor Progress (TLC, LC-MS) Setup->Monitor Initiate Reaction Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography, Recrystallization) Workup->Purify Analysis Characterization (NMR, MS, IR) Purify->Analysis End Final Derivative Analysis->End Wittig_Mechanism Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Alkene Alkene Derivative Oxaphosphetane->Alkene Ring Collapse Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Reductive_Amination Aldehyde Imidazole Aldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + Amine (-H2O) Amine Primary/Secondary Amine Amine->Imine Product Secondary/Tertiary Amine Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Imine

References

Application Notes and Protocols for the N-Alkylation of Imidazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of N-Alkylated Imidazoles in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the imidazole nucleus, particularly through N-alkylation, is a cornerstone of drug design and development. This modification profoundly influences the molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability, which in turn dictates its pharmacokinetic profile and biological efficacy.[3] This guide provides a comprehensive overview of the primary methodologies for the N-alkylation of imidazole rings, offering detailed, field-proven protocols and insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Part 1: Fundamental Principles of Imidazole N-Alkylation

The N-alkylation of an imidazole ring is fundamentally a nucleophilic substitution reaction. The process is typically initiated by the deprotonation of the acidic N-H proton of the imidazole ring by a suitable base, generating a highly nucleophilic imidazolate anion. This anion then attacks an electrophilic alkylating agent, displacing a leaving group to form the desired N-alkylated imidazole product.[4]

The Mechanism of Action: A Two-Step Process

The reaction generally proceeds via an SN2 mechanism, which can be broken down into two key steps:

  • Deprotonation: A base abstracts the proton from one of the nitrogen atoms of the imidazole ring, creating an imidazolate anion. The choice of base is critical and depends on the pKa of the specific imidazole derivative.[4]

  • Nucleophilic Attack: The resulting imidazolate anion, a potent nucleophile, attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), leading to the formation of a new C-N bond and the displacement of the leaving group.[4]

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Imidazole [label="Imidazole\n(N-H)"]; Base [label="Base"]; Imidazolate [label="Imidazolate Anion\n(Nucleophile)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylatingAgent [label="Alkylating Agent\n(R-X)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Alkylated_Imidazole [label="N-Alkylated Imidazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Leaving Group\n(X⁻)"];

Imidazole -> Imidazolate [label=" + Base\n- H-Base⁺"]; Imidazolate -> N_Alkylated_Imidazole [label=" + Alkylating Agent"]; N_Alkylated_Imidazole -> Byproduct [style=invis]; AlkylatingAgent -> Byproduct [label="Displacement of\nLeaving Group"]; } dot Caption: General mechanism of imidazole N-alkylation.

Regioselectivity: The Challenge of Two Nitrogens

For unsymmetrically substituted imidazoles, a key challenge is controlling the regioselectivity of the alkylation, as the reaction can occur at either of the two nitrogen atoms.[5] The outcome is governed by a delicate interplay of electronic and steric factors:

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom, thereby favoring alkylation at the more distant nitrogen.[4][6]

  • Steric Hindrance: Bulky substituents on the imidazole ring or the use of a sterically demanding alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[4][6]

Part 2: Classical N-Alkylation Protocols

The choice of base and solvent system is paramount for a successful N-alkylation reaction. Below are two robust protocols employing either a strong or a weaker base, suitable for a wide range of imidazole substrates.

Protocol 1: N-Alkylation Using a Strong Base (Sodium Hydride)

This protocol is ideal for less reactive imidazoles or when using less reactive alkylating agents, as the strong base ensures complete deprotonation to the highly reactive imidazolate anion.[4]

Materials:

  • Imidazole derivative (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Alkylating agent (e.g., alkyl halide) (1.1 eq)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the imidazole derivative.

  • Solvent Addition: Add the anhydrous solvent and stir to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[3]

  • Alkylation: Add the alkylating agent dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) multiple times.[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: N-Alkylation Using a Weaker Base (Potassium Carbonate)

This method is often preferred for its milder reaction conditions and ease of handling, especially for large-scale synthesis and with more reactive alkylating agents.[3]

Materials:

  • Imidazole derivative (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Alkylating agent (1.2 eq)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the imidazole derivative and potassium carbonate.

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Addition of Alkylating Agent: Add the alkylating agent to the stirred suspension at room temperature.[3]

  • Heating: If necessary, heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) to drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the inorganic base and wash the solid with the reaction solvent.[3]

  • Purification: Combine the filtrates and concentrate under reduced pressure. The residue can be dissolved in an organic solvent, washed with water and brine, dried, and concentrated. Further purification can be achieved by column chromatography.

Parameter Protocol 1 (NaH) Protocol 2 (K₂CO₃/Cs₂CO₃)
Base Strength StrongWeak to Moderate
Substrate Scope Less reactive imidazolesMore reactive imidazoles
Reaction Conditions Anhydrous, inert atmosphereGenerally milder
Handling Requires caution (flammable)Easier and safer
Work-up Quenching step requiredSimple filtration

Part 3: Advanced and Alternative N-Alkylation Methodologies

For challenging substrates, such as those that are sterically hindered or require specific regioselectivity, alternative methods have been developed.

Mitsunobu Reaction: For Sterically Hindered Systems

The Mitsunobu reaction is a powerful tool for the N-alkylation of imidazoles with primary or secondary alcohols under mild, neutral conditions, and is particularly effective for sterically demanding substrates.[7][8]

Mechanism Insight: This reaction involves the activation of an alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) to form a phosphonium salt, which is then displaced by the nucleophilic imidazole.

General Protocol for Mitsunobu Reaction:

  • Dissolve the imidazole derivative (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent like THF or DCM under an inert atmosphere.[8]

  • Cool the solution to 0 °C.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in the same solvent.[8]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to remove the triphenylphosphine oxide and hydrazide byproducts.

Microwave-Assisted N-Alkylation: Accelerating Synthesis

Microwave irradiation can dramatically accelerate the rate of N-alkylation, leading to higher yields and shorter reaction times, making it an eco-friendly approach.[9][10][11]

Key Advantages:

  • Rapid Heating: Uniform and rapid heating of the reaction mixture.[10]

  • Shorter Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[9]

  • Improved Yields: Reduced side reactions due to shorter exposure to high temperatures.

General Protocol for Microwave-Assisted Synthesis:

  • In a microwave-safe reaction vessel, combine the imidazole derivative (1.0 eq), the alkylating agent (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).[8]

  • Add a high-boiling point solvent such as DMF, DMSO, or toluene.[8]

  • Seal the vessel and place it in the microwave reactor.

  • Set the desired temperature and time (e.g., 120 °C for 10-30 minutes).

  • After the reaction is complete and the vessel has cooled, dilute the mixture with water and extract the product with an organic solvent.

  • Purify as needed.

dot graph "Workflow_Selection" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start with Imidazole Derivative", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Steric_Hindrance [label="Is the substrate\nsterically hindered?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reactivity [label="Is the alkylating agent\nhighly reactive?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Speed [label="Is rapid synthesis\na priority?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Protocol_NaH [label="Protocol 1:\nStrong Base (NaH)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Protocol_K2CO3 [label="Protocol 2:\nWeaker Base (K₂CO₃)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Protocol_Mitsunobu [label="Mitsunobu Reaction", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Protocol_Microwave [label="Microwave-Assisted Synthesis", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Steric_Hindrance; Steric_Hindrance -> Protocol_Mitsunobu [label="Yes"]; Steric_Hindrance -> Reactivity [label="No"]; Reactivity -> Protocol_K2CO3 [label="Yes"]; Reactivity -> Protocol_NaH [label="No"]; Protocol_K2CO3 -> Speed; Protocol_NaH -> Speed; Speed -> Protocol_Microwave [label="Yes"]; } dot Caption: Decision workflow for selecting an N-alkylation protocol.

Phase-Transfer Catalysis: A Greener Alternative

Phase-transfer catalysis (PTC) offers an environmentally friendly method for N-alkylation, often allowing the use of weaker inorganic bases and reducing the need for anhydrous or polar aprotic solvents.[12][13] This technique is particularly useful for large-scale industrial applications.

Principle of Operation: A phase-transfer catalyst (e.g., a quaternary ammonium salt) facilitates the transfer of the imidazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thus enabling the reaction to proceed.[14]

Metal-Catalyzed Cross-Coupling: For N-Aryl and N-Vinyl Imidazoles

While the focus of this guide is N-alkylation, it is pertinent to mention that for the synthesis of N-aryl or N-vinyl imidazoles, metal-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are powerful techniques for forming C-N bonds between imidazoles and aryl/vinyl halides.[8][15][16]

Part 4: Troubleshooting and Advanced Strategies

Common Side Reactions and Optimization
  • Dialkylation: The N-alkylated imidazole product is still nucleophilic and can react further to form a dialkylated imidazolium salt.[4] To minimize this, use a slight excess of the imidazole starting material relative to the alkylating agent and avoid high temperatures and prolonged reaction times.[8]

  • C-Alkylation: Although less common, alkylation can occur at the C2 position, especially if the nitrogen atoms are sterically hindered.[4]

  • Low Yield: Incomplete deprotonation is a primary cause of low yields.[4] Ensure the base is of good quality and that anhydrous conditions are maintained when using strong bases like NaH.

Controlling Regioselectivity with Protecting Groups

In complex syntheses where precise regioselectivity is crucial, the use of a protecting group on one of the nitrogen atoms is a reliable strategy.[4] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct alkylation to the desired nitrogen, after which the protecting group can be removed.[1] A variety of other protecting groups for the imidazole nitrogen are also available, each with its own specific conditions for introduction and removal.[17][18][19]

Conclusion

The N-alkylation of imidazole rings is a versatile and essential transformation in the synthesis of biologically active molecules. A thorough understanding of the reaction mechanism, the factors influencing regioselectivity, and the various available protocols allows researchers to select the optimal conditions for their specific substrate and desired outcome. From classical methods using strong or weak bases to advanced techniques like the Mitsunobu reaction and microwave-assisted synthesis, the synthetic chemist has a powerful toolkit at their disposal to create novel N-alkylated imidazole derivatives for the advancement of drug discovery and development.

References

Application Notes and Protocols for the Experimental Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science. This five-membered aromatic heterocycle is a fundamental building block in numerous biologically active molecules, including the amino acid histidine, purines in DNA, and many pharmaceuticals.[1][2][3] The therapeutic applications of imidazole derivatives are vast, encompassing antifungal, antibacterial, anticancer, and anti-inflammatory agents.[2][4][5] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse imidazole derivatives is of paramount importance to researchers in academia and the pharmaceutical industry.

This comprehensive guide provides detailed experimental protocols and insights into the synthesis of imidazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and modern, greener approaches. The focus is on providing not just step-by-step instructions, but also the underlying chemical principles that govern these transformations, thereby empowering researchers to adapt and innovate.

Classical and Modern Synthetic Strategies

The synthesis of the imidazole ring has a rich history, with several named reactions forming the foundation of modern methods. Concurrently, contemporary advancements have focused on improving efficiency, yield, and environmental friendliness through multicomponent reactions, novel catalysts, and alternative energy sources.

The Debus-Radziszewski Synthesis: A Classic Three-Component Reaction

First reported by Heinrich Debus in 1858, this method remains a widely used approach for creating C-substituted imidazoles.[1][6] The Debus-Radziszewski synthesis is a multicomponent reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[7][8] A significant advantage of this method is its ability to assemble the imidazole core in a single step from readily available starting materials.

Mechanism Insight: The reaction is thought to proceed in two main stages. Initially, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the final imidazole product.[7][8] However, the exact mechanism can be complex and may vary with reaction conditions.

Visualizing the Debus-Radziszewski Synthesis

Debus_Radziszewski cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,2-Dicarbonyl diimine Diimine Intermediate dicarbonyl->diimine + 2 NH3 aldehyde Aldehyde imidazole Substituted Imidazole aldehyde->imidazole ammonia Ammonia (2 equiv.) ammonia->diimine diimine->imidazole + Aldehyde

Caption: The Debus-Radziszewski synthesis workflow.

One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles

A highly efficient and widely adopted variation of the Debus-Radziszewski synthesis is the one-pot, three-component condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate.[9] This method offers several advantages, including operational simplicity, reduced waste, and often higher yields compared to stepwise approaches.[10]

Protocol 1: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[11][12][13] The uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[1][11]

Materials:

  • Benzil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ammonium acetate (2.5 mmol)

  • Cupric chloride dihydrate (CuCl₂·2H₂O) (10 mol%)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine benzil (1 mmol), the desired aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride dihydrate (10 mol%).

  • Thoroughly mix the reactants.

  • Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 100 W) for 10-15 minutes.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.

  • Characterize the final product using techniques such as melting point determination, FT-IR, and ¹H NMR spectroscopy.[12][14]

Rationale for Component Choices:

  • Ammonium acetate: Serves as the source of ammonia for the condensation.[15]

  • Cupric chloride: Acts as a Lewis acid catalyst to activate the carbonyl groups, thereby facilitating the condensation reactions. Other Lewis acids like ZrCl₄, InCl₃·3H₂O, and various nanoparticles can also be employed.[9][16]

  • Microwave Irradiation: Provides rapid and uniform heating, significantly accelerating the reaction rate.[11][12][17]

Comparative Data for Synthesis Methods
MethodCatalystSolventTimeYield (%)Reference
Conventional HeatingNoneAcetic Acid2-3 h70-85[18]
Microwave IrradiationCuCl₂·2H₂OSolvent-free12 min92
Ultrasonic IrradiationCo₃O₄ NanoparticlesEthanol15-25 min88-95[19]
Green CatalystLemon JuiceEthanol30-45 min80-92[20][21]
Synthesis from α-Haloketones and Amidines

Another versatile method for constructing the imidazole ring involves the reaction of an α-haloketone with an amidine.[1][6][22] This approach is particularly useful for the synthesis of 2,4-disubstituted imidazoles.[23][24]

Protocol 2: Synthesis of 2,4-Disubstituted Imidazoles

Materials:

  • Amidine hydrochloride (1 equiv.)

  • Potassium bicarbonate (4 equiv.)

  • α-Haloketone (e.g., chloroacetone) (1 equiv.)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, prepare a mixture of the amidine hydrochloride (1 equiv.) and potassium bicarbonate (4 equiv.) in a solution of THF and water.

  • Heat the mixture to a vigorous reflux.

  • Slowly add a solution of the α-haloketone (1 equiv.) in THF to the refluxing mixture over 30 minutes.

  • Continue refluxing for an additional 2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and proceed with workup and purification, which may involve extraction and recrystallization.[24]

Causality in Experimental Choices:

  • Potassium bicarbonate: Acts as a base to neutralize the hydrochloride salt of the amidine and the hydrogen halide formed during the reaction.

  • THF/Water solvent system: Provides a suitable medium for the reaction, with the aqueous phase helping to dissolve the bicarbonate base.[24]

Visualizing the α-Haloketone and Amidine Reaction

Amidine_Haloketone cluster_reactants Reactants cluster_product Product haloketone α-Haloketone imidazole 2,4-Disubstituted Imidazole haloketone->imidazole amidine Amidine amidine->imidazole Condensation

Caption: Synthesis of 2,4-disubstituted imidazoles.

Green Chemistry Approaches in Imidazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies.[10][20][25] For imidazole synthesis, this has translated into the use of green catalysts, solvent-free reaction conditions, and alternative energy sources like ultrasound.[10][17][26]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation.[26] This process can lead to shorter reaction times, milder conditions, and improved yields.[26][27]

Use of Biodegradable Catalysts

Natural and biodegradable catalysts, such as lemon juice, have been successfully employed for the synthesis of trisubstituted imidazoles.[20][21] These catalysts are inexpensive, readily available, and non-toxic, making them an attractive alternative to traditional metal-based catalysts.[20]

Characterization of Imidazole Derivatives

The structural elucidation of newly synthesized imidazole derivatives is crucial. A combination of spectroscopic techniques is typically employed for unambiguous characterization.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups, such as N-H stretching (around 3400 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and aromatic C-H stretching.[12][14][28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the imidazole ring structure and the positions of substituents.[14][29]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.[13][14]

  • Melting Point Determination: A sharp melting point is an indicator of the purity of the synthesized compound.[12][29]

Conclusion

The synthesis of imidazole derivatives is a dynamic field of research, driven by the significant biological and material applications of these compounds. This guide has outlined several robust and versatile experimental protocols, from the classical Debus-Radziszewski reaction to modern microwave-assisted and green chemistry approaches. By understanding the underlying principles and the rationale behind the experimental choices, researchers are well-equipped to synthesize a diverse array of imidazole derivatives for their specific applications. The continued development of novel, efficient, and sustainable synthetic methods will undoubtedly pave the way for future discoveries in drug development and materials science.

References

analytical techniques for characterizing 5-Phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Comprehensive Characterization of 5-Phenyl-1H-imidazole-2-carbaldehyde

Abstract and Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the imidazole scaffold, which is a core component of many biologically active molecules like the amino acid histidine, this compound serves as a versatile building block for the synthesis of novel pharmaceutical agents and functional materials.[1] The presence of three key functional moieties—the imidazole ring, the phenyl group, and the reactive carbaldehyde—necessitates a multi-faceted analytical approach to unequivocally confirm its identity, structure, and purity.

This guide provides a comprehensive overview of the essential analytical techniques for the characterization of this compound. We present detailed protocols and expert insights for researchers in drug discovery, chemical synthesis, and quality control. The methodologies detailed herein are designed to be self-validating, ensuring the highest degree of scientific integrity. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices for each technique.

The Analytical Workflow: A Multi-Technique Approach

The complete characterization of a synthetic compound like this compound is not reliant on a single technique, but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle.

G cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Identification cluster_purity Purity & Quantification cluster_confirmation Final Confirmation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample Aliquots IR IR Spectroscopy Synthesis->IR Sample Aliquots MS Mass Spectrometry Synthesis->MS Sample Aliquots HPLC HPLC-UV Synthesis->HPLC Sample Aliquots Confirmed Confirmed Structure & Purity NMR->Confirmed Structural Backbone IR->Confirmed Functional Groups MS->Confirmed Molecular Weight HPLC->Confirmed Purity Profile

Caption: Overall analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of atoms.

Expertise & Rationale
  • ¹H NMR is used to identify all unique proton environments. We expect to see distinct signals for the aldehyde proton, the imidazole ring protons, the N-H proton, and the protons of the phenyl ring. The chemical shift (δ) and coupling patterns (J-coupling) are diagnostic. For instance, the aldehyde proton will appear as a singlet at a highly downfield position (typically 9-10 ppm).

  • ¹³C NMR provides a count of the unique carbon atoms and information about their electronic environment. The carbonyl carbon of the aldehyde is particularly characteristic, appearing significantly downfield (~180-190 ppm).[2] The carbons of the phenyl and imidazole rings will appear in the aromatic region (110-150 ppm).

Predicted NMR Data

The following table summarizes the expected chemical shifts based on data from analogous structures.[2][3][4] Actual values may vary slightly based on solvent and concentration.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
Aldehyde (-CHO)~9.8-10.1 (s, 1H)~185-191Highly deshielded proton and carbon due to the electronegative oxygen.
Imidazole C4-H~7.5-7.8 (s, 1H)~125-130Aromatic proton on the imidazole ring.
Imidazole N-H~12.0-13.5 (br s, 1H)-Broad, exchangeable proton, often far downfield.
Phenyl C2'/C6'-H~7.8-8.1 (m, 2H)~128-130Ortho protons on the phenyl ring.
Phenyl C3'/C5'-H~7.3-7.5 (m, 2H)~129-131Meta protons on the phenyl ring.
Phenyl C4'-H~7.2-7.4 (m, 1H)~127-129Para proton on the phenyl ring.
Imidazole C2-~145-150Carbon bearing the aldehyde group.
Imidazole C5-~135-140Carbon bearing the phenyl group.
Phenyl C1'-~130-134Quaternary carbon attached to the imidazole ring.
Detailed Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Reasoning: DMSO-d₆ is an excellent solvent for many heterocyclic compounds and allows for the observation of exchangeable N-H protons, which might be lost in solvents like D₂O or CD₃OD.[5][6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample and allow it to equilibrate to the probe temperature (~298 K).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Use a spectral width of approximately 16 ppm.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of approximately 240 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

    • Integrate the ¹H signals to determine the relative number of protons.

    • Assign peaks based on their chemical shift, multiplicity, and integration, comparing them to the expected values in the table above.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. It works by detecting the absorption of infrared radiation, which corresponds to the vibrational frequencies of specific bonds.

Expertise & Rationale

For this compound, we are looking for characteristic absorption bands that confirm the presence of the aldehyde, the N-H bond of the imidazole, and the aromatic systems. The absence of certain bands (e.g., a broad O-H stretch around 3300 cm⁻¹) can also be used to rule out impurities like the corresponding hydrated aldehyde (gem-diol).[5]

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400-3200N-H StretchImidazole N-H
~3100-3000C-H StretchAromatic (Phenyl & Imidazole)
~2850 & ~2750C-H Stretch (Fermi Doublet)Aldehyde C-H
~1680-1660C=O StretchAldehyde Carbonyl
~1600-1450C=C & C=N StretchesAromatic Rings

Data synthesized from typical values for similar compounds.[2][3][7]

Detailed Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation:

    • Place a small amount (~1-2 mg) of the solid this compound powder directly onto the ATR crystal.

      • Reasoning: ATR is a modern, convenient technique that requires minimal sample preparation compared to older methods like KBr pellets, reducing the risk of sample contamination or degradation.[2]

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry.

    • Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Label the major peaks in the spectrum.

    • Compare the observed absorption frequencies with the predicted values to confirm the presence of the key functional groups.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Expertise & Rationale

The molecular formula of this compound is C₁₀H₈N₂O. Its monoisotopic mass is approximately 172.06 Da. Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecular ion [M+H]⁺ at m/z 173.07.

G cluster_ms Mass Spectrometry Logic Molecule C₁₀H₈N₂O MW: ~172.06 Da Ionization Ionization (ESI+) Add H⁺ Molecule->Ionization Detection Mass Analyzer Detects [M+H]⁺ Ionization->Detection Result Observed Peak m/z ≈ 173.07 Detection->Result

Caption: Ionization logic for ESI-MS analysis.

Detailed Protocol: LC-MS (ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent compatible with reverse-phase chromatography, such as methanol or acetonitrile.

  • Instrument Setup (LC-MS with ESI source):

    • The sample can be introduced via direct infusion or through a liquid chromatography system.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion.

    • Set the mass analyzer to scan a relevant range, for example, m/z 50-500.

  • Data Acquisition:

    • Inject the sample and acquire the mass spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • If using HRMS, compare the measured exact mass to the theoretical mass calculated for C₁₀H₉N₂O⁺ (the protonated form) to confirm the elemental composition. The difference should be less than 5 ppm.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the gold standard for assessing the purity of a chemical compound. By separating the target compound from any impurities or starting materials, it allows for accurate quantification of purity, typically expressed as a percentage of the total peak area.

Expertise & Rationale

A reverse-phase HPLC method is most suitable for a moderately polar compound like this compound. A C18 column is a good starting point. UV detection is ideal because the aromatic rings and conjugated system will absorb strongly in the UV region (typically around 254 nm or a wavelength of maximum absorbance). The goal is to develop a method that shows a single, sharp, symmetrical peak for the main compound, well-resolved from any other peaks.

Detailed Protocol: Reverse-Phase HPLC-UV
  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

    • Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter.[8]

  • Instrument and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A good starting point is an isocratic mixture of 60% A and 40% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at 254 nm or the λₘₐₓ of the compound.[8]

  • Data Acquisition and Analysis:

    • Inject the sample and run the analysis for a sufficient time (e.g., 10-15 minutes) to ensure all components have eluted.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A purity of >95% is generally considered acceptable for research purposes.

Conclusion

The analytical characterization of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. NMR spectroscopy provides the definitive structural framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and formula, and HPLC quantifies the purity. By following the detailed protocols and understanding the rationale outlined in this guide, researchers can confidently and accurately characterize this important chemical entity, ensuring the reliability and reproducibility of their scientific work.

References

Application Notes & Protocols: Purification of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of Purity in Imidazole Chemistry

Imidazole-based compounds are cornerstones of medicinal chemistry and materials science, forming the core scaffold of numerous natural products, active pharmaceutical ingredients (APIs), and functional materials.[1][2] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is present in essential biological molecules like the amino acid histidine and the hormone histamine.[1][3] Its unique electronic and structural properties make it a versatile building block in drug discovery, with applications ranging from antifungal and anticancer agents to anti-inflammatory drugs.[4][5]

Given their potent biological activities, the absolute purity of imidazole derivatives is not merely a matter of academic rigor but a prerequisite for accurate biological evaluation and clinical safety. The synthesis of these compounds often yields complex mixtures containing unreacted starting materials, regioisomers, and various byproducts.[6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification methodologies tailored to the specific physicochemical properties of imidazole-based compounds. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering the researcher to troubleshoot and adapt these protocols effectively.

The fundamental properties of the imidazole ring—its amphoteric nature, high polarity, and capacity for hydrogen bonding—dictate the strategies for its purification.[1][7] Imidazole is amphoteric, meaning it can act as both a weak acid (pKa ≈ 14.5 for the N-H proton) and, more commonly, as a base (pKa of the conjugate acid ≈ 7.0).[1] This dual nature is the key that unlocks powerful purification techniques like acid-base extraction. The ring is also highly polar and soluble in water, properties that must be carefully managed during chromatographic and crystallization procedures.[7][8]

Chapter 1: Foundational Principles & Pre-Purification Analysis

Before embarking on any purification workflow, a foundational understanding of the crude reaction mixture is essential. The choice of an optimal purification strategy is not arbitrary; it is an informed decision based on the properties of the target compound and its associated impurities.

Understanding the Impurity Profile

Common impurities in imidazole synthesis can arise from several sources:

  • Unreacted Starting Materials: Precursors from the cyclization reaction.

  • Isomeric Products: Depending on the substitution pattern and reaction conditions, the formation of regioisomers is a common challenge.[6]

  • Side-Reaction Products: Over-reaction or alternative reaction pathways can lead to byproducts such as quinoxalines or bis-imidazole species.[6]

  • Reagents and Catalysts: Excess reagents or catalysts used in the reaction.

Initial Characterization: Your Purification Roadmap

A preliminary analysis of the crude product is the most critical step in designing a purification strategy.

  • Thin-Layer Chromatography (TLC): The workhorse of purification analysis. Use TLC to visualize the number of components in your mixture and to screen for effective solvent systems for column chromatography. A good solvent system for TLC will show the desired compound with a retention factor (Rƒ) of approximately 0.2-0.4.

  • Crude NMR/LCMS: If possible, obtaining a crude Nuclear Magnetic Resonance (NMR) spectrum or Liquid Chromatography-Mass Spectrometry (LCMS) trace can provide invaluable information about the major components and guide the purification process.

cluster_pre Pre-Purification Analysis cluster_post Strategy Selection Crude Crude Reaction Mixture TLC Analyze by TLC (Multiple Solvent Systems) Crude->TLC Primary Check LCMS_NMR Optional: Analyze by Crude LCMS / NMR Crude->LCMS_NMR Detailed Insight Decision Identify Target Compound & Impurity Profile TLC->Decision LCMS_NMR->Decision Select Select Purification Strategy Decision->Select

Caption: Initial analysis workflow for selecting a purification strategy.

Chapter 2: Core Purification Techniques

This chapter details the most effective and commonly used purification methods for imidazole-based compounds. Each section includes the underlying scientific principles, a detailed protocol, and a troubleshooting guide based on field-proven insights.

Column Chromatography

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a liquid mobile phase.[9] For imidazoles, this technique is powerful but presents a specific, common challenge: peak tailing. The basic lone pair on the imidazole nitrogen interacts strongly with the acidic silanol groups (Si-OH) of a standard silica gel stationary phase. This strong interaction causes the compound to "stick" and elute slowly and asymmetrically, resulting in poor separation.

Causality Behind Experimental Choices:

  • Adding a Basic Modifier: To counteract tailing, a small amount of a basic modifier like triethylamine (NEt₃) or pyridine (0.1-1%) is added to the mobile phase.[10] This additive neutralizes the acidic sites on the silica, preventing strong interactions with the imidazole and resulting in sharper, more symmetrical peaks.

  • Using an Alternative Stationary Phase: For particularly basic imidazoles, switching from acidic silica gel to neutral or basic alumina can provide superior separation and eliminate tailing without the need for mobile phase additives.[10]

Experimental Protocol 1: Flash Column Chromatography of a Substituted Imidazole

  • Preparation of the Column:

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[10]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate + 0.5% triethylamine).

    • Pack the column by pouring the slurry and allowing the solvent to drain, tapping the column gently to ensure even packing.[9]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product (e.g., 250 mg) in a minimal amount of the mobile phase or a slightly more polar solvent. Pipette this solution carefully onto the top of the silica bed.

    • Dry Loading (Recommended for Higher Resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the product weight) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[10]

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the mobile phase using a step or linear gradient (e.g., move from 95:5 to 80:20, then 50:50 hexane/ethyl acetate, maintaining the 0.5% triethylamine throughout).[10] For very polar compounds, a dichloromethane/methanol system may be more suitable.[10]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution progress using TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to yield the purified imidazole derivative.

Troubleshooting Column Chromatography

ProblemProbable Cause(s)Solution(s)
Significant Peak Tailing Strong interaction between the basic imidazole and acidic silica gel.Add a basic modifier (0.1-1% triethylamine or pyridine) to your mobile phase.[10] Alternatively, switch the stationary phase to neutral or basic alumina.[10]
Poor Separation Inappropriate solvent system; co-eluting impurities.Systematically screen different solvent systems with TLC. Try a different solvent family (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).[10] Use a shallower gradient during elution. Ensure you are using the dry loading technique for sharper bands.[10]
Low Yield Compound is too polar and has irreversibly adsorbed to the silica.Flush the column with a highly polar solvent system (e.g., 90:10:1 dichloromethane/methanol/ammonium hydroxide). If this fails, consider using reversed-phase (C18) chromatography for very polar compounds.
Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds to a very high degree (>99%). It relies on the principle that the solubility of a compound in a solvent increases with temperature. A nearly saturated hot solution is prepared and allowed to cool slowly. As the solution cools, its ability to hold the solute decreases, and the compound crystallizes out, leaving impurities behind in the solution.

Causality Behind Experimental Choices:

  • Solvent Selection is Key: The "perfect" solvent is one that dissolves the compound poorly at room temperature but very well at its boiling point.[11] This differential solubility is what drives the purification. If a single solvent isn't ideal, a two-solvent system (one "good" solvent, one "poor" solvent) can be used.

Experimental Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole

  • Solvent Selection:

    • Place a small amount of crude product (~20 mg) in a test tube.

    • Add a potential solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water) dropwise.

    • Observe solubility. If it dissolves instantly at room temperature, the solvent is too good. If it is insoluble even when heated, it is a poor solvent.[10]

    • The ideal solvent will dissolve the compound completely when hot but allow for crystal formation upon cooling.[10]

  • Dissolution:

    • Place the crude product (e.g., 1.0 g) in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid while stirring and heating on a hot plate.[11]

  • Hot Filtration (if necessary):

    • If insoluble impurities (dust, etc.) are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[11]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask.[11] Rapid cooling leads to the formation of small, impure crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[10]

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Troubleshooting Recrystallization

ProblemProbable Cause(s)Solution(s)
"Oiling Out" The compound's melting point is lower than the solvent's boiling point; the solution is too supersaturated or cooling too quickly.Allow the solution to cool much more slowly (e.g., by insulating the flask).[10] Re-heat to dissolve the oil, add a small amount more solvent to reduce saturation, and try again. Use a lower-boiling point solvent if possible.
No Crystals Form The solution is not sufficiently saturated; the compound is too soluble.Induce crystallization by scratching the inside of the flask with a glass rod at the solution-air interface to create nucleation sites.[11] Add a "seed crystal" of pure compound.[11] If still no crystals, slowly evaporate some solvent to increase the concentration and then cool again.
Poor Recovery Too much solvent was used; the compound has significant solubility even at low temperatures.Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Acid-Base Extraction

Principle: This technique leverages the basicity of the imidazole ring.[12] By treating an organic solution of the crude product with a dilute aqueous acid (e.g., 1 M HCl), the basic imidazole is protonated to form an imidazolium salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer. The layers are separated, and the aqueous layer containing the protonated imidazole is then neutralized with a base, converting the salt back to the neutral, organic-soluble compound, which can then be precipitated or back-extracted.

cluster_start Step 1: Initial State cluster_acid Step 2: Acidic Wash cluster_base Step 3: Neutralization Start Crude Product in Organic Solvent (e.g., Dichloromethane) Contains: Imidazole (Im) + Neutral Impurity (N) AcidWash Add Dilute Aqueous Acid (e.g., 1M HCl) Start->AcidWash Separation1 Separatory Funnel Aqueous Layer: Im-H⁺Cl⁻ (soluble) Organic Layer: N (remains) AcidWash->Separation1 AqueousLayer Isolated Aqueous Layer (Contains Im-H⁺Cl⁻) Separation1->AqueousLayer Collect Aqueous Layer BaseAdd Add Aqueous Base (e.g., NaOH) AqueousLayer->BaseAdd Separation2 Precipitation or Back-Extraction Aqueous Layer: NaCl Pure Imidazole (Precipitate or in new Organic Layer) BaseAdd->Separation2

Caption: Workflow for the acid-base extraction of an imidazole compound.

Experimental Protocol 3: Acid-Base Extraction of an N-Alkylated Imidazole

  • Dissolution:

    • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).[10]

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).

    • Stopper the funnel and shake gently, venting frequently to release pressure. Vigorous shaking can cause emulsions.

    • Allow the layers to separate. The protonated imidazole will move to the upper aqueous layer.

    • Drain the lower organic layer (containing neutral impurities) and set it aside. Collect the aqueous layer.[10]

  • Neutralization and Back-Extraction:

    • Cool the collected acidic aqueous extract in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).[10]

    • If the neutral imidazole product is a solid and insoluble in water, it will precipitate. Collect it by vacuum filtration.

    • If the product is a liquid or water-soluble, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[10]

  • Drying and Solvent Removal:

    • Combine the organic extracts from the back-extraction.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Acid-Base Extraction

ProblemProbable Cause(s)Solution(s)
Emulsion Forms Mixture was shaken too vigorously; presence of surfactants.Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous layer and help break the emulsion.[10] Gently swirl the funnel instead of shaking.
Product Doesn't Precipitate or Back-Extract The pH is not sufficiently basic; the neutral compound is highly water-soluble.Ensure the pH is well above the pKa of the imidazolium ion (~7).[10] If the compound is water-soluble, perform a back-extraction with a more polar organic solvent or use a continuous liquid-liquid extractor. The presence of salt from neutralization can also increase solubility; try to minimize this where possible.[10]

Chapter 3: Purity Assessment

After purification, the final purity must be rigorously assessed. While TLC provides a qualitative check, quantitative methods are required for research and development.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity analysis due to its high resolving power and sensitivity.[13] Reversed-phase HPLC (RP-HPLC) is most common for imidazole derivatives.

Protocol 4: General RP-HPLC Purity Analysis

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid).[13]

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: A 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare a solution of the purified imidazole derivative at a concentration of approximately 100 µg/mL in the diluent.[13]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: 210 nm (or the λmax of the specific compound).

    • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurities.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Chapter 4: Summary and Method Selection Guide

The choice of purification method depends on the scale, the nature of the impurities, and the required final purity. Often, a combination of methods is most effective.

Comparative Summary of Purification Techniques

Purification TechniqueTypical RecoveryTypical PurityKey AdvantagesKey Disadvantages
Column Chromatography 50-90%[10][11]>95%[10][11]Excellent for complex mixtures; highly versatile.Can be time-consuming and solvent-intensive; tailing is a common issue.[10]
Recrystallization 70-95%[10][11]>99%[10]Yields very high purity; excellent for final polishing.Requires a suitable solvent; not effective for removing impurities with similar solubility.[11]
Acid-Base Extraction 70-95%[10]>90%[10]Fast and effective for removing acidic/basic impurities; good for large scales.Not effective for separating neutral impurities; emulsions can be problematic.[10]

A typical purification workflow involves an initial bulk purification by either column chromatography or acid-base extraction, followed by a final "polishing" step using recrystallization to achieve the highest possible purity. This multi-step approach ensures the removal of a broad spectrum of potential impurities.

References

Application Note: A Scalable and Robust Protocol for the Synthesis of 5-Phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 5-Phenyl-1H-imidazole-2-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] We present a detailed, field-proven protocol centered on the Vilsmeier-Haack formylation of 4-Phenyl-1H-imidazole. The guide explains the causal logic behind strategic choices, from reaction mechanism to scale-up safety considerations, ensuring a reproducible and efficient synthesis. All quantitative data is summarized for clarity, and a full experimental workflow is provided for researchers, scientists, and drug development professionals.

Strategic Approach to Synthesis

The synthesis of substituted imidazoles is a well-trodden path in organic chemistry, with several established methodologies. For the imidazole core itself, the Debus-Radziszewski reaction offers a classic multi-component approach, efficiently assembling the ring from a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[3][4] However, the primary challenge in synthesizing the target molecule lies in the regioselective introduction of the carbaldehyde group at the C-2 position.

Two primary strategies were considered for this critical formylation step:

  • Oxidation of a Precursor Alcohol: This involves a two-step sequence of introducing a hydroxymethyl group at the C-2 position, followed by its oxidation to the aldehyde. While effective, this adds a step to the overall synthesis. Common oxidation procedures like those using TEMPO/bleach are scalable but require careful control to avoid over-oxidation to the carboxylic acid.[5][6]

  • Direct Formylation via Vilsmeier-Haack Reaction: This classic reaction introduces a formyl group to electron-rich aromatic and heteroaromatic rings. It employs a pre-formed or in-situ generated Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).

For scalability, efficiency, and atom economy, the Vilsmeier-Haack reaction is the superior choice. It is a one-step formylation process that utilizes common, inexpensive industrial reagents and is well-documented for its application on heterocyclic systems.[7]

Mechanistic Insight: The Vilsmeier-Haack Reaction

The trustworthiness of a protocol is rooted in understanding its underlying mechanism. The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the powerful dehydrating agent POCl₃. The lone pair on the DMF's oxygen atom attacks the phosphorus center, leading to the elimination of a phosphate species and the formation of the highly electrophilic chloromethyliminium cation, [ClCH=N(CH₃)₂]⁺. This is the active formylating agent.[8]

  • Electrophilic Aromatic Substitution: The electron-rich imidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The C-2 position is the most electron-rich and sterically accessible site for this attack. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final this compound.[9]

Experimental Protocol: Scale-Up Synthesis (100 g Scale)

This protocol details the synthesis of this compound from 4-Phenyl-1H-imidazole.

Materials and Equipment
  • Equipment: 5 L three-neck round-bottom flask, overhead mechanical stirrer, 1 L pressure-equalizing dropping funnel, thermocouple for temperature monitoring, nitrogen inlet/outlet, and a large ice-water bath. A scrubber containing a sodium hydroxide solution is required to neutralize evolved HCl gas.

  • Reagents:

    • 4-Phenyl-1H-imidazole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Crushed Ice

    • Sodium Acetate (NaOAc)

    • Deionized Water

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

Quantitative Data for Synthesis
ReagentFormulaMW ( g/mol )Moles (mol)EquivalentsAmount
4-Phenyl-1H-imidazoleC₉H₈N₂144.170.6941.0100.0 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.094.166.0304.0 g (322 mL)
Phosphorus oxychloride (POCl₃)POCl₃153.331.041.5159.5 g (96.7 mL)
Dichloromethane (DCM)CH₂Cl₂84.93--1.5 L
Sodium Acetate (NaOAc)C₂H₃NaO₂82.032.784.0228.0 g
Step-by-Step Synthesis Protocol
  • Vessel Preparation: Assemble the 5 L reaction flask with the overhead stirrer, thermocouple, and dropping funnel. Ensure the system is inert by flushing thoroughly with nitrogen.

  • Reagent Charging: To the reaction flask, add anhydrous N,N-Dimethylformamide (322 mL). Begin stirring and cool the flask to 0-5 °C using the ice-water bath.

  • Vilsmeier Reagent Formation: Critical Step - Highly Exothermic. Slowly add phosphorus oxychloride (96.7 mL) dropwise from the dropping funnel over 60-90 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. A thick, white slurry of the Vilsmeier reagent will form.

  • Substrate Addition: Once the POCl₃ addition is complete, dissolve 4-Phenyl-1H-imidazole (100.0 g) in anhydrous Dichloromethane (1.5 L). Add this solution to the Vilsmeier reagent slurry over 30 minutes, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup - Quenching and Hydrolysis: Caution: Highly exothermic and evolves HCl gas. Prepare a separate large vessel (e.g., a 20 L bucket) containing 5 kg of crushed ice and 5 L of water. Vigorously stir this ice-water mixture and slowly and carefully pour the reaction mixture into it. The iminium intermediate will hydrolyze to the aldehyde.

  • Neutralization: Slowly add solid Sodium Acetate (228.0 g) in portions to the quenched mixture to neutralize the excess acid. Stir for 1 hour.

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 1 L).

  • Washing and Drying: Combine all organic layers. Wash sequentially with deionized water (2 x 1 L) and brine (1 x 1 L). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.

Safety and Hazard Management
  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing heat and toxic HCl gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching step are highly exothermic. Strict temperature control and slow addition rates are critical to prevent runaway reactions.

  • Gas Evolution: The reaction and workup evolve significant quantities of HCl gas. The reaction apparatus must be vented to a base scrubber.

Workflow and Characterization

Synthesis Workflow Diagram

Scale_Up_Synthesis cluster_prep 1. Reagent Preparation cluster_reaction 2. Core Reaction cluster_workup 3. Isolation & Purification cluster_final 4. Final Product reagent_prep Formation of Vilsmeier Reagent (DMF + POCl₃ @ 0-5°C) substrate_add Add 4-Phenyl-1H-imidazole in DCM reagent_prep->substrate_add Slow Addition reaction Stir at RT for 12-16h (Monitor by TLC) substrate_add->reaction quench Quench on Ice/Water (Hydrolysis) reaction->quench Careful Pouring neutralize Neutralize with NaOAc quench->neutralize extract Extract with EtOAc/DCM neutralize->extract purify Concentrate & Recrystallize extract->purify product This compound purify->product Characterize

Caption: Workflow for the scale-up synthesis of this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

  • FT-IR Spectroscopy: To identify key functional groups, particularly the aldehyde C=O stretch (~1670-1690 cm⁻¹) and N-H stretch.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

References

Catalytic Applications of Metal Complexes with Imidazole Ligands: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of Imidazole Ligands in Catalysis

Imidazole and its derivatives have emerged as a cornerstone in the design of ligands for transition metal catalysis. Their unique electronic and steric properties make them highly versatile for a wide range of chemical transformations. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, can act as a strong σ-donor through one of its nitrogen atoms, forming stable complexes with a variety of metal centers.[1] This strong coordination contributes to the stability and catalytic activity of the resulting metal complexes.

One of the most significant classes of imidazole-based ligands is the N-heterocyclic carbenes (NHCs), which are typically formed by the deprotonation of an imidazolium salt. NHCs are powerful σ-donors and can form very strong bonds with transition metals, leading to highly stable and active catalysts.[2][3] These properties have made metal-NHC complexes invaluable in cross-coupling reactions, among other applications.

Beyond NHCs, simple imidazole derivatives and more complex, multi-dentate ligands incorporating imidazole moieties are also widely used in catalysis. The tunability of the imidazole scaffold, allowing for the introduction of various substituents, enables fine-tuning of the steric and electronic environment around the metal center. This is crucial for controlling the activity and selectivity of the catalyst. Chiral imidazole-containing ligands have also been instrumental in the development of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.[4]

This guide provides a detailed overview of the catalytic applications of metal complexes with imidazole ligands, complete with application notes and detailed protocols for key reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful catalysts in their work.

Cross-Coupling Reactions: Forging New Bonds with Precision

Metal complexes with imidazole-based ligands, particularly palladium-NHC complexes, have revolutionized the field of cross-coupling chemistry. These catalysts are highly effective in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.[3]

Application Note: Suzuki-Miyaura Cross-Coupling with Pd-NHC Catalysts

The Suzuki-Miyaura reaction, the cross-coupling of an organoboron compound with an organohalide, is one of the most widely used methods for the synthesis of biaryls and other conjugated systems. Palladium-NHC complexes have proven to be exceptionally robust and efficient catalysts for this reaction, often outperforming traditional phosphine-based catalysts in terms of activity and stability.[5] They are particularly effective for the coupling of challenging substrates, such as sterically hindered aryl chlorides.[6]

The strong σ-donating ability of the NHC ligand enhances the electron density at the palladium center, facilitating the oxidative addition of the organohalide, which is often the rate-determining step in the catalytic cycle. The steric bulk of the NHC ligand can also promote the reductive elimination step, leading to faster catalyst turnover.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using a commercially available Pd-NHC precatalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate tribasic trihydrate (K₃PO₄·3H₂O) (2.4 mmol)

  • --INVALID-LINK--palladium(II) dichloride (IPr-Pd-Cl) (0.01 mmol, 1 mol%)

  • Methanol (MeOH)/Water (H₂O) mixture (5:1 v/v, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄·3H₂O (2.4 mmol), and the Pd-NHC precatalyst (0.01 mmol).

  • Add the MeOH/H₂O (5:1) solvent mixture (10 mL) to the flask.

  • Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[7]

Quantitative Data: Performance of Pd-NHC Catalysts in Suzuki-Miyaura Coupling
CatalystAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
[Pd(IPr)(AN)Cl₂]4-ChlorotoluenePhenylboronic acid1.0EtOHNaOHRT195[6]
L1Pd₂Cl₄4-BromotoluenePhenylboronic acid0.2MeOH/H₂OK₃PO₄·3H₂O601888[7]
[Pd(IPr)(sulfide)Cl₂]N-Boc-N-methyl-4-bromobenzamide4-Tolylboronic acid0.12-MeTHFK₂CO₃601292[8]

Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)(NHC) Pd(0)(NHC) Pd(II)(NHC)(Ar)(X) Pd(II)(NHC)(Ar)(X) Pd(0)(NHC)->Pd(II)(NHC)(Ar)(X) Oxidative Addition (Ar-X) Pd(II)(NHC)(Ar)(Ar') Pd(II)(NHC)(Ar)(Ar') Pd(II)(NHC)(Ar)(X)->Pd(II)(NHC)(Ar)(Ar') Transmetalation (Ar'B(OH)₂) Ar-Ar' Ar-Ar' Pd(II)(NHC)(Ar)(Ar')->Ar-Ar' Reductive Elimination Pd(0) Pd(0) species Pd(II)_OA Pd(II) oxidative addition complex Pd(II)_TM Pd(II) transmetalation complex Product Coupled Product

Caption: Catalytic cycle for the Pd-NHC catalyzed Suzuki-Miyaura cross-coupling reaction.

Oxidation Reactions: Green and Efficient Transformations

Metal complexes with imidazole-based ligands are also effective catalysts for a variety of oxidation reactions, including the epoxidation of alkenes and the oxidation of alcohols. These catalysts often offer high selectivity and can operate under mild conditions, making them attractive for green chemistry applications.

Application Note: Alkene Epoxidation with Manganese-Imidazole Complexes

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates. Manganese complexes with imidazole-containing ligands, such as porphyrins and salen-type ligands, have been shown to be effective catalysts for this reaction, often using environmentally benign oxidants like hydrogen peroxide.[9][10] The imidazole ligand can act as an axial ligand, modulating the electronic properties of the manganese center and influencing the catalytic activity.

Protocol: Epoxidation of Styrene using a Mn(salen) Catalyst and Imidazole

This protocol describes the epoxidation of styrene using a manganese(III)-salen complex in the presence of imidazole as a co-catalyst.

Materials:

  • Styrene (1.0 mmol)

  • [Mn(salen)Cl] (0.02 mmol, 2 mol%)

  • Imidazole (0.2 mmol)

  • Iodosylbenzene (PhIO) (1.2 mmol)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve [Mn(salen)Cl] (0.02 mmol) and imidazole (0.2 mmol) in dichloromethane (3 mL).

  • Add styrene (1.0 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add iodosylbenzene (1.2 mmol) portion-wise over 10 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC or GC.

  • After completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.

  • Wash the silica pad with dichloromethane (10 mL).

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield styrene oxide.

Quantitative Data: Performance of Manganese-Imidazole Catalysts in Alkene Epoxidation
CatalystAlkeneOxidantCo-catalystConversion (%)Epoxide Yield (%)Reference
Mn(TPP)ClStyreneCumyl hydroperoxideImidazole-65[11]
Mn(salen)ClStyreneNaOCl4-Phenylpyridine N-oxide>9985[12]
Mn-M20cis-β-MethylstyreneNaOCl4-Phenylpyridine N-oxide-92[13]

Visualization: Proposed Mechanism for Mn-Catalyzed Epoxidation

Epoxidation_Mechanism cluster_legend Legend Mn(III)-L Mn(III) Catalyst Mn(V)=O High-valent Mn-Oxo Species Mn(III)-L->Mn(V)=O Oxidation Epoxide Epoxide Mn(V)=O->Epoxide Oxygen Atom Transfer Alkene Alkene Epoxide->Mn(III)-L Catalyst Regeneration Oxidant Oxidant Catalyst_start Mn(III) Catalyst Active_species Active Mn-Oxo Species Substrate Alkene Substrate Product_ox Epoxide Product

Caption: Simplified proposed mechanism for manganese-catalyzed alkene epoxidation.

Asymmetric Catalysis: Crafting Chirality with Imidazole Ligands

The development of chiral ligands is paramount for asymmetric catalysis, and imidazole-containing scaffolds have played a significant role in this field. Chiral bis(oxazoline) and other N-heterocyclic ligands derived from amino acids or other chiral sources can coordinate to metal centers to create a chiral environment, enabling the stereoselective synthesis of a wide range of molecules.[2][14]

Application Note: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively. Ruthenium complexes bearing chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands are highly effective catalysts for this transformation, typically using isopropanol or a formic acid/triethylamine mixture as the hydrogen source. The imidazole moiety is not directly part of the TsDPEN ligand, but this system exemplifies the broader class of N-heterocyclic ligands used in asymmetric catalysis and serves as a well-established benchmark. The mechanism is believed to involve a metal-hydride intermediate that transfers a hydride to the prochiral substrate in a stereocontrolled manner.[15]

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the asymmetric transfer hydrogenation of acetophenone using a commercially available Ru-TsDPEN catalyst.

Materials:

  • Acetophenone (1.0 mmol)

  • [RuCl(p-cymene)((S,S)-TsDPEN)] (0.005 mmol, 0.5 mol%)

  • Formic acid/triethylamine azeotrope (5:2 mixture) (1.0 mL)

  • Isopropanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add acetophenone (1.0 mmol) and the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.005 mmol).

  • Add isopropanol (5 mL) followed by the formic acid/triethylamine mixture (1.0 mL).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data: Performance in Asymmetric Catalysis
Catalyst/LigandSubstrateReactionee (%)Yield (%)Reference
RuCl(p-cymene)[(S,S)-TsDPEN]AcetophenoneATH9795
Cu(II)-Imidazolidin-4-one complexBenzaldehydeHenry Reactionup to 97high[16]
Cation-directed synthesisAxially chiral imidazolesDesymmetrization>90high[7]

Visualization: Catalytic Cycle of Asymmetric Transfer Hydrogenation

ATH_Cycle cluster_legend Legend Ru-Cl [RuCl(arene)(L)] Precatalyst Ru-H [RuH(arene)(L)] Active Hydride Ru-Cl->Ru-H Activation TS Transition State (Hydride Transfer) Ru-H->TS Chiral_Alcohol Chiral_Alcohol TS->Chiral_Alcohol Chiral_Alcohol->Ru-Cl Catalyst Regeneration Ketone Ketone Ketone->TS H-source H-Donor (e.g., iPrOH) Precatalyst Ru Precatalyst Active_Hydride Active Ru-Hydride Transition_State Transition State Product_ath Chiral Alcohol

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation of ketones.[17]

Polymerization Reactions: Building Macromolecules with Control

Metal-imidazole complexes have also found applications in polymerization catalysis, particularly in controlled/living radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP).

Application Note: ATRP with Copper-Imidazole Catalysts

ATRP is a versatile method for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. Copper complexes with nitrogen-based ligands, including imidazoles, are among the most common catalysts for ATRP. The imidazole ligand modulates the redox potential of the copper center, which is crucial for controlling the equilibrium between dormant and active polymer chains.

Protocol: ATRP of Methyl Methacrylate (MMA) using a CuBr/N-Alkylimidazole Catalyst

This protocol describes the ATRP of methyl methacrylate using a simple in-situ prepared copper(I) bromide/N-alkylimidazole catalyst.

Materials:

  • Methyl methacrylate (MMA) (10.0 g, 100 mmol)

  • Ethyl 2-bromoisobutyrate (EBiB) (0.195 g, 1.0 mmol)

  • Copper(I) bromide (CuBr) (0.072 g, 0.5 mmol)

  • N-propylimidazole (0.110 g, 1.0 mmol)

  • Anisole (10 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon source

Procedure:

  • Purify MMA by passing it through a column of basic alumina to remove the inhibitor.

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add CuBr (0.072 g) and N-propylimidazole (0.110 g).

  • Add anisole (10 mL) and stir the mixture until a homogeneous solution is formed.

  • Add the purified MMA (10.0 g) to the flask via syringe.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with the inert gas and add the initiator, EBiB (0.195 g), via syringe.

  • Immerse the flask in a preheated oil bath at 90 °C and stir.

  • Take samples periodically to monitor the monomer conversion by ¹H NMR or GC, and the molecular weight and polydispersity by gel permeation chromatography (GPC).

  • To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a large excess of cold methanol, filter, and dry under vacuum.[2][18]

Other Catalytic Applications

The versatility of metal-imidazole complexes extends to a variety of other important catalytic transformations.

  • CO₂ Cycloaddition: Imidazole-based poly(ionic liquid)s have been shown to be highly effective catalysts for the cycloaddition of carbon dioxide to epoxides, producing valuable cyclic carbonates.[4]

  • Hydrogenation of Nitroarenes: Cobalt-based catalysts supported on nitrogen-doped carbon, where cobalt is coordinated to nitrogen atoms in a manner that can be mimicked by imidazole ligands, are highly efficient for the chemoselective hydrogenation of nitroarenes to anilines.[4][11]

  • Electrocatalysis: Metal-corrole complexes bearing imidazole groups have been synthesized and used for the electrocatalytic hydrogen evolution reaction (HER). The imidazole moiety can act as a proton relay, enhancing the catalytic activity.[3]

Conclusion

Metal complexes featuring imidazole-based ligands are a powerful and versatile class of catalysts with broad applications in organic synthesis, polymer chemistry, and green chemistry. From the highly robust N-heterocyclic carbene complexes used in cross-coupling reactions to the intricate chiral ligands for asymmetric synthesis, the unique properties of the imidazole scaffold continue to drive innovation in catalysis. The detailed protocols and application notes provided in this guide serve as a practical resource for researchers looking to harness the potential of these remarkable catalytic systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist Last Updated: December 31, 2025

Welcome to the technical support center for the synthesis of 5-Phenyl-1H-imidazole-2-carbaldehyde (CAS No: 56248-10-3)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common experimental challenges, explain the causality behind protocol choices, and offer robust, validated methodologies to improve yield and purity.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is a multi-step process where the choice of route can significantly impact yield, purity, and scalability. The most prevalent and reliable strategies involve the late-stage introduction of the C2-aldehyde group onto a pre-formed 5-phenylimidazole core. This approach generally offers better control over regioselectivity compared to building the ring with all substituents present on acyclic precursors.

The two primary, validated pathways are:

  • Oxidation of (5-Phenyl-1H-imidazol-2-yl)methanol: This is often the most reliable route. It involves the synthesis of the corresponding C2-methanol intermediate, followed by a controlled oxidation to the desired aldehyde.

  • Direct C2-Formylation: This involves the direct introduction of a formyl group at the C2 position of 5-phenylimidazole, typically via lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Below is a diagram illustrating these primary synthetic pathways.

Start Common Starting Materials (e.g., Benzoin, Ammonia, Formaldehyde) ImidazoleCore Formation of 4(5)-Phenylimidazole Core Start->ImidazoleCore Ring Formation Methanol (5-Phenyl-1H-imidazol-2-yl)methanol ImidazoleCore->Methanol C2-Hydroxymethylation (e.g., via lithiation + formaldehyde) Lithiation C2-Lithiation of Protected 5-Phenylimidazole ImidazoleCore->Lithiation N-Protection then Metal-Halogen Exchange or Deprotonation FinalProduct This compound Methanol->FinalProduct Selective Oxidation (e.g., MnO₂) Lithiation->FinalProduct Quench with DMF & Deprotection Start Analyze Reaction by TLC/LC-MS Consumed Is Starting Material (Alcohol) Consumed? Start->Consumed No No Consumed->No >10% SM remains Yes Yes Consumed->Yes <10% SM remains T1 Issue: Inactive Reagent or Incorrect Conditions • Check oxidant activity • Increase temperature • Extend reaction time No->T1 Product Is Desired Product (Aldehyde) Observed? Yes->Product NoProduct No / Trace Product->NoProduct YesProduct Yes Product->YesProduct T2 Issue: Product Degradation • Check reaction pH • Use milder oxidant • Reduce temperature NoProduct->T2 Purity Is the Product Clean? YesProduct->Purity Impure No, Multiple Spots Purity->Impure Pure Yes, Low Yield Purity->Pure T3 Issue: Side Reactions • Over-oxidation? • Use more selective oxidant • Reduce oxidant stoichiometry Impure->T3 T4 Issue: Workup/Purification Loss • Check extraction solvent polarity • Optimize chromatography • Check for product volatility Pure->T4 inv1 inv2

References

Technical Support Center: Optimization of Reaction Conditions for Imidazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to the synthesis of imidazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during imidazole ring formation. Our goal is to provide practical, in-depth guidance rooted in established chemical principles to enhance the efficiency and success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during imidazole synthesis, offering probable causes and actionable solutions.

Issue 1: Low Yield in Classical Imidazole Synthesis (e.g., Debus-Radziszewski Reaction)

Question: My Debus-Radziszewski reaction is resulting in a disappointingly low yield. What are the common culprits and how can I improve it?

Answer:

Low yields in the Debus-Radziszewski synthesis, a cornerstone method involving the reaction of a dicarbonyl compound, an aldehyde, and ammonia, are a frequent challenge.[1][2] This can often be attributed to suboptimal reaction parameters and the formation of side products.

Causality and Optimization Strategies:

  • Reaction Temperature and Time: The reaction kinetics are highly dependent on temperature. For many syntheses, reflux temperatures are necessary to drive the reaction to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition of products with prolonged heating.[2]

  • Solvent Selection: The choice of solvent is critical as it affects the solubility of reactants and intermediates. While ethanol is a conventional choice, exploring other protic solvents like methanol or even greener, solvent-free conditions, particularly with microwave assistance, can lead to significant improvements in yield.[2][3]

  • Catalyst Intervention: Although the traditional reaction is often uncatalyzed, the introduction of a catalyst can dramatically enhance the reaction rate and yield.[2] Consider screening catalysts such as:

    • Lewis acids (e.g., silicotungstic acid)

    • Bases (e.g., DABCO)

    • Other catalysts like boric acid[2]

Experimental Protocol: Catalyst Screening for a Model Debus-Radziszewski Reaction

  • Setup: In separate reaction vessels, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2 mmol).

  • Catalyst Addition: To each vessel, add a different catalyst (e.g., silicotungstic acid, DABCO, boric acid) at a loading of 10 mol%. Include a control reaction with no catalyst.

  • Reaction: Add 10 mL of ethanol to each vessel and reflux the mixtures for 4-6 hours, monitoring by TLC.

  • Work-up and Analysis: After completion, cool the reactions, precipitate the product by adding cold water, filter, and dry the crude product. Analyze the yield and purity of 2,4,5-triphenylimidazole (lophine) from each reaction to identify the optimal catalyst.

Issue 2: Incomplete Conversion in Catalyzed Imidazole Syntheses

Question: I'm using a copper- or palladium-catalyzed reaction to synthesize a substituted imidazole, but I'm observing significant amounts of unreacted starting material. What should I investigate?

Answer:

Incomplete conversion in metal-catalyzed reactions for imidazole synthesis often points to issues with the catalyst's activity, the reaction conditions, or the purity of the reagents.[2]

Troubleshooting Steps:

  • Catalyst and Ligand Integrity: The choice of catalyst and ligand is paramount. For copper-catalyzed reactions (e.g., N-arylation), CuI is a common choice, often paired with a ligand.[4][5] For palladium-catalyzed cross-couplings, various phosphine-based or N-heterocyclic carbene (NHC) ligands are employed.[2]

    • Action: Ensure the catalyst and ligand are from a reliable source and have not degraded. Consider preparing fresh catalyst/ligand solutions. Experiment with different ligand-to-metal ratios to find the optimal balance for your specific substrates.

  • Atmosphere Control: Many organometallic catalysts are sensitive to oxygen and moisture.

    • Action: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use properly dried solvents and reagents.

  • Base and Solvent Effects: The choice of base and solvent can significantly influence the catalytic cycle.

    • Action: Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., DMF, DMSO, toluene) to find the combination that provides the best solubility and reactivity for your system.[4][6]

Issue 3: Formation of Side Products and Purification Challenges

Question: My reaction produces the desired imidazole, but it's contaminated with side products, making purification difficult. What are some common side products and how can I minimize them and purify my compound?

Answer:

Side product formation is a common hurdle, especially in multi-component reactions. The nature of the side products will depend on the specific synthetic route. For instance, in reactions involving α-haloketones, self-condensation of the ketone can be a competing pathway.

Mitigation and Purification Strategies:

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can push the equilibrium towards the desired product.

  • Temperature and Addition Rate: For exothermic reactions, maintaining a lower temperature and adding reagents slowly can help to minimize the formation of side products.

  • Purification Techniques:

    • Column Chromatography: This is the most common method for purifying imidazole derivatives. However, the basic nature of the imidazole ring can cause streaking on silica gel.[2] To circumvent this, you can:

      • Add a small amount of a basic modifier (e.g., triethylamine) to the eluent.

      • Use a different stationary phase, such as alumina.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

    • Acid-Base Extraction: The basicity of the imidazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer is then basified to precipitate the pure imidazole, which can be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to imidazoles, and how do I choose the best one?

A1: Several named reactions are used for imidazole synthesis, each with its advantages and limitations. The choice depends on the desired substitution pattern and the available starting materials.

Synthesis MethodReactantsSubstitution PatternNotes
Debus-Radziszewski Dicarbonyl, aldehyde, ammoniaTri- or tetra-substitutedA classic, versatile method, though yields can be low without optimization.[1][7]
Wallach Synthesis N,N'-disubstituted oxamide, phosphorus oxychloride1,2-disubstituted chloroimidazolesA method for producing specific chloro-substituted imidazoles.[7]
Marckwald Synthesis α-aminoketone, cyanate/isothiocyanate2-mercaptoimidazolesUseful for accessing imidazoles with a thiol group at the 2-position.[7]
Van Leusen Synthesis Tosylmethyl isocyanide (TosMIC), imine1,4- or 1,5-disubstitutedA powerful method for creating di- and tri-substituted imidazoles.[5]

Q2: What are the advantages of using microwave-assisted synthesis for imidazole formation?

A2: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating imidazole formation.[1][3] The primary advantages include:

  • Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes.[3][8]

  • Improved Yields: The rapid and uniform heating provided by microwaves can minimize side product formation and lead to higher yields.[4][8]

  • Greener Chemistry: The efficiency of microwave heating often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[3][4]

Q3: How does the electronic nature of the starting aldehyde affect the outcome of the reaction?

A3: The electronic properties of the aldehyde substituent can significantly impact the reaction rate. Electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic, potentially accelerating the initial nucleophilic attack. Conversely, electron-donating groups may slow down this step. It is often necessary to adjust the reaction conditions (e.g., temperature, catalyst loading) based on the electronics of the substrates.

Visualizing the Workflow

A general workflow for optimizing imidazole synthesis can be visualized as a cyclical process of planning, execution, and analysis.

G cluster_0 Planning & Design cluster_1 Optimization Cycle cluster_2 Analysis & Purification start Define Target Imidazole select_method Select Synthesis Route (e.g., Debus, Van Leusen) start->select_method select_reagents Choose Starting Materials (Aldehyde, Dicarbonyl, etc.) select_method->select_reagents screen_conditions Screen Reaction Conditions (Solvent, Temp, Catalyst) select_reagents->screen_conditions run_reaction Execute Synthesis screen_conditions->run_reaction monitor_progress Monitor with TLC/LC-MS run_reaction->monitor_progress monitor_progress->screen_conditions Iterate & Refine workup Reaction Work-up monitor_progress->workup Reaction Complete purify Purify Product (Chromatography, Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end end characterize->end Pure Product Obtained

Caption: A workflow for the optimization of imidazole synthesis.

A troubleshooting guide can also be structured to help diagnose issues systematically.

G start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions optimize_catalyst Optimize Catalyst System (Type, Loading, Ligand) check_conditions->optimize_catalyst optimize_solvent Screen Solvents & Bases optimize_catalyst->optimize_solvent side_products Side Products Observed? optimize_solvent->side_products purification_issue Address Purification (Modify eluent, change stationary phase) side_products->purification_issue Yes success Improved Yield side_products->success No purification_issue->success

References

Technical Support Center: Navigating the Challenges of Imidazole Aldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the purification of imidazole aldehydes. This resource is designed to provide you with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, moving beyond generic procedures to address the unique challenges posed by this class of molecules. Our focus is on the interplay between the reactive aldehyde functionality and the versatile imidazole ring, offering solutions grounded in mechanistic understanding and field-proven experience.

The Core Challenge: A Tale of Two Moieties

The primary difficulty in purifying imidazole aldehydes stems from the dual nature of the molecule. The aldehyde group is susceptible to oxidation and can exist in a pH-dependent equilibrium with its hydrate form, while the imidazole ring's basicity can lead to unwanted interactions during chromatography and lability under certain pH conditions.[1][2][3] A successful purification strategy must therefore navigate this delicate balance.

Troubleshooting Guide: A-Q&A Approach to Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Question 1: My column chromatography purification of an imidazole aldehyde is resulting in significant tailing and poor separation. What's going on and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like imidazoles on standard silica gel.[4] The acidic nature of the silica surface strongly interacts with the basic nitrogen atoms of the imidazole ring, leading to the observed tailing.

  • The Underlying Chemistry: Silica gel is rich in silanol groups (Si-OH), which are weakly acidic. The basic imidazole ring (pKa of the conjugate acid is ~7) can be protonated by these silanol groups, causing it to "stick" to the stationary phase and elute slowly and unevenly.[2][3]

  • Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase.[4]

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., ethyl acetate/hexanes). The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from your imidazole aldehyde.

      • Pyridine: Similar to TEA, a small amount of pyridine can be used.

    • Change of Stationary Phase:

      • Neutral or Basic Alumina: Switching to a more basic stationary phase like neutral or basic alumina can eliminate the acidic interactions causing the tailing.[4]

      • Reverse-Phase Chromatography (C18): If your imidazole aldehyde has sufficient non-polar character, reverse-phase chromatography can be an excellent alternative.[4]

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder can lead to sharper bands and improved separation.[4]

Question 2: I'm attempting to purify imidazole-2-carboxaldehyde, but my yields are inconsistent, and I suspect the compound is unstable. What could be the problem?

Answer: The issue likely lies in the pH-dependent hydration of the aldehyde group. Imidazole-2-carboxaldehyde exists in equilibrium with its geminal diol (hydrate) form, and the position of this equilibrium is highly sensitive to pH.[1][5][6][7]

  • The Equilibrium Dynamics:

    • Acidic Conditions (pH < 5): The diol form is the dominant species in solution.[1][8]

    • Basic Conditions (pH > 9): The aldehyde form is favored.

    • Intermediate pH: A mixture of both forms will be present.

  • Why this impacts purification: The aldehyde and its hydrate have different polarities. A purification method optimized for the aldehyde will be inefficient if the compound is primarily in its more polar diol form. This can lead to the compound eluting at a different retention time than expected or being lost in the aqueous phase during an extraction.

  • Solutions:

    • Control the pH: Be mindful of the pH of your solutions throughout the purification process. If you need to purify the aldehyde form, ensure your conditions are neutral to slightly basic.

    • NMR Analysis: Use NMR spectroscopy to determine the form of your imidazole aldehyde under your experimental conditions.[5][6][9] The aldehyde proton will have a characteristic chemical shift (around 9-10 ppm), while the hydrate form will not show this signal.

    • Consider the Diol as the Target: In some cases, it may be advantageous to intentionally convert the aldehyde to the diol for purification and then revert it back to the aldehyde in a subsequent step.

dot

Caption: pH-dependent equilibrium of imidazole aldehydes.

Question 3: I tried to purify my imidazole aldehyde using an acid-base extraction, but the recovery was very low. What went wrong?

Answer: While acid-base extraction is a powerful technique for purifying basic compounds like imidazoles, the acidic and basic conditions required can be detrimental to the aldehyde group.

  • Potential Pitfalls:

    • Aldol Condensation: Under strongly basic conditions, aldehydes with α-hydrogens can undergo self-condensation (aldol reaction), leading to the formation of dimeric impurities.

    • Cannizzaro Reaction: In the absence of α-hydrogens, aldehydes can undergo disproportionation (Cannizzaro reaction) in the presence of a strong base to yield an alcohol and a carboxylic acid.

    • Instability in Strong Acid: Prolonged exposure to strong acid can lead to degradation of the imidazole ring or the aldehyde.

  • Solutions:

    • Use Mild Acids and Bases: Opt for milder conditions, such as 1 M HCl for the acidic wash and a saturated solution of sodium bicarbonate for neutralization.[4]

    • Minimize Exposure Time: Perform the extractions quickly to reduce the time your compound spends in highly acidic or basic solutions.

    • Keep it Cold: Perform the extraction at low temperatures (e.g., in an ice bath) to slow down potential side reactions.

    • Protecting Groups: If the aldehyde is particularly sensitive, consider protecting it as an acetal before performing the acid-base extraction.[10] The acetal is stable to base and can be removed under controlled acidic conditions after purification.

Question 4: I'm trying to use the bisulfite adduct method to purify my imidazole aldehyde, but I'm not getting a precipitate. What should I do?

Answer: The formation of a solid bisulfite adduct is not always guaranteed and can be influenced by several factors.

  • Potential Causes:

    • Adduct Solubility: The bisulfite adduct of your specific imidazole aldehyde may be soluble in the reaction mixture.

    • Influence of the Imidazole Ring: The basicity of the imidazole ring might affect the equilibrium of the adduct formation.

    • Steric Hindrance: If the aldehyde is sterically hindered, the formation of the adduct may be slow or unfavorable.

  • Solutions:

    • Liquid-Liquid Extraction: If the adduct is water-soluble, you can still use this method by performing a liquid-liquid extraction to separate the aqueous layer containing the adduct from the organic layer containing the impurities.

    • Solvent Modification: Using a water-miscible co-solvent like dimethylformamide (DMF) can sometimes improve the reaction rate and induce precipitation.[11]

    • Non-Aqueous Regeneration: A significant challenge with bisulfite adducts is the regeneration of the aldehyde, which often requires harsh pH conditions.[12] A non-aqueous method using chlorotrimethylsilane (TMS-Cl) in acetonitrile has been shown to regenerate aldehydes from their bisulfite adducts under neutral conditions, which would be ideal for sensitive imidazole aldehydes.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude imidazole aldehyde synthesis?

A1: Common impurities often include unreacted starting materials (e.g., the corresponding alcohol or halide), over-oxidized product (the corresponding carboxylic acid), and byproducts from the imidazole ring synthesis.[14] Depending on the reaction conditions, you might also see products of self-condensation of the aldehyde.

Q2: What is the best way to monitor the purity of my imidazole aldehyde during purification?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, real-time monitoring of column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with formic acid for MS compatibility) is a good starting point.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the purified product and to check for the presence of the aldehyde vs. hydrate form.[5][6][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile imidazole aldehydes, often after derivatization.[16]

Q3: Are there any protecting groups that are particularly well-suited for imidazole aldehydes?

A3: Yes, protecting either the aldehyde or the imidazole can simplify purification.

  • Aldehyde Protection: Acetals are a common choice as they are stable to a wide range of conditions, except for aqueous acid.[10]

  • Imidazole Nitrogen Protection: A dialkoxymethyl group can be used to protect the imidazole nitrogen and is readily hydrolyzed under neutral or acidic conditions.[17] Silyl protecting groups like tert-butyldimethylsilyl (TBDMS) are also widely used.[10][18]

Q4: My imidazole aldehyde is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid. This can be addressed by:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Solvent System Adjustment: Try a different solvent or a two-solvent system (e.g., dissolving in a good solvent like ethanol and then adding a poor solvent like water dropwise until cloudy).[19]

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask to create nucleation sites for crystal growth.

  • Seed Crystals: Add a tiny crystal of the pure compound to induce crystallization.

Experimental Protocols

Protocol 1: Column Chromatography of an Imidazole Aldehyde with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve your crude imidazole aldehyde in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column with a gradient of your chosen eluent system (e.g., increasing the percentage of ethyl acetate in hexanes), ensuring that 0.5% triethylamine is present in the mobile phase throughout the run.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Protocol 2: Acid-Base Extraction of an Imidazole Aldehyde
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (aq). The protonated imidazole aldehyde will move into the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer.

  • Neutralization: Combine the acidic aqueous layers in a flask and cool in an ice bath. Slowly add a saturated solution of sodium bicarbonate or 1 M NaOH with stirring until the solution is basic (check with pH paper).

  • Back-Extraction: Extract the neutralized aqueous solution with several portions of fresh ethyl acetate or dichloromethane. The now neutral imidazole aldehyde will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified imidazole aldehyde.

dot

Purification_Workflow cluster_start Crude Product cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Column Column Chromatography Crude->Column Extraction Acid-Base Extraction Crude->Extraction Analysis TLC, HPLC, NMR Column->Analysis Extraction->Analysis Recrystallization Recrystallization Pure Pure Imidazole Aldehyde Recrystallization->Pure Analysis->Recrystallization Optional Polishing Analysis->Pure

Caption: A typical purification workflow for imidazole aldehydes.

Summary of Key Purification Parameters

Purification MethodKey Challenge for Imidazole AldehydesRecommended Solution
Normal-Phase Column Chromatography Tailing due to imidazole basicityAdd 0.1-1% triethylamine to the mobile phase.[4]
Acid-Base Extraction Aldehyde instability in strong acid/baseUse mild reagents (e.g., 1M HCl, NaHCO₃) and low temperatures.[4]
Recrystallization "Oiling out"Slow cooling, adjust solvent system, use seed crystals.
Bisulfite Adduct Formation Adduct solubility, harsh regeneration conditionsUse liquid-liquid extraction for soluble adducts; consider non-aqueous regeneration (e.g., TMS-Cl).[13]

References

Technical Support Center: Navigating the Stability of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazole derivatives. This guide is designed to provide you with in-depth technical support and troubleshooting advice for the stability challenges you may encounter during your experiments. The stability of the imidazole ring is highly dependent on pH and other environmental factors, which can significantly impact experimental outcomes and the shelf-life of pharmaceutical products. This resource, structured in a practical question-and-answer format, will help you understand the underlying causes of instability and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My imidazole-based compound is showing signs of degradation in solution. What are the most common degradation pathways I should be aware of?

A1: Imidazole derivatives are susceptible to several degradation pathways, primarily influenced by pH, light, and the presence of oxidizing agents. The main routes of degradation include:

  • Hydrolysis: The imidazole ring can undergo hydrolysis, particularly under harsh acidic or basic conditions. While the ring itself is relatively stable, substituents on the ring can be more susceptible to hydrolysis. For instance, ester or amide linkages attached to the imidazole core can be readily cleaved.[1][2] Acid-catalyzed hydrolysis is a primary degradation pathway for some imidazole derivatives.[3]

  • Oxidation: The imidazole moiety can be oxidized, especially in the presence of reactive oxygen species like hydrogen peroxide or free radicals.[1][4][5] Base-mediated autoxidation has also been observed.[1] This can lead to the formation of various oxidation products, potentially including ring-opened derivatives.[5][6]

  • Photodegradation: Many imidazole-containing compounds are sensitive to light, particularly UV radiation.[1][7] Exposure to light can trigger complex photochemical reactions, leading to the formation of a variety of degradation products.[1][7]

It is crucial to conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) to identify the specific degradation pathways for your compound.[8][9][10]

Q2: I'm observing a loss of potency of my imidazole-containing drug candidate in an aqueous formulation. How does pH affect its stability?

A2: The pH of the solution is a critical factor governing the stability of imidazole derivatives. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[11][12]

  • Protonation State: The imidazole ring has a pKa of approximately 7.[12] This means that in acidic solutions (pH < 7), the imidazole ring will be predominantly protonated (imidazolium cation), carrying a positive charge. In basic solutions (pH > 7), it will be in its neutral form. This change in protonation state can significantly influence the molecule's reactivity and susceptibility to degradation.[13][14]

  • Catalytic Activity: The imidazole group, particularly in its neutral form, can act as a nucleophilic or general base catalyst, potentially promoting the degradation of the parent molecule or other components in the formulation.[11][15][16] Conversely, the protonated imidazolium ion can act as a general acid catalyst.[15]

  • Solubility: The pH of the solution also affects the solubility of your compound. Poor solubility can lead to precipitation and an apparent loss of potency. It is essential to determine the pH-solubility profile of your compound.

The optimal pH for stability will be specific to your molecule and must be determined experimentally through systematic pH-stability studies.

Q3: I suspect my compound is degrading during my experiments. How can I confirm this and identify the degradation products?

A3: To confirm degradation and identify the resulting products, you need to use a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and powerful technique for this purpose.[2][17][18][19]

Here's a general workflow:

  • Develop a Stability-Indicating HPLC Method: This method must be able to separate the parent compound from all potential degradation products. This is typically achieved by performing forced degradation studies and ensuring that the resulting degradants do not co-elute with the main peak.[9][20]

  • Conduct Forced Degradation Studies: Expose your compound to a range of stress conditions as outlined in the ICH Q1A guideline.[8][21] This will generate the degradation products needed to validate your analytical method.

  • Analyze Samples: Analyze samples from your stability studies at various time points using the validated HPLC method. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • Identify Degradation Products: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products. This information, along with fragmentation patterns, can help in elucidating their structures.[1]

Troubleshooting Guides

Issue 1: Unexpected peak broadening or tailing in HPLC analysis of an imidazole derivative.
  • Possible Cause 1: Interaction with Residual Silanols: The basic nature of the imidazole ring can lead to strong interactions with acidic residual silanol groups on the silica-based stationary phase of the HPLC column, causing peak tailing.

    • Troubleshooting Steps:

      • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

      • Modify the Mobile Phase: Add a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%).[19] This will block the active silanol sites.

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the imidazole ring, which can sometimes improve peak shape. However, be mindful of the compound's stability at low pH.

  • Possible Cause 2: On-Column Degradation: The compound might be degrading on the analytical column, especially if the mobile phase conditions are harsh.

    • Troubleshooting Steps:

      • Assess Stability in Mobile Phase: Prepare a solution of your compound in the mobile phase and analyze it over time to check for degradation.

      • Use Milder Conditions: If degradation is observed, try using a mobile phase with a more neutral pH or a lower temperature.

Issue 2: Inconsistent results in biological assays using imidazole-based compounds.
  • Possible Cause 1: Solution Instability: The compound may be degrading in the assay buffer over the course of the experiment, leading to a decrease in the effective concentration.[22]

    • Troubleshooting Steps:

      • Perform a Time-Course Stability Study: Incubate your compound in the assay buffer under the exact assay conditions (temperature, light exposure) for the duration of the experiment. Analyze samples at different time points by HPLC to quantify the remaining parent compound.

      • Prepare Fresh Solutions: Always use freshly prepared solutions of your compound for each experiment to minimize the impact of degradation.[22]

      • Optimize Buffer pH: If pH-dependent degradation is suspected, investigate the stability of your compound in different buffer systems to find one that maximizes stability.

  • Possible Cause 2: Photodegradation: Exposure to ambient light during sample preparation and the assay itself could be causing degradation.

    • Troubleshooting Steps:

      • Protect from Light: Conduct all experimental manipulations in a dark room or by using amber-colored vials and plates.[22]

      • Perform a Photostability Study: Expose a solution of your compound to a controlled light source (as per ICH Q1B guidelines) and monitor for degradation.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study for an Imidazole Derivative

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of a new imidazole derivative.

Materials:

  • Imidazole derivative

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., ACN or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Keep the solution at room temperature and an elevated temperature (e.g., 60 °C).

    • Analyze samples at initial, 2, 4, 8, and 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Follow the same temperature and time points as for acid hydrolysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature.

    • Analyze samples at the same time points.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60 °C).

    • Analyze samples at appropriate time points.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8]

    • Analyze the samples after exposure.

  • Sample Analysis:

    • Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples using the validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify the major degradation products using MS data.

Data Presentation

Table 1: Example of pH-Stability Data for an Imidazole Derivative

pHTemperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
2.060100.285.115.1
5.06099.898.51.3
7.460100.199.20.9
9.060100.592.38.2
12.06099.975.424.5

Visualizations

Workflow for Investigating Imidazole Derivative Stability

Stability_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: Formulation & Optimization A Compound Synthesis & Purification B Characterization (NMR, MS, Purity) A->B C Develop Stability-Indicating HPLC Method B->C D Acid/Base Hydrolysis C->D E Oxidation (H₂O₂) C->E F Thermal Stress C->F G Photostability (ICH Q1B) C->G H Analyze Samples by HPLC-UV/MS D->H E->H F->H G->H I Quantify Degradation H->I J Identify Degradation Products (LC-MS) I->J K Propose Degradation Pathway J->K L Determine Optimal pH for Stability K->L M Select Excipients L->M N Define Storage Conditions M->N

Caption: A typical workflow for assessing the stability of imidazole derivatives.

Factors Influencing Imidazole Stability

Factors_Affecting_Stability cluster_core Imidazole Derivative Stability cluster_factors Influencing Factors Stability Compound Stability pH pH pH->Stability Protonation State Catalysis Temp Temperature Temp->Stability Reaction Kinetics Light Light Exposure Light->Stability Photodegradation Oxidants Oxidizing Agents Oxidants->Stability Oxidative Degradation Solvent Solvent System Solvent->Stability Solubility Reactivity

Caption: Key environmental factors that influence the stability of imidazole derivatives.

References

Technical Support Center: Preventing Photodegradation of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted imidazoles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges associated with the photodegradation of this important class of compounds. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the stability and integrity of your molecules throughout the experimental and development lifecycle.

Section 1: Understanding the Challenge: The Photolability of Substituted Imidazoles

Substituted imidazoles are a cornerstone of modern medicine, forming the structural core of numerous antifungal agents, proton pump inhibitors, and other critical therapeutic agents.[1][2] However, the electron-rich nature of the imidazole ring and the presence of various chromophoric substituents make these compounds susceptible to degradation upon exposure to light.[3][4] This photodegradation can lead to a loss of potency, the formation of potentially toxic byproducts, and significant delays in research and development.[5][6]

The primary mechanism of photodegradation for many imidazoles is photooxidation.[7] Upon absorbing photons, the imidazole derivative can be excited to a higher energy state. This excited molecule can then interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can attack the imidazole ring, leading to its cleavage or modification.[7] The specific degradation pathways and products are highly dependent on the nature and position of the substituents on the imidazole core.[7] For instance, the photodegradation of the antifungal agent ketoconazole involves photodechlorination, resulting in a significant decrease in its activity.[8] Similarly, the antiviral drug daclatasvir is known to be sensitive to photodegradation in solution, forming multiple degradation products.[9]

Section 2: Troubleshooting Guide: Common Issues in Photodegradation Studies

This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.

Q1: I'm observing degradation of my substituted imidazole compound even when I use an amber vial. What's happening?

A1: This is a common issue and can be perplexing. While amber vials are designed to block a significant portion of UV and visible light, they are not a complete solution.[10] Here are the likely culprits and troubleshooting steps:

  • Incomplete Light Blocking: Standard amber glass may not block all wavelengths of light that can induce photodegradation, especially if your compound is sensitive to higher wavelength UVA or visible light.

  • Photosensitization by Excipients or Impurities: An excipient or a trace impurity in your formulation could be acting as a photosensitizer.[11] This molecule absorbs light and then transfers the energy to your imidazole compound or to oxygen, initiating the degradation cascade. Even impurities in excipients can impact the stability of the active pharmaceutical ingredient (API).[5][6][12][13]

  • Thermal Degradation: High-intensity light sources used in photostability chambers can also generate heat.[11] What you are observing might be a combination of photodegradation and thermal degradation.

Solutions:

  • Wrap it Up: For maximum protection during initial studies, wrap your amber vial in aluminum foil. This will provide a more complete light barrier.[11]

  • Run a Dark Control: Always include a "dark" control sample that is handled and stored under the exact same conditions as your test sample but is completely shielded from light (e.g., wrapped in aluminum foil).[3][11] If the dark control also shows degradation, you are likely dealing with thermal instability or another degradation pathway not related to light.

  • Purify Your Components: If you suspect impurities are the cause, ensure the purity of your API and excipients. Using highly purified excipients can reduce the risk of degradation.[14]

  • Monitor Temperature: Place a thermometer or thermocouple next to your samples inside the photostability chamber to monitor the actual temperature your samples are experiencing.[11]

Q2: My HPLC analysis shows several new, unexpected peaks after a photostability study. How do I identify these photodegradation products?

A2: Identifying unknown peaks is crucial for understanding the degradation pathway and ensuring the safety of your compound. A systematic approach is required:

  • Mass Spectrometry is Key: The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16][17][18] By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the parent compound and each new peak. This information is invaluable for deducing the molecular formula of the degradation products.

  • Tandem MS (MS/MS): To gain structural information, perform tandem mass spectrometry (MS/MS) on the degradation product ions. The fragmentation pattern will provide clues about the structure of the molecule.[15]

  • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat) in a controlled manner.[19][20] Comparing the degradation products formed under these conditions with those from your photostability study can help in their identification. For example, the photodegradation of bifonazole involves hydroxylation and cleavage of the imidazole moiety.[15]

Workflow for Identifying Photodegradation Products:

References

byproduct formation in the synthesis of 2,4(5)-disubstituted imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,4(5)-disubstituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in these crucial synthetic processes. Imidazole derivatives are foundational scaffolds in numerous natural products and pharmaceuticals, making their efficient and clean synthesis a critical endeavor.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter at the bench.

Part 1: Troubleshooting the Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski reaction is a powerful and frequently used multicomponent reaction for synthesizing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[4][5][6] Despite its utility, it is often plagued by side reactions that can complicate purification and significantly reduce yields.

Question 1: My Radziszewski reaction has a very low yield. What are the most common culprits?

Answer: Low yields in this synthesis typically stem from one of four main issues: competing side reactions, incomplete conversion, suboptimal reaction conditions, or inefficient purification. It's crucial to diagnose the root cause systematically.

A common competing reaction is the formation of oxazole byproducts.[7] This can often be mitigated by using a large excess of the ammonia source and maintaining alkaline conditions. Incomplete reactions can be addressed by monitoring the disappearance of the limiting reagent (usually the aldehyde) by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7] Temperature also plays a critical role; while the reaction can proceed at room temperature, gentle heating may be necessary, though excessive heat can favor byproduct formation.[7] Finally, the purity of your starting materials, particularly the dicarbonyl (e.g., glyoxal) and the aldehyde, is paramount as impurities can lead to a cascade of undesired side products.[7]

Below is a logical workflow to troubleshoot a low-yielding reaction.

G start Low Yield of Desired 2,4(5)-Disubstituted Imidazole check_purity Verify Purity of Starting Materials (Dicarbonyl, Aldehyde) start->check_purity monitor_reaction Monitor Reaction Progress (e.g., by TLC or LC-MS) check_purity->monitor_reaction Reagents are Pure solution_purify Action: Purify Starting Materials check_purity->solution_purify Impurities Detected analyze_crude Analyze Crude Reaction Mixture (LC-MS, 1H NMR) monitor_reaction->analyze_crude Reaction appears complete by TLC incomplete Problem: Incomplete Reaction monitor_reaction->incomplete Starting material remains after expected time byproducts Problem: Significant Byproduct Formation analyze_crude->byproducts Major peaks other than product detected solution_time Solution: - Increase reaction time - Gently heat (e.g., 70-90°C) incomplete->solution_time solution_byproducts Solution: - Increase molar excess of ammonia source - Control temperature - Add aldehyde slowly byproducts->solution_byproducts G reactants Glyoxal + Aldehyde (R-CHO) + 2 NH3 path_imidazole Desired Pathway (High NH3 Concentration) reactants->path_imidazole path_oxazole Side Reaction Pathway (Low NH3 Concentration) reactants->path_oxazole diimine Diimine Intermediate path_imidazole->diimine Glyoxal + 2 NH3 imidazole 2,4(5)-Disubstituted Imidazole (Product) diimine->imidazole + R-CHO - 2 H2O hemiaminal Hemiaminal Intermediate path_oxazole->hemiaminal Glyoxal + R-CHO + NH3 oxazole 2,5-Disubstituted Oxazole (Byproduct) hemiaminal->oxazole Cyclization - 2 H2O

References

Technical Support Center: Optimizing Imidazole Synthesis Through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges researchers, scientists, and drug development professionals face during imidazole synthesis. The choice of solvent is not merely about dissolving reactants; it is a critical parameter that dictates reaction kinetics, influences intermediate stability, and ultimately determines the yield and purity of your final product.[1] This guide moves beyond simple protocols to explain the causality behind solvent effects, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section is structured to address the most common questions and issues encountered in the lab, from fundamental principles to advanced troubleshooting.

Fundamental Concepts

Q1: Why is solvent selection so critical for the efficiency of imidazole synthesis?

The solvent is an active participant in the reaction environment. It influences the synthesis in several key ways:

  • Solubility: It must effectively dissolve reactants, such as the dicarbonyl compound, aldehyde, and ammonia source (e.g., ammonium acetate), to ensure a homogeneous reaction mixture, which is crucial for efficient intermolecular interactions.[1]

  • Intermediate Stabilization: Imidazole synthesis proceeds through various charged intermediates. The solvent's ability to stabilize or destabilize these intermediates can direct the reaction toward the desired product or unwanted side pathways.[1]

  • Reaction Kinetics: The polarity and nature of the solvent directly affect the reaction rate.[1] By choosing an appropriate solvent, you can significantly accelerate the reaction, reducing time and energy consumption.

Q2: What are the key solvent properties to consider, and how do they influence the reaction?

Three primary properties should guide your selection:

  • Polarity: A solvent's polarity impacts its ability to solvate charged species. Imidazole itself is a highly polar compound.[2] Polar solvents are generally preferred as they can stabilize the polar intermediates and transition states common in imidazole synthesis, often leading to higher yields.[1]

  • Protic vs. Aprotic Nature:

    • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds. They are excellent at stabilizing both cations and anions.[1] In many imidazole syntheses, they can stabilize charged intermediates, potentially increasing yields.[1] However, they can also solvate nucleophiles (like ammonia), sometimes reducing their reactivity.[3]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions. This can leave nucleophiles "freer" and more reactive, which can be advantageous for promoting selective bond formation.[1]

  • Boiling Point: The solvent's boiling point determines the maximum temperature at which you can run the reaction at atmospheric pressure. Many imidazole syntheses, like the Debus-Radziszewski reaction, require heating, so a solvent with an appropriate boiling point is necessary to achieve the required activation energy without pressurizing the system.[4][5]

Q3: How do polar protic solvents like ethanol or water affect imidazole synthesis?

Polar protic solvents are frequently used and can be highly effective. For instance, in the synthesis of 2,4,5-Triaryl-1H-imidazoles, an ethanol-water mixture (1:1) was found to produce the highest yield (90%).[1][6] This is attributed to several factors:

  • Enhanced Solubility: Aqueous ethanol can be an excellent medium for dissolving the various starting materials.

  • Stabilization: The ability to form hydrogen bonds helps stabilize the charged intermediates formed during the condensation reactions.[1]

  • Green Chemistry: Water and ethanol are considered environmentally benign solvents, aligning with green chemistry principles.[7]

However, in some cases, highly protic solvents can lead to lower yields if they overly solvate the ammonia source, reducing its effective reactivity.[3]

Q4: When should I choose a polar aprotic solvent like DMF or DMSO?

Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices when:

  • Increased Nucleophilicity is Needed: They create a favorable environment for reactions involving nucleophiles, which can enhance the selectivity of imidazole ring formation.[1]

  • Higher Temperatures are Required: Both DMF (BP: 153 °C) and DMSO (BP: 189 °C) have high boiling points, allowing for reactions that require significant thermal energy. A copper-catalyzed synthesis of trisubstituted imidazoles, for example, showed a 75% yield in DMSO at 140 °C.[8]

  • Reactant Solubility is an Issue: These solvents are powerful and can dissolve a wide range of organic compounds that may be poorly soluble in alcohols or water.

Q5: Is there a role for nonpolar solvents like toluene in these reactions?

Yes, although less common, nonpolar solvents like toluene can be useful for improving selectivity. By reducing the solvation of reactive intermediates, they can favor specific reaction pathways over others.[1] They are particularly useful in reactions where water is a byproduct, as it can be removed azeotropically using a Dean-Stark apparatus, driving the reaction equilibrium towards the product. However, yields in nonpolar solvents are often lower compared to polar alternatives.[8]

Troubleshooting Common Issues

Q6: My reaction yield is very low. How can I troubleshoot this starting with the solvent?

A low yield is a frequent problem, often directly linked to the solvent.[4][9] Here is a systematic approach to troubleshooting:

  • Check Solubility: First, ensure all your starting materials are fully dissolved at the reaction temperature. If not, you are running a suspension, not a solution, which will dramatically slow the reaction. Switch to a more powerful solvent (e.g., from ethanol to DMF).

  • Evaluate Polarity: If solubility is fine, consider the reaction mechanism. The classic Debus-Radziszewski synthesis involves polar intermediates. If you are using a nonpolar or weakly polar solvent, the reaction may be sluggish. Try switching to a more polar solvent like an alcohol, a water/alcohol mixture, or DMSO to better stabilize these intermediates.[1]

  • Increase Temperature: The reaction may be kinetically slow. If your current solvent has a low boiling point, switch to a higher-boiling one (e.g., from ethanol to glycerol or DMF) to increase the reaction temperature and rate.[3]

Q7: I'm observing significant side product formation. Could the solvent be the cause?

Absolutely. The solvent can influence the selectivity of the reaction.[1] For example, in the Radziszewski synthesis, the formation of oxazole byproducts can be a competing reaction.[9]

  • Protic vs. Aprotic: A protic solvent might over-stabilize an intermediate, allowing it to react via an undesired pathway. An aprotic solvent, by leaving nucleophiles more "naked" and reactive, can sometimes favor the direct, desired pathway.[1]

  • Nonpolar Solvents for Selectivity: As mentioned, a nonpolar solvent like toluene can sometimes increase selectivity by disfavoring the formation of highly polar side products.[1]

If you are seeing side products, consider changing the class of your solvent (e.g., from protic to aprotic) to alter the relative stability of the competing transition states.

Q8: My starting materials are not fully dissolving. What is the best approach?

Poor solubility is a common barrier to achieving high yields.

  • Switch to a More Polar/Powerful Solvent: The most direct solution is to change to a solvent with better solubilizing power for your specific reactants. For many aromatic precursors used in imidazole synthesis, solvents like DMF, DMSO, or glycerol are excellent choices.[1][3]

  • Consider a Solvent Mixture: Sometimes a mixture of solvents provides the ideal balance of properties. An ethanol/water system, for example, combines the organic-solubilizing power of ethanol with the high polarity of water.[1][6]

  • Increase Temperature: Solubility often increases with temperature. Ensure you are running the reaction at a sufficiently high temperature, which may necessitate changing to a higher-boiling solvent.

Q9: The reaction is proceeding very slowly. Can a change in solvent increase the reaction rate?

Yes, the solvent choice has a profound effect on reaction kinetics.

  • Polarity and Transition State: For reactions that proceed through a charged transition state, like the SN2 alkylation of an imidazole nitrogen, polar aprotic solvents can significantly increase the rate compared to nonpolar solvents by stabilizing that transition state.[10] Conversely, polar protic solvents can sometimes slow these reactions by forming hydrogen bonds with the nucleophile, inhibiting its attack.[10]

  • Temperature: As per the Arrhenius equation, reaction rates increase with temperature. Switching to a higher-boiling solvent allows you to run the reaction hotter and faster. For example, screening reactions in refluxing ethanol vs. refluxing glycerol showed that glycerol, with its higher boiling point, could lead to better yields in a shorter time.[3]

Q10: My product is difficult to purify from the reaction mixture. How can solvent choice simplify workup?

Thinking about purification from the beginning is a hallmark of a good synthetic chemist.

  • Product Solubility: Choose a solvent in which your product is sparingly soluble at room temperature but soluble when hot. This allows for simple purification by crystallization upon cooling.

  • Boiling Point: High-boiling solvents like DMF or DMSO can be difficult to remove under vacuum. If your product is stable, this may not be an issue, but for thermally sensitive molecules, it's a major concern. A lower-boiling solvent like acetonitrile or ethanol is much easier to remove.

  • Solvent-Free and Green Options: Using solvent-free conditions or a recyclable solvent like a deep eutectic solvent (DES) can drastically simplify workup, often requiring just filtration or extraction.[11][12][13]

Advanced Topics & Modern Approaches

Q11: What are "green" solvents, and can they be used effectively for imidazole synthesis?

Green solvents are alternatives to traditional volatile organic compounds (VOCs) that are less hazardous to health and the environment.[14][15] Several have proven highly effective for imidazole synthesis:

  • Glycerol: This biodegradable, non-toxic, high-boiling solvent has been used to synthesize 2,4,5-triaryl imidazoles with excellent yields, often without needing a catalyst.[3]

  • Deep Eutectic Solvents (DESs): These are mixtures of compounds (like urea and ZnCl₂) that form a liquid at a much lower temperature than their individual components.[16] They can act as both the solvent and the catalyst, are often biodegradable, and can be recycled multiple times without losing activity.[11][12]

  • Water: As the ultimate green solvent, water is an excellent choice when reactant solubility allows.[7] An ethanol-water mixture is a great compromise that improves solubility while maintaining a green profile.[1]

  • Solvent-Free Conditions: In some cases, the reaction can be run neat, often with microwave assistance, by mixing the solid reactants.[4][13] This eliminates solvent waste entirely and often leads to very high yields in short reaction times.[13]

Q12: How do I perform a systematic solvent screening experiment to find the optimal conditions?

A parallel screening approach is the most efficient method. Set up a series of small-scale reactions in parallel, keeping all variables (reactant stoichiometry, temperature, time) constant except for the solvent.

  • Select a Diverse Set of Solvents: Choose solvents from different classes:

    • Polar Protic: Ethanol, Methanol, Water

    • Polar Aprotic: Acetonitrile, DMF, DMSO

    • Nonpolar: Toluene, Heptane

    • Green Options: Glycerol, an ethanol/water mix

  • Monitor the Reaction: Use a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the product and any byproducts.

  • Analyze the Outcome: Compare the reactions based on yield, purity, and reaction time to identify the most promising solvent or solvent system for further optimization.

Data & Protocols
Table 1: Comparative Effect of Different Solvents on 2,4,5-Triaryl-1H-Imidazole Synthesis Yield

The following table summarizes data from a study on the synthesis of 2,4,5-triphenylimidazole, illustrating the dramatic impact of solvent choice on product yield. The model reaction involved benzil, benzaldehyde, and ammonium acetate.

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1EthanolReflux5Low[3]
2MethanolReflux5Low[3]
3Toluene110-67[8]
4DMF1401.565[8]
5DMSO1401.575[8]
6Glycerol90-High[3]
7Ethanol-Water (1:1)Reflux-90[1][6]
8Solvent-Free--High[13]

Note: "Low" and "High" are qualitative descriptors from the source literature where specific percentages were not provided for all conditions.

Protocol 1: Step-by-Step Guide for Solvent Screening in Imidazole Synthesis

This protocol outlines a general procedure for screening solvents for a typical Debus-Radziszewski type synthesis.

Objective: To identify the optimal solvent for the synthesis of a target imidazole derivative.

Materials:

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • A set of candidate solvents (e.g., Ethanol, Acetonitrile, DMF, Toluene, Glycerol)

  • Small reaction vials with stir bars and caps

  • Heating block or oil bath with temperature control

  • TLC plates and appropriate eluent system

Procedure:

  • Preparation: In separate, labeled reaction vials, add the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (e.g., 3.0 mmol).

  • Solvent Addition: To each vial, add 2 mL of a different candidate solvent.

  • Reaction Setup: Place all vials in the heating block and begin stirring. Heat the block to a consistent temperature suitable for the majority of the solvents (e.g., 90-100 °C). Note the boiling point of lower-boiling solvents like acetonitrile and ensure reflux condensers are used if necessary.

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture. Spot the aliquots on a TLC plate to monitor the disappearance of the limiting reactant (usually the aldehyde) and the appearance of the product spot.

  • Workup: Once a reaction appears complete by TLC (or after a set time like 24h), cool the vials to room temperature.

  • Isolation & Analysis:

    • For solvents where the product crystallizes on cooling, filter the solid, wash with a small amount of cold solvent, and dry.

    • For other solvents, perform a liquid-liquid extraction (e.g., with ethyl acetate and water), dry the organic layer, and evaporate the solvent.

  • Evaluation: Determine the crude yield for each reaction. Analyze the purity of the product from the most promising reactions by NMR or LC-MS. The best solvent is the one that provides the highest yield of pure product in the shortest time.

Visual Guides

Diagram 1: Systematic Solvent Selection Workflow

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Optimization & Scale-up A Define Reaction: - Reactants - Mechanism - Temperature Needs B Assess Reactant Solubility & Product Properties A->B C Create Shortlist of Candidate Solvents (Polar Protic, Polar Aprotic, Nonpolar, Green) B->C D Perform Parallel Solvent Screening (Small Scale) C->D E Monitor Reactions (TLC, LC-MS) for Rate & Purity D->E F Analyze Yield & Purity from Each Solvent E->F G Select Best Solvent(s) Based on Data F->G H Optimize Conditions: - Concentration - Temperature G->H I Consider Workup & Purification Ease H->I J Final Protocol for Scale-up I->J

Caption: A systematic workflow for selecting and optimizing a solvent for imidazole synthesis.

Diagram 2: Influence of Solvent Properties on Reaction Pathways

Solvent_Influence cluster_pathways Reaction Intermediates & Pathways cluster_solvents Solvent Environment Reactants Reactants (Diketone + Aldehyde + NH₃) Int_A Charged Intermediate A Reactants->Int_A Int_B Side-Reaction Intermediate B Reactants->Int_B Product Desired Imidazole Product Int_A->Product Favored Pathway Side_Product Side Products (e.g., Oxazole) Int_B->Side_Product Competing Pathway Solvent_Protic Polar Protic (e.g., EtOH/H₂O) - Stabilizes Int_A via H-bonding - Potentially slows nucleophile Solvent_Protic->Int_A Stabilizes Solvent_Protic->Side_Product May Enable Solvent_Aprotic Polar Aprotic (e.g., DMSO) - Stabilizes cations in Int_A - Enhances nucleophilicity Solvent_Aprotic->Product Accelerates

Caption: How solvent choice can direct the reaction towards the desired product.

Conclusion

The selection of a solvent in imidazole synthesis is a multi-faceted decision that profoundly impacts the success of your experiment. By understanding the causal relationships between solvent properties—polarity, protic nature, and boiling point—and their effects on solubility, intermediate stability, and reaction kinetics, you can move from trial-and-error to rational design. When faced with challenges like low yield or side product formation, a systematic evaluation of the solvent system should be your first line of defense. Embracing modern, green alternatives like deep eutectic solvents or solvent-free conditions can further enhance efficiency while improving the environmental profile of your synthesis.

References

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing regioselectivity in the synthesis of substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the formation of regioisomers during their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these specific issues.

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The precise placement of substituents on the imidazole ring is critical as it directly influences the molecule's pharmacological activity. However, achieving the desired regioselectivity during synthesis can be a significant hurdle, often leading to mixtures of 1,4- and 1,5-disubstituted or other isomeric products. This guide provides in-depth technical assistance to navigate these challenges, ensuring the efficient and selective synthesis of your target imidazole derivatives.

The control of regioselectivity is primarily dictated by a combination of steric and electronic factors of the reactants, the chosen synthetic route, and the reaction conditions, including catalyst, solvent, and temperature. Steric hindrance, for example, can be leveraged by using bulky substituents to direct the reaction towards the formation of a specific, less sterically hindered regioisomer.

Troubleshooting Guide

This section addresses specific problems encountered during imidazole synthesis in a question-and-answer format.

Question: My reaction to produce a 1,4-disubstituted imidazole is yielding a mixture of 1,4- and 1,5-isomers. How can I improve the regioselectivity for the 1,4-isomer?

Answer: Achieving high regioselectivity for 1,4-disubstituted imidazoles can be challenging. A successful

Validation & Comparative

A Comparative Guide to the Synthesis and Spectroscopic Validation of 5-Phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile component for designing molecules that interact with biological targets. 5-Phenyl-1H-imidazole-2-carbaldehyde, in particular, serves as a crucial intermediate for the synthesis of a diverse array of more complex molecules with potential therapeutic applications, including as inhibitors of various enzymes and as receptor antagonists.

Synthetic Strategies: A Comparative Overview

Several methods exist for the synthesis of substituted imidazoles. Two of the most prominent are the Radziszewski synthesis and the Van Leusen imidazole synthesis.

The Radziszewski Imidazole Synthesis is a classic multi-component reaction involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] This method is atom-economical and can be effective for producing a variety of imidazole derivatives.[2] However, it can sometimes suffer from low yields and the formation of side products, particularly when dealing with unsymmetrical dicarbonyls.

The Van Leusen Imidazole Synthesis , on the other hand, offers a more versatile and often higher-yielding approach.[3] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring.[4] A significant advantage of the Van Leusen approach is the in-situ generation of the aldimine from an aldehyde and an amine, making it a convenient one-pot, three-component reaction.[3]

For the synthesis of this compound, a modified approach based on the direct formylation of a 5-phenylimidazole precursor is often preferred for its regioselectivity and good yields. This guide will focus on a reliable two-step procedure commencing with the synthesis of 2-methyl-5-phenyl-1H-imidazole, followed by its oxidation to the target carbaldehyde.

Comparison of Synthetic Routes
FeatureRadziszewski SynthesisVan Leusen SynthesisRecommended Two-Step Method
Starting Materials Phenylglyoxal, Formaldehyde, AmmoniaBenzaldehyde, Ammonia, TosMIC2-Amino-1-phenylethanone, Acetaldehyde, Oxidizing Agent
Key Reagents AmmoniaTosylmethyl isocyanide (TosMIC)Manganese Dioxide (MnO₂)
Reaction Conditions Often requires heatingGenerally mildMild oxidation conditions
Typical Yields Variable, can be low to moderateModerate to goodGood to excellent
Scope & Limitations Broad scope, but can have regioselectivity issuesVersatile, good for various substitutionsSpecific for this target, reliable
Work-up & Purification Can be complex due to side productsGenerally straightforwardStraightforward purification

Recommended Synthesis of this compound

This section details a reliable two-step method for the preparation of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the process.

Reaction Scheme

G cluster_0 Step 1: Synthesis of 2-Methyl-5-phenyl-1H-imidazole cluster_1 Step 2: Oxidation to this compound A 2-Amino-1-phenylethanone D 2-Methyl-5-phenyl-1H-imidazole A->D Reflux B Acetaldehyde B->D C Ammonia C->D D2 2-Methyl-5-phenyl-1H-imidazole F This compound D2->F Reflux in Dichloromethane E Manganese Dioxide (MnO₂) E->F G Start Synthesized Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Structure Structural Elucidation NMR->Structure IR->Structure Purity Purity Confirmation MS->Purity Final Validated this compound Purity->Final Structure->Final

References

A Comparative Guide to the Synthesis of 5-Phenyl-1H-imidazole-2-carbaldehyde for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 5-Phenyl-1H-imidazole-2-carbaldehyde in Drug Discovery

This compound is a pivotal heterocyclic building block in medicinal chemistry. Its unique structural motif, featuring a phenyl group and a reactive aldehyde on the imidazole core, makes it a valuable precursor for the synthesis of a diverse range of biologically active compounds. The imidazole ring itself is a well-established pharmacophore present in numerous pharmaceuticals, owing to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. The aldehyde functionality serves as a versatile handle for further molecular elaboration, enabling the construction of complex molecules with potential therapeutic applications, including but not limited to, antiviral, anticancer, and anti-inflammatory agents.

Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in drug development. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to aid chemists in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Strategies

Two principal and strategically distinct approaches for the synthesis of this compound will be examined:

  • Route 1: Direct Formylation of 5-Phenyl-1H-imidazole via the Vilsmeier-Haack Reaction. This approach involves the direct introduction of the formyl group onto the pre-formed imidazole ring.

  • Route 2: Oxidation of (5-Phenyl-1H-imidazol-2-yl)methanol. This two-step strategy first constructs the corresponding alcohol, which is then oxidized to the target aldehyde.

The following table summarizes the key performance indicators for each route, providing a high-level comparison to guide initial selection.

ParameterRoute 1: Vilsmeier-Haack FormylationRoute 2: Oxidation of Alcohol
Starting Material 5-Phenyl-1H-imidazole(5-Phenyl-1H-imidazol-2-yl)methanol
Key Reagents Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)Manganese dioxide (MnO₂)
Reaction Steps One-pot formylationTwo steps (hydroxymethylation, then oxidation)
Reported Yield Moderate to GoodGood to Excellent
Scalability Generally scalable, but requires careful control of exothermic reaction.Readily scalable.
Purification Column chromatographyFiltration and recrystallization
Safety Considerations Use of corrosive and moisture-sensitive POCl₃.Handling of fine MnO₂ powder.

Route 1: Vilsmeier-Haack Formylation of 5-Phenyl-1H-imidazole

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a substituted amide like dimethylformamide (DMF), which acts as the electrophile in an electrophilic aromatic substitution.

Reaction Workflow

Caption: Workflow for Route 1: Vilsmeier-Haack Formylation.

Underlying Mechanism: The Electrophilic Attack

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. This reagent is then attacked by the electron-rich C2 position of the 5-phenyl-1H-imidazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Phenyl-1H-imidazole

The precursor, 5-phenyl-1H-imidazole, can be synthesized via the Radziszewski reaction, a multicomponent condensation.[7][8][9]

  • Reagents: Phenylglyoxal monohydrate, aqueous ammonia, formaldehyde.

  • Procedure:

    • To a stirred solution of phenylglyoxal monohydrate (1 equivalent) in ethanol, add concentrated aqueous ammonia (excess).

    • Add a 40% aqueous solution of formaldehyde (1.2 equivalents) dropwise while maintaining the temperature below 40°C.

    • Stir the mixture at room temperature for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford 5-phenyl-1H-imidazole.

Step 2: Vilsmeier-Haack Formylation [1]

  • Reagents: 5-Phenyl-1H-imidazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool a solution of DMF (10 equivalents) to 0°C.

    • Add phosphorus oxychloride (1.5 equivalents) dropwise with vigorous stirring, maintaining the temperature between 0-5°C.

    • After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 5-phenyl-1H-imidazole (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.

    • Cool the reaction mixture to 0°C and carefully pour it onto crushed ice.

    • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Route 2: Oxidation of (5-Phenyl-1H-imidazol-2-yl)methanol

This two-step approach first introduces a hydroxymethyl group at the C2 position of the imidazole ring, followed by a selective oxidation to the aldehyde. This strategy often provides high yields and avoids the use of harsh Vilsmeier-Haack reagents.

Reaction Workflow

Caption: Workflow for Route 2: Oxidation of Alcohol.

Causality in Experimental Choices: The Role of Manganese Dioxide

The choice of manganese dioxide (MnO₂) as the oxidant is critical for the success of this route.[10][11] MnO₂ is a mild and selective oxidizing agent for allylic and benzylic alcohols, which also extends to heteroaromatic methanols. Its heterogeneous nature simplifies the workup procedure, as the excess reagent and manganese byproducts can be easily removed by filtration. This avoids the need for aqueous workups that can be problematic for water-soluble imidazole derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of (5-Phenyl-1H-imidazol-2-yl)methanol

  • Reagents: 5-Phenyl-1H-imidazole, paraformaldehyde, sodium hydroxide.

  • Procedure:

    • To a solution of 5-phenyl-1H-imidazole (1 equivalent) in ethanol, add paraformaldehyde (1.5 equivalents) and a catalytic amount of sodium hydroxide.

    • Reflux the mixture for 12-16 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol) to obtain (5-phenyl-1H-imidazol-2-yl)methanol.

Step 2: Oxidation to this compound

  • Reagents: (5-Phenyl-1H-imidazol-2-yl)methanol, activated manganese dioxide (MnO₂).

  • Procedure:

    • To a solution of (5-phenyl-1H-imidazol-2-yl)methanol (1 equivalent) in a suitable solvent such as chloroform or dichloromethane, add activated manganese dioxide (10-15 equivalents by weight).

    • Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with the solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Critical Evaluation and Field-Proven Insights

Route 1 (Vilsmeier-Haack):

  • Advantages: This is a direct, one-pot method for formylation, which can be advantageous in terms of step economy.

  • Disadvantages: The reaction can be highly exothermic and requires careful temperature control, especially on a larger scale. The use of phosphorus oxychloride necessitates anhydrous conditions and careful handling due to its corrosive and moisture-sensitive nature. Purification often requires column chromatography, which may not be ideal for large-scale production.

Route 2 (Oxidation):

  • Advantages: This route generally proceeds under milder conditions and often provides higher overall yields. The workup for the oxidation step is straightforward, involving a simple filtration. This method is typically more amenable to scaling up.

  • Disadvantages: This is a two-step process, which is less step-economical than the Vilsmeier-Haack reaction. The synthesis of the starting alcohol adds an extra step to the overall sequence.

Expert Recommendation: For laboratory-scale synthesis and rapid access to the target molecule, the Vilsmeier-Haack formylation (Route 1) can be a viable option, provided the necessary precautions are taken. However, for larger-scale preparations and processes where ease of purification and milder reaction conditions are a priority, the oxidation of (5-phenyl-1H-imidazol-2-yl)methanol (Route 2) is the recommended and more robust approach. The improved scalability and simplified purification of Route 2 often outweigh the disadvantage of an additional synthetic step in a drug development setting.

References

A Comparative Guide to Catalysts for Imidazole Synthesis: Optimizing Efficiency and Sustainability

Author: BenchChem Technical Support Team. Date: December 2025

Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and diverse applications.[1] The synthesis of these crucial molecules has evolved significantly, with a strong emphasis on developing efficient, cost-effective, and environmentally benign catalytic methods. This guide provides a comparative analysis of various catalytic systems for imidazole synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and catalyst selection.

The Enduring Importance of the Imidazole Nucleus

The imidazole ring is a cornerstone of many pharmaceutical agents, exhibiting anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] It is also a key component of naturally occurring biomolecules and serves as a versatile ligand in coordination chemistry. The demand for novel imidazole-containing compounds continues to drive research into innovative synthetic methodologies that offer high yields, operational simplicity, and adherence to the principles of green chemistry.[1][2]

Visualizing the Synthetic Pathway: A General Overview

The most common approach to synthesizing polysubstituted imidazoles is through a multi-component reaction, typically involving an aldehyde, a 1,2-dicarbonyl compound (like benzil), and a nitrogen source, often ammonium acetate. The catalyst plays a pivotal role in facilitating the condensation and subsequent cyclization reactions.

G cluster_reactants Reactants cluster_process Catalytic Process Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Condensation NitrogenSource Nitrogen Source (e.g., NH4OAc) NitrogenSource->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Product Polysubstituted Imidazole Cyclization->Product Catalyst Catalyst Catalyst->Condensation Catalyst->Cyclization

Figure 1: Generalized workflow for the catalytic synthesis of polysubstituted imidazoles.

A Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts the efficiency, selectivity, and sustainability of imidazole synthesis. Here, we compare the performance of several major classes of catalysts, with supporting data summarized in the subsequent tables.

Metal-Based Catalysts: The Workhorses of Imidazole Synthesis

Transition metal catalysts, particularly those based on copper, zinc, and iron, have been extensively used due to their high catalytic activity.[1] They facilitate the reaction through Lewis acid catalysis, activating the carbonyl groups and promoting the condensation and cyclization steps.

Key Advantages:

  • High Yields and Short Reaction Times: Many metal-based catalysts offer excellent product yields in a relatively short timeframe.[3]

  • Mild Reaction Conditions: Some systems operate effectively under mild temperatures.

Considerations:

  • Toxicity and Environmental Impact: The use of certain metals can raise environmental and health concerns.

  • Catalyst Recovery: Homogeneous metal catalysts can be challenging to separate from the reaction mixture, leading to potential product contamination.

Heterogeneous Catalysts: The Sustainable Choice

To address the drawbacks of homogeneous systems, significant research has focused on heterogeneous catalysts. These are typically solid materials, such as metal oxides, nanoparticles, and metal-organic frameworks (MOFs), which can be easily recovered and reused.[1][4]

Key Advantages:

  • Reusability: Heterogeneous catalysts can often be recycled for multiple reaction cycles without a significant loss of activity, making them more cost-effective and sustainable.[5][6][7]

  • Ease of Separation: Simple filtration or magnetic separation (for magnetic nanoparticles) allows for straightforward removal of the catalyst from the product.[5]

  • Thermal Stability: Many solid catalysts exhibit high thermal stability, allowing for a wider range of reaction temperatures.[4]

Examples:

  • Magnetic Nanoparticles (e.g., Fe₃O₄, ZnFe₂O₄): These catalysts offer the dual benefits of high surface area and facile magnetic separation.[4][5]

  • Metal-Organic Frameworks (MOFs): MOFs like MIL-101(Cr) provide a porous structure with well-defined active sites, leading to high efficiency.[2][8]

  • Supported Catalysts (e.g., ZrO₂-Al₂O₃): Supporting a catalytically active metal on a stable oxide can enhance its performance and stability.[4]

Ionic Liquids: Green Reaction Media and Catalysts

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to volatile organic solvents.

Key Advantages:

  • Green Solvents: Their negligible vapor pressure reduces air pollution.

  • Dual Functionality: They can act as both the reaction medium and the catalyst, simplifying the reaction setup.

  • Tunable Properties: The properties of ILs can be fine-tuned by modifying their cationic and anionic components.

Considerations:

  • Cost: Some ionic liquids can be expensive to synthesize.

  • Viscosity: High viscosity can sometimes lead to mass transfer limitations.

Metal-Free Catalysts: An Emerging Frontier

Organocatalysts and other metal-free systems are gaining traction as environmentally friendly alternatives to metal-based catalysts. These catalysts often operate through Brønsted or Lewis acid/base mechanisms.

Examples:

  • Imidazole itself: Imidazole can act as an organocatalyst for certain reactions.[9]

  • Brønsted Acids: Acidic ionic liquids and other Brønsted acids have been shown to effectively catalyze imidazole synthesis.[10]

Performance Data at a Glance

The following tables summarize the performance of various catalysts for the synthesis of substituted imidazoles, providing a direct comparison of their efficacy.

Table 1: Performance of Metal-Based and Heterogeneous Catalysts

CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reusability (Cycles)SolventReference
Metal-Based Catalysts
CuI15 mol%Reflux20 min95Not ReportedButanol[3][8]
CuCl₂·2H₂O10 mol%Microwave (300W)12 min92Not ReportedSolvent-free[8]
Heterogeneous Catalysts
ZnFe₂O₄ Nanoparticles5 mol%Reflux30-50 min87-96YesNot specified[4]
Fe₃O₄ Nanoparticles15 mol%505 hHighYesSolvent-free[8]
ZrO₂-Al₂O₃0.03 g12020 min91-99.6YesNot specified[4]
MIL-101(Cr)5 mg12010 min955Solvent-free[2][8]
Fe₃O₄@chitosan-Reflux-Excellent6Ethanol[8]
CuFe₂O₄ NPs-Reflux~50 minHigh6H₂O:EtOH[6]

Table 2: Performance of Ionic Liquids and Metal-Free Catalysts

CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reusability (Cycles)SolventReference
Ionic Liquids
[bmim]₃[GdCl₆]0.75 mmol1202-2.5 h88-95YesSolvent-free[4]
Metal-Free Catalysts
Imidazole20 mol%800.5-4 h85-94Not ReportedH₂O:EtOH[9]
Silica-supported Boron Trifluoride (BF₃, SiO₂)-Not specifiedRapidup to 96YesNot specified[11]
H-ZSM-22-Not specified-86YesSolvent[11]

Experimental Protocols: Detailed Methodologies

To provide practical guidance, we present detailed experimental protocols for three representative catalytic systems.

Protocol 1: Copper(I) Iodide (CuI) Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol describes an efficient synthesis using a simple copper-based catalyst.[3][8]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Benzoin (1.0 mmol)

  • Ammonium acetate (3.0 mmol)

  • Copper(I) iodide (CuI) (15 mol%)

  • Butanol (7 mL)

Procedure:

  • In a round-bottom flask, combine the aryl aldehyde, benzoin, ammonium acetate, and CuI in butanol.

  • Reflux the reaction mixture for approximately 20 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate and purify the product using standard techniques such as filtration and recrystallization.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl aldehyde, Benzoin, NH4OAc, CuI, Butanol B Reflux for ~20 min A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Filter and Recrystallize D->E Product Pure Product E->Product

References

A Comparative Guide to the Cytotoxicity of Phenyl-Imidazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2][3] Its presence in essential biomolecules like the amino acid histidine underscores its biological significance.[1][3] Phenyl-imidazole derivatives, in particular, have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines.[4][5][6] This guide provides a comparative analysis of the cytotoxic profiles of different phenyl-imidazole derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their potency and explore the underlying mechanisms of action, offering researchers and drug development professionals a comprehensive overview of this important class of potential anticancer agents.

Comparative Cytotoxicity of Imidazole-Based N-Phenylbenzamide Derivatives

A study by Malik et al. provides an excellent case for comparing the cytotoxic effects of a series of novel imidazole-based N-phenylbenzamide derivatives.[4] The researchers synthesized ten derivatives (designated 4a-4j ) and evaluated their in vitro cytotoxicity against three human cancer cell lines: lung (A549), cervical (HeLa), and breast (MCF-7), using the standard MTT assay. The results, summarized below, highlight the critical role that substitutions on the N-phenyl ring play in modulating anticancer activity.[1][4]

CompoundSubstituent on N-phenyl ringIC50 (µM) vs. A549IC50 (µM) vs. HeLaIC50 (µM) vs. MCF-7
4a H24.5 ± 0.2133.7 ± 0.3419.5 ± 0.19
4b 2-NO245.3 ± 0.31>10055.4 ± 0.41
4c 3-NO2>100>100>100
4d 4-CH312.4 ± 0.1914.6 ± 0.2410.2 ± 0.14
4e 4-OCH38.9 ± 0.1711.1 ± 0.159.2 ± 0.12
4f 4-F7.5 ± 0.38 9.3 ± 0.11 8.9 ± 0.11
4g 4-Cl13.4 ± 0.1445.3 ± 0.3922.3 ± 0.26
4h 2-OCH310.7 ± 0.1311.9 ± 0.129.3 ± 0.37
4i 2-CH316.9 ± 0.2513.1 ± 0.2711.6 ± 0.15
4j 4-NO2>100>10069.5 ± 0.46
Doxorubicin (Positive Control)0.8 ± 0.050.7 ± 0.060.9 ± 0.08

Data sourced from Malik, S., et al. (2023).[4]

Structure-Activity Relationship (SAR) Insights

The data clearly demonstrates that the nature and position of the substituent on the N-phenyl ring significantly influence the cytotoxic activity of these derivatives.[4]

  • Electron-Donating Groups: The presence of electron-donating groups, such as methyl (-CH3) and methoxy (-OCH3), at the para and ortho positions (compounds 4d, 4e, 4h, 4i ) resulted in a marked increase in cytotoxicity compared to the unsubstituted compound 4a .[4] The methoxy-substituted derivatives (4e , 4h ) were generally more potent than their methyl-substituted counterparts.[4]

  • Electron-Withdrawing Groups: The effect of electron-withdrawing groups was more varied. A para-substituted fluorine atom (compound 4f ) yielded the most active compound in the series, with single-digit micromolar IC50 values against all three cell lines.[1][4] However, moving to the less electronegative chloro and bromo groups led to a decrease in activity.[4]

  • Nitro Group Substitution: Most strikingly, the presence of a nitro group (-NO2), a strong electron-withdrawing group, led to a dramatic loss of activity, irrespective of its position on the phenyl ring (compounds 4b, 4c, 4j ).[4]

These SAR findings provide a valuable framework for the rational design of more potent phenyl-imidazole-based anticancer agents.[7] The data suggests that modulating the electronic properties of the N-phenyl ring is a key strategy for optimizing cytotoxicity.

Mechanistic Pathways of Phenyl-Imidazole Derivatives

The cytotoxic effects of phenyl-imidazole derivatives are often attributed to their interaction with key cellular targets involved in cancer progression. Several mechanisms have been elucidated for different subclasses of these compounds.

Inhibition of Tubulin Polymerization

Many imidazole-based compounds exert their anticancer effects by disrupting microtubule dynamics, which are crucial for mitosis and cell division.[[“]] They can interfere with the polymerization of α- and β-tubulin heterodimers, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][[“]] For example, certain 2-aryl-4-benzoyl-imidazole derivatives have been identified as potent inhibitors of tubulin polymerization.[9] Molecular docking studies suggest these compounds bind to the colchicine-binding site on β-tubulin, physically hindering the assembly of microtubules.[4][5]

Inhibition of Protein Kinases

Abelson (ABL) tyrosine kinase is a non-receptor tyrosine kinase that plays a role in cell proliferation and differentiation.[10][11] The fusion protein BCR-ABL is a hallmark of chronic myeloid leukemia (CML).[6][10] The structural similarity of some imidazole-based N-phenylbenzamide derivatives to nilotinib, a known ABL1 kinase inhibitor, prompted investigations into their potential as kinase inhibitors.[4] Docking studies have shown that active derivatives can bind with high affinity to the ATP-binding site of ABL1 kinase, suggesting this as a potential mechanism for their cytotoxic action.[4]

Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis.[12][13] In many cancers with wild-type p53, its function is suppressed by the oncoprotein MDM2, which binds to p53 and promotes its degradation.[12][13] Small molecules that can block the p53-MDM2 interaction are of great interest as they can reactivate p53's tumor-suppressing function.[12] Certain phenyl-imidazole derivatives have been designed as p53-MDM2 inhibitors. They act by mimicking the key p53 amino acid residues (Phe, Trp, Leu) that bind to the hydrophobic pocket of MDM2, thereby liberating p53 to induce cell cycle arrest and apoptosis.[13]

p53_MDM2_Inhibition cluster_0 Normal Cell (p53 Regulation) cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Treated Cell (p53 Reactivation) p53_n p53 mdm2_n MDM2 p53_n->mdm2_n Binds to proteasome_n Proteasome p53_n->proteasome_n Degradation mdm2_n->p53_n Ubiquitinates p53_c p53 (Inactive) apoptosis_c Apoptosis (Blocked) p53_c->apoptosis_c Cannot Induce mdm2_c MDM2 (Overexpressed) mdm2_c->p53_c Inhibits p53_t p53 (Active) apoptosis_t Apoptosis (Induced) p53_t->apoptosis_t Induces mdm2_t MDM2 inhibitor Phenyl-Imidazole Inhibitor inhibitor->mdm2_t Blocks Binding Site

Caption: Mechanism of p53 reactivation by phenyl-imidazole inhibitors.

Experimental Protocols

The evaluation of cytotoxicity is a fundamental step in the screening of potential anticancer compounds. The MTT assay is a widely used colorimetric method for assessing cell viability.

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol is based on the methods described in the comparative studies of phenyl-imidazole derivatives.[4]

Objective: To determine the concentration of a phenyl-imidazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phenyl-imidazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete culture medium.[4]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the phenyl-imidazole derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds to the wells.

    • Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compounds Add phenyl-imidazole derivatives (serial dilutions) incubate_24h_1->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate % viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

Phenyl-imidazole derivatives represent a versatile and potent class of compounds with significant potential in anticancer drug discovery. The comparative data presented in this guide illustrates the profound impact of structural modifications on their cytotoxic activity, providing a clear rationale for future drug design efforts. Understanding the diverse mechanisms of action, from tubulin polymerization and kinase inhibition to the reactivation of tumor suppressor pathways, opens up multiple avenues for therapeutic intervention. The standardized protocols provided herein serve as a foundation for researchers to reliably assess and compare the efficacy of novel derivatives in this promising chemical family.

References

A Comparative Guide to Purity Assessment of Synthesized 5-Phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. 5-Phenyl-1H-imidazole-2-carbaldehyde is a key building block in the synthesis of various pharmacologically active compounds. Its purity can significantly impact the yield, impurity profile, and biological activity of the final API. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of synthesized this compound, grounded in field-proven insights and authoritative standards.

The Synthetic Landscape: Understanding Potential Impurities

To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A common and efficient method for synthesizing imidazole derivatives is the Debus-Radziszewski reaction.[1][2] This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1]

For the synthesis of this compound, a plausible pathway involves the reaction of glyoxal (a 1,2-dicarbonyl), benzaldehyde, and two equivalents of ammonia.

dot

Integrated_Approach Synthesis Synthesized Product HPLC HPLC-UV (Quantitative Purity) Synthesis->HPLC Primary Analysis NMR NMR Spectroscopy (Structural Confirmation) Synthesis->NMR Confirmatory Analysis MS Mass Spectrometry (Impurity ID) HPLC->MS Identify Unknowns Purity_Report Comprehensive Purity Report HPLC->Purity_Report NMR->Purity_Report MS->Purity_Report

References

Mastering the Purification of Imidazole Aldehydes: A Comparative Guide to Achieving High Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of intermediates like imidazole aldehydes is a cornerstone of reliable and reproducible results. These versatile heterocyclic compounds are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules. However, their synthesis often yields a mixture of the desired product, unreacted starting materials, and various byproducts. The choice of purification technique is therefore a critical determinant of the quality and success of subsequent applications.

This in-depth technical guide provides a comparative analysis of the most effective methods for purifying imidazole aldehydes. As a senior application scientist, this guide moves beyond mere protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot these techniques for your specific compounds. We will delve into the principles, advantages, and limitations of column chromatography, recrystallization, and acid-base extraction, supported by experimental data and detailed protocols.

The Challenge of Purifying Imidazole Aldehydes

Imidazole aldehydes present a unique set of purification challenges due to their chemical nature. The imidazole ring imparts basicity and high polarity, while the aldehyde group is reactive and susceptible to oxidation.[1] The aromatic nature of the imidazole ring and the presence of nitrogen atoms allow for strong interactions, including hydrogen bonding. These properties can lead to issues such as tailing on silica gel columns and difficulty in finding suitable recrystallization solvents. A successful purification strategy must effectively separate the target aldehyde from structurally similar impurities while preserving the integrity of the aldehyde functional group.

A Comparative Analysis of Purification Techniques

The optimal purification method for an imidazole aldehyde depends on several factors, including the scale of the reaction, the nature of the impurities, and the desired final purity. Here, we compare the efficacy of the three most common techniques.

Technique Principle Typical Purity Expected Yield Scalability Key Advantages Common Challenges
Column Chromatography Differential partitioning between a stationary and a mobile phase based on polarity.[2]>95%60-90%GoodHigh resolution for complex mixtures; adaptable to a wide range of polarities.Tailing of basic compounds on acidic silica; potential for sample degradation on the stationary phase; solvent and time-intensive.[2]
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[3]>99%50-80%ExcellentCost-effective; can yield highly pure crystalline material; simple procedure for large quantities.[3][4]Finding a suitable solvent can be challenging; "oiling out" of the product; lower yields due to product remaining in the mother liquor.[5]
Acid-Base Extraction Partitioning of acidic, basic, and neutral compounds between an organic solvent and an aqueous solution of a specific pH.Variable (often used as a pre-purification step)>90%ExcellentEffective for removing acidic or basic impurities; fast and inexpensive.Not effective for separating compounds with similar pKa values; can be difficult with compounds that form emulsions.

In-Depth Look at Purification Methodologies

Column Chromatography: The Workhorse of Purification

Column chromatography, particularly flash chromatography, is a widely used technique for purifying imidazole aldehydes due to its high resolving power.[6][7] The choice of stationary and mobile phases is critical for successful separation.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common stationary phase for purifying imidazole derivatives.[2] However, its acidic nature can cause strong interactions with the basic imidazole ring, leading to significant peak tailing.[2] To counteract this, two main strategies are employed:

    • Adding a Basic Modifier: Incorporating a small amount of a base like triethylamine (0.1-1%) into the mobile phase neutralizes the acidic silanol groups on the silica surface, improving peak shape and reducing tailing.[2]

    • Using a Different Stationary Phase: For particularly problematic separations, switching to a more basic stationary phase like neutral or basic alumina can provide better results.[2]

  • Mobile Phase: The selection of the mobile phase is typically guided by thin-layer chromatography (TLC) analysis. Common solvent systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[2] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective for separating compounds with a range of polarities.

Experimental Protocol: Flash Chromatography of Imidazole-2-carboxaldehyde

This protocol is adapted from a documented synthesis of imidazole-2-carboxaldehyde.[8]

  • Column Preparation: A glass column is packed with silica gel as a slurry in the initial, less polar mobile phase (e.g., petroleum ether/ethyl acetate = 10:1).

  • Sample Loading: The crude imidazole-2-carboxaldehyde is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: The mobile phase is passed through the column under positive pressure. The polarity of the eluent can be gradually increased if necessary to elute the more polar compounds.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure imidazole-2-carboxaldehyde are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified solid.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Recovery pack_column Pack silica gel column load_sample Load sample onto column pack_column->load_sample prepare_sample Dissolve crude product prepare_sample->load_sample elute Elute with mobile phase load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc Analyze fractions by TLC collect_fractions->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Workflow for purifying imidazole aldehydes via column chromatography.

Recrystallization: The Path to Crystalline Purity

Recrystallization is a powerful technique that can yield highly pure crystalline material when applicable.[3] The success of this method hinges on finding a suitable solvent or solvent system in which the imidazole aldehyde has high solubility at elevated temperatures and low solubility at room temperature or below.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent will dissolve the target compound when hot but not when cold, while impurities will either be insoluble at high temperatures or remain in solution upon cooling. For imidazole aldehydes, which are moderately polar, solvents like ethanol, isopropanol, or mixtures such as isopropanol/n-hexane or ethyl acetate/hexane are often effective.[5][9]

  • Inducing Crystallization: If crystals do not form spontaneously upon cooling, several techniques can be employed to induce nucleation. Scratching the inside of the flask with a glass rod can create nucleation sites.[5] Alternatively, adding a "seed crystal" of the pure compound can provide a template for crystal growth.[5]

Experimental Protocol: Recrystallization of an Imidazole Aldehyde

This is a general protocol that can be adapted for various imidazole aldehydes.

  • Dissolution: The crude imidazole aldehyde is placed in an Erlenmeyer flask, and a minimal amount of a suitable solvent is added. The mixture is heated to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Cooling: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: The formed crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing and Drying: The crystals are washed with a small amount of cold recrystallization solvent to remove any remaining mother liquor and then dried to a constant weight.[2]

Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude solid in minimum hot solvent hot_filter Hot filtration (optional) dissolve->hot_filter cool Slowly cool solution hot_filter->cool induce Induce crystallization (optional: scratch/seed) cool->induce vacuum_filter Collect crystals by vacuum filtration induce->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry pure crystals wash->dry pure_crystals Obtain Pure Crystals dry->pure_crystals

Caption: Workflow for purifying imidazole aldehydes via recrystallization.

Acid-Base Extraction: A Pre-Purification Powerhouse

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Given the basic nature of the imidazole ring, this method can be highly effective for removing non-basic impurities from crude imidazole aldehyde mixtures.

Causality Behind Experimental Choices:

  • pH Adjustment: The basic nitrogen atom in the imidazole ring can be protonated by an aqueous acid (like 1 M HCl) to form a water-soluble imidazolium salt.[2] This allows the imidazole aldehyde to be extracted into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH or NaHCO3) will deprotonate the imidazolium salt, causing the neutral imidazole aldehyde to precipitate or be extracted back into an organic solvent.[2]

Experimental Protocol: Acid-Base Extraction of an Imidazole Aldehyde

  • Dissolution: The crude reaction mixture is dissolved in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Acidic Wash: The organic solution is transferred to a separatory funnel and washed with a dilute aqueous acid (e.g., 1 M HCl). The aqueous layer, now containing the protonated imidazole aldehyde, is collected. This step can be repeated to ensure complete extraction.

  • Neutralization and Back-Extraction: The combined acidic aqueous extracts are cooled and neutralized by the slow addition of a base until the solution is basic. The neutral imidazole aldehyde will either precipitate out (if insoluble in water) and can be collected by filtration, or it can be extracted back into a fresh organic solvent.

  • Drying and Solvent Removal: The organic extracts containing the purified product are combined, dried over an anhydrous drying agent (like Na2SO4), filtered, and the solvent is removed under reduced pressure.[2]

Workflow for Acid-Base Extraction

G cluster_extraction Extraction cluster_separation Separation cluster_recovery Recovery dissolve Dissolve crude mixture in organic solvent acid_wash Wash with aqueous acid dissolve->acid_wash separate_layers Separate layers acid_wash->separate_layers aqueous_layer Aqueous Layer (contains protonated aldehyde) separate_layers->aqueous_layer organic_layer Organic Layer (contains neutral impurities) separate_layers->organic_layer neutralize Neutralize aqueous layer with base aqueous_layer->neutralize back_extract Extract with fresh organic solvent or filter precipitate neutralize->back_extract dry_evaporate Dry and evaporate solvent back_extract->dry_evaporate purified_product Obtain Purified Product dry_evaporate->purified_product

Caption: Workflow for purifying imidazole aldehydes via acid-base extraction.

Conclusion: Selecting the Right Tool for the Job

The purification of imidazole aldehydes is not a one-size-fits-all process. A thoughtful consideration of the specific compound, the nature of the impurities, and the desired scale and purity is essential for selecting the most effective technique.

  • For complex mixtures or when high resolution is required, column chromatography is often the method of choice, with the caveat of addressing potential tailing issues.

  • When high purity is paramount and the compound is crystalline, recrystallization is an excellent and cost-effective option, provided a suitable solvent can be identified.

  • Acid-base extraction serves as a rapid and scalable method for removing acidic or basic impurities, and is often best used as a preliminary purification step before chromatography or recrystallization.

By understanding the principles behind each of these techniques and how they relate to the chemical properties of imidazole aldehydes, researchers can develop robust and efficient purification strategies, ensuring the high quality of these critical intermediates for drug discovery and development.

References

benchmarking the synthesis of 5-Phenyl-1H-imidazole-2-carbaldehyde against published methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, 5-Phenyl-1H-imidazole-2-carbaldehyde stands as a crucial heterocyclic building block. Its unique structural motif is a key component in the synthesis of a wide array of pharmacologically active agents. The efficient and reliable synthesis of this intermediate is therefore of paramount importance. This guide provides an in-depth, objective comparison of established methodologies for the synthesis of this compound, offering field-proven insights and supporting experimental data to inform your selection of the most suitable synthetic route.

Introduction: The Significance of this compound

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a phenyl group at the 5-position and a reactive carbaldehyde at the 2-position makes this compound a versatile precursor for creating diverse molecular architectures. This guide will explore two primary synthetic strategies: a classical multi-step approach involving the construction of the imidazole ring followed by formylation, and a more direct one-pot synthesis.

Method 1: Two-Step Synthesis via 5-Phenyl-1H-imidazole Intermediate

This widely-used approach first involves the synthesis of the 5-phenyl-1H-imidazole core, which is then subjected to a formylation reaction to introduce the aldehyde functionality at the C2 position.

Part A: Synthesis of 5-Phenyl-1H-imidazole

The initial synthesis of 5-phenyl-1H-imidazole can be achieved through various established methods, with the Radziszewski reaction being a prominent example. This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2]

Causality of Experimental Choices: The Radziszewski reaction is favored for its use of readily available starting materials and its versatility in creating substituted imidazoles.[1][3] The choice of solvent and temperature is critical for maximizing yield and minimizing side-product formation.

Part B: Formylation of 5-Phenyl-1H-imidazole

Once 5-phenyl-1H-imidazole is obtained, the next critical step is the introduction of the formyl group at the C2 position. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[4][5][6][7]

Expertise in Action: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][8] This electrophilic reagent then attacks the electron-rich imidazole ring, leading to formylation. The regioselectivity for the C2 position is generally high in imidazoles due to the electronic nature of the ring system.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Phenyl-1H-imidazole

  • Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 5-phenyl-1H-imidazole in DMF and add it dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide or potassium carbonate solution) to a pH of 7-8.

  • Isolation and Purification: The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Method 2: One-Pot Synthesis from Phenylacetaldehyde and Glyoxal

A more streamlined approach involves the direct construction of the this compound ring system from acyclic precursors in a single reaction vessel. This method is a variation of the Debus-Radziszewski imidazole synthesis.[1][9]

Causality of Experimental Choices: This one-pot method offers the advantage of procedural simplicity and time efficiency by avoiding the isolation of the intermediate imidazole. The use of a gas-liquid-liquid phase synthesis device can enhance the reaction rate by increasing the contact area between the reactants.[10]

Experimental Protocol: One-Pot Synthesis

  • Reaction Setup: In a specialized gas-liquid-liquid phase synthesis device, add phenylacetaldehyde and an aqueous solution of glyoxal.

  • Introduction of Ammonia: Control the temperature to approximately 45°C under slight positive pressure and introduce ammonia gas into the reaction mixture.

  • Reaction: After the initial introduction of ammonia, increase the temperature to 50-80°C and continue the reaction for approximately 12 hours.

  • Work-up and Isolation: After the reaction is complete, evaporate the water from the reaction mixture. The product will crystallize upon cooling.

  • Purification: Filter the crude product and dry it to obtain this compound. Recrystallization from an appropriate solvent can be performed for further purification.

Comparative Data Summary

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Synthesis
Starting Materials 5-Phenyl-1H-imidazole, POCl₃, DMFPhenylacetaldehyde, Glyoxal, Ammonia
Number of Steps 21
Reaction Time Longer (synthesis of intermediate + formylation)Shorter (single reaction)
Typical Yield Moderate to Good (depends on both steps)Moderate
Purification Requires purification of intermediate and final productPotentially simpler purification
Scalability Generally scalable with careful controlMay require specialized equipment for large scale
Reagent Hazards POCl₃ is corrosive and reacts violently with waterAmmonia gas is toxic and requires careful handling

Experimental Workflows and Logical Relationships

To visualize the synthetic pathways, the following diagrams are provided in Graphviz DOT language.

Method1_Workflow cluster_step1 Step 1: Synthesis of 5-Phenyl-1H-imidazole cluster_step2 Step 2: Formylation Start1 Phenyl-containing precursor + Glyoxal derivative + Ammonia Reaction1 Radziszewski Reaction Start1->Reaction1 Intermediate 5-Phenyl-1H-imidazole Reaction1->Intermediate Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Intermediate->Vilsmeier Product1 This compound Vilsmeier->Product1

Caption: Workflow for the Two-Step Synthesis of this compound.

Method2_Workflow Start2 Phenylacetaldehyde + Glyoxal + Ammonia Reaction2 One-Pot Condensation Start2->Reaction2 Product2 This compound Reaction2->Product2

Caption: Workflow for the One-Pot Synthesis of this compound.

Expert Analysis and Recommendations

Method 1 (Two-Step Synthesis): This approach offers greater control over the synthesis and purification of the intermediate, potentially leading to a higher purity final product. The Vilsmeier-Haack reaction is a robust and well-understood method for formylation. However, the overall process is more time-consuming and labor-intensive due to the multiple steps and purification stages. This method is well-suited for laboratory-scale synthesis where high purity is a primary concern.

Method 2 (One-Pot Synthesis): The one-pot synthesis is attractive for its efficiency and reduced operational complexity. It can be a more cost-effective and environmentally friendly option due to the reduction in solvent usage and waste generation. However, controlling the reaction to achieve high yields and purity can be more challenging, and it may require specialized equipment for optimal performance, especially at a larger scale. This method is a strong candidate for industrial applications where process efficiency and throughput are critical.

Selection Rationale:

  • For high-purity, lab-scale synthesis: The two-step method is recommended, allowing for careful purification of the intermediate and final product.

  • For process efficiency and larger-scale production: The one-pot synthesis presents a more streamlined and potentially more economical route, provided that the reaction conditions can be optimized for yield and purity.

Conclusion

The synthesis of this compound can be successfully achieved through both a two-step and a one-pot approach. The choice between these methods will depend on the specific requirements of the researcher or organization, balancing the need for purity, yield, scalability, and process efficiency. By understanding the underlying principles and practical considerations of each method, scientists can make an informed decision to best suit their synthetic goals.

References

A Comparative Analysis of the Physicochemical Properties of Imidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its isomers, pyrazole, are five-membered aromatic heterocyclic rings containing two nitrogen atoms. These scaffolds are fundamental building blocks in a vast array of pharmaceuticals and biologically active molecules. While structurally similar, the different placement of the nitrogen atoms within the ring—1,3 in imidazole and 1,2 in pyrazole—gives rise to significant and exploitable differences in their physicochemical properties. Understanding these distinctions is paramount for drug design and development, influencing everything from synthetic strategy and formulation to a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth comparative analysis of the key physicochemical properties of imidazole and pyrazole. We will delve into the experimental data, provide detailed methodologies for their determination, and offer mechanistic explanations for the observed differences, grounded in authoritative scientific principles.

Molecular Structures and Isomerism

The core difference between imidazole and pyrazole lies in the relative positions of their two nitrogen atoms. This seemingly subtle variation has profound implications for their electronic distribution, hydrogen bonding capabilities, and overall chemical reactivity.

isomers cluster_imidazole Imidazole (1,3-Diazole) cluster_pyrazole Pyrazole (1,2-Diazole) imidazole pyrazole

Caption: Molecular structures of imidazole and pyrazole.

Comparative Analysis of Physicochemical Properties

The distinct arrangement of nitrogen atoms in imidazole and pyrazole directly impacts their fundamental physicochemical characteristics. A summary of these properties is presented below, followed by a detailed discussion of each.

PropertyImidazolePyrazole
pKa (of conjugate acid) ~7.0[1][2][3]~2.5[4][5]
Melting Point (°C) 89-91[2][3][4][6]67-70[4][7]
Boiling Point (°C) 256[2][3][4][6]186-188[4][7]
Dipole Moment (D) ~3.67~2.21
Aqueous Solubility (g/L) 633[2][6]~19.4[8]
Acidity and Basicity (pKa)

The most striking difference between imidazole and pyrazole lies in their basicity. Imidazole is significantly more basic than pyrazole.

Expertise & Experience: The pKa of the conjugate acid of imidazole is approximately 7.0, making it a weak base that is partially protonated at physiological pH.[1][2][3] This property is crucial for the role of the histidine residue in many enzyme active sites, where it can act as both a proton donor and acceptor. In contrast, the conjugate acid of pyrazole has a pKa of about 2.5, rendering it a much weaker base.[4][5]

The higher basicity of imidazole can be attributed to the electronic arrangement of its nitrogen atoms. In imidazole, one nitrogen atom is 'pyrrole-like' (contributing two electrons to the aromatic system) and the other is 'pyridine-like' (with its lone pair in an sp2 orbital, available for protonation). Upon protonation of the pyridine-like nitrogen, the resulting positive charge is delocalized over both nitrogen atoms through resonance, stabilizing the conjugate acid. In pyrazole, the two nitrogen atoms are adjacent. While it also has a pyridine-like nitrogen available for protonation, the proximity of the electron-withdrawing second nitrogen atom destabilizes the positive charge on the resulting conjugate acid, making pyrazole less basic.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a weak base like imidazole or pyrazole.

Materials:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beaker (100 mL)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl)

  • Imidazole or Pyrazole sample

  • Deionized water

Procedure:

  • Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Prepare the analyte solution: Accurately weigh a sample of imidazole or pyrazole to prepare a 0.01 M solution in a 100 mL beaker. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.

  • Titration: Record the initial pH of the solution. Add the HCl titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of HCl added (x-axis) to obtain the titration curve.

    • Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found by identifying the point of maximum slope on the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing on the second derivative plot (Δ²pH/ΔV² vs. V).

    • The half-equivalence point occurs at Veq/2. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the base being titrated.[9]

pKa_determination cluster_workflow Potentiometric Titration Workflow A Prepare Analyte Solution C Titrate with Standard Acid A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H

Caption: Workflow for pKa determination by potentiometric titration.

Melting and Boiling Points

The intermolecular forces play a significant role in the melting and boiling points of imidazole and pyrazole.

Expertise & Experience: Imidazole exhibits a significantly higher boiling point (256 °C) compared to pyrazole (186-188 °C).[2][3][4][6][7] This is primarily due to the extensive intermolecular hydrogen bonding network that imidazole can form. The 1,3-arrangement of the nitrogen atoms allows for the formation of linear hydrogen-bonded chains, leading to strong intermolecular attractions that require more energy to overcome. Pyrazole, with its adjacent nitrogen atoms, can also form hydrogen bonds, but these are typically limited to dimeric structures, resulting in weaker overall intermolecular forces compared to the polymeric chains of imidazole.

The melting points follow a similar trend, with imidazole (89-91 °C) having a higher melting point than pyrazole (67-70 °C), reflecting the greater energy required to break the crystal lattice of imidazole.[2][3][4][6][7]

Experimental Protocol: Determination of Boiling Point by the Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of liquid samples.

Materials:

  • Thiele tube containing mineral oil

  • Thermometer (-10 to 300 °C)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or microburner

Procedure:

  • Sample Preparation: Add a small amount of the liquid sample (imidazole or pyrazole, melted if necessary) into the small test tube to a depth of about 1-2 cm.

  • Capillary Insertion: Place the capillary tube, sealed end up, into the liquid in the test tube.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Clamp the Thiele tube and immerse the thermometer and test tube assembly into the mineral oil, making sure the sample is below the oil level.

  • Observation: Gently heat the side arm of the Thiele tube with a small flame. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue heating until a continuous and rapid stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10][11][12][13][14]

thiele_tube cluster_workflow Thiele Tube Boiling Point Determination A Assemble Sample and Capillary Tube B Attach to Thermometer A->B C Immerse in Thiele Tube B->C D Heat Gently C->D E Observe Continuous Bubbling D->E F Remove Heat and Cool E->F G Record Temperature at Liquid Re-entry F->G

Caption: Workflow for boiling point determination using a Thiele tube.

Dipole Moment

The dipole moment is a measure of the polarity of a molecule and is influenced by the electronegativity of the atoms and the molecular geometry.

Expertise & Experience: Imidazole has a significantly larger dipole moment (~3.67 D) than pyrazole (~2.21 D). This difference arises from the vector sum of the individual bond dipoles within each molecule. In imidazole, the bond dipoles of the C-N and N-H bonds are arranged in such a way that they reinforce each other to a greater extent, leading to a larger net dipole moment. The 1,3-disposition of the nitrogens contributes to a more pronounced separation of charge. In pyrazole, the adjacent nitrogen atoms and the overall molecular symmetry result in a partial cancellation of the bond dipoles, leading to a smaller overall dipole moment.

Experimental Protocol: Determination of Dipole Moment by the Guggenheim Method

The Guggenheim method is a common technique for determining the dipole moment of a polar solute in a non-polar solvent.

Materials:

  • Dielectric constant meter

  • Refractometer

  • Volumetric flasks

  • Analytical balance

  • Non-polar solvent (e.g., benzene or cyclohexane)

  • Imidazole or Pyrazole sample

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of the imidazole or pyrazole in the non-polar solvent with accurately known weight fractions.

  • Dielectric Constant Measurement: Measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions at a constant temperature.

  • Refractive Index Measurement: Measure the refractive index (n) of the pure solvent and each of the solutions at the same constant temperature.

  • Data Analysis:

    • Plot the dielectric constant (ε) versus the weight fraction (w) of the solute and determine the slope (dε/dw) at w=0.

    • Plot the square of the refractive index (n²) versus the weight fraction (w) of the solute and determine the slope (dn²/dw) at w=0.

    • Calculate the dipole moment (μ) using the Guggenheim equation: μ² = [27kT / (4πNₐ(ε₁ + 2)(n₁² + 2))] * [(dε/dw)₀ - (dn²/dw)₀] * (M₂/d₁) where:

      • k is the Boltzmann constant

      • T is the absolute temperature

      • Nₐ is Avogadro's number

      • ε₁ is the dielectric constant of the pure solvent

      • n₁ is the refractive index of the pure solvent

      • (dε/dw)₀ is the slope of the plot of ε vs. w at w=0

      • (dn²/dw)₀ is the slope of the plot of n² vs. w at w=0

      • M₂ is the molar mass of the solute

      • d₁ is the density of the pure solvent

Aqueous Solubility

The ability of a compound to dissolve in water is a critical parameter in drug development, affecting absorption and distribution.

Expertise & Experience: Imidazole is highly soluble in water (633 g/L), while pyrazole has a much lower solubility (approximately 19.4 g/L).[2][6][8] The high solubility of imidazole is a direct consequence of its ability to form strong hydrogen bonds with water molecules through both its 'pyrrole-like' N-H donor and its 'pyridine-like' nitrogen acceptor. The higher dipole moment of imidazole also contributes to its favorable interactions with the polar water molecules. Pyrazole, with its lower dipole moment and less favorable geometry for extensive hydrogen bonding with water, exhibits significantly lower aqueous solubility.

Experimental Protocol: Determination of Thermodynamic Aqueous Solubility by the Shake-Flask Method

This is the gold-standard method for determining the thermodynamic solubility of a compound.

Materials:

  • Screw-cap vials or flasks

  • Shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Analytical balance

  • Syringes and filters (e.g., 0.22 µm)

  • Analytical instrument for concentration determination (e.g., HPLC-UV, LC-MS)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Imidazole or Pyrazole sample

Procedure:

  • Sample Preparation: Add an excess amount of the solid imidazole or pyrazole to a vial containing a known volume of the buffer solution. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered saturated solution to a suitable concentration and analyze it using a calibrated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound. This concentration represents the thermodynamic solubility.

Conclusion

The isomeric relationship between imidazole and pyrazole provides a compelling case study in how subtle changes in molecular structure can lead to dramatic differences in physicochemical properties. Imidazole's 1,3-nitrogen arrangement results in higher basicity, melting and boiling points, dipole moment, and aqueous solubility compared to pyrazole's 1,2-disposition. These fundamental differences are critical considerations for medicinal chemists and drug development professionals. A thorough understanding and experimental determination of these properties are essential for the rational design of new therapeutic agents, enabling the fine-tuning of molecular characteristics to optimize drug-like properties and biological activity.

References

A Senior Application Scientist's Guide to the Validation of Computational Models for Predicting Imidazole Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the chemical reactivity of the imidazole ring is paramount. This five-membered heterocycle is a fundamental building block in a vast array of pharmaceuticals and biologically active molecules, including the amino acid histidine.[1][2][3] Its ability to act as both a proton donor and acceptor makes it a versatile player in biological processes. Predicting its reactivity—how and where it will react—is crucial for designing novel drugs and functional materials.

Computational models, particularly those based on quantum chemistry, offer a powerful, cost-effective alternative to purely experimental approaches for predicting this behavior.[4] However, the predictive power of any computational model is only as good as its validation. A model that has not been rigorously benchmarked against experimental reality is, at best, a theoretical curiosity.

This guide provides an in-depth comparison of computational methods and experimental protocols for validating predictions of imidazole reactivity. We will move beyond a simple listing of steps to explain the causality behind methodological choices, establishing a self-validating system where theoretical predictions and experimental results inform and refine one another.

Part 1: The Computational Prediction Workflow

The primary goal of the computational workflow is to generate quantifiable metrics—or "reactivity descriptors"—that predict the behavior of an imidazole derivative in a chemical reaction. Density Functional Theory (DFT) has become the workhorse for these calculations due to its excellent balance of accuracy and computational cost.[5]

The Rationale for DFT

DFT allows us to approximate the solution to the Schrödinger equation for a multi-electron system, like an imidazole molecule. By doing so, we can calculate its electron density and from that, derive properties like energy, geometry, and various reactivity indices. The choice of the specific DFT functional and basis set is critical. Functionals like B3LYP are popular because they incorporate a portion of exact exchange from Hartree-Fock theory, often providing more accurate results for organic molecules.[4][6][7] The basis set, such as 6-311G(d,p), defines the set of mathematical functions used to build the molecular orbitals; larger basis sets generally yield more accurate results at a higher computational cost.[4]

Diagram: Computational Prediction Workflow

G cluster_0 Step 1: Structure Preparation cluster_1 Step 2: Geometry Optimization cluster_2 Step 3: Calculation of Properties cluster_3 Step 4: Analysis mol_build Build 3D Structure of Imidazole Derivative dft_setup Select DFT Functional (e.g., B3LYP) & Basis Set (e.g., 6-311G(d,p)) mol_build->dft_setup solvent_model Apply Solvation Model (e.g., PCM for water) dft_setup->solvent_model geom_opt Perform Geometry Optimization to find lowest energy conformer solvent_model->geom_opt freq_calc Frequency Calculation (Confirm true minimum) geom_opt->freq_calc reactivity_desc Calculate Reactivity Descriptors: - FMO (HOMO/LUMO) - MEP Surface - pKa, etc. freq_calc->reactivity_desc analysis Analyze Data: Identify reactive sites & predict reactivity trends reactivity_desc->analysis

Caption: Workflow for predicting imidazole reactivity using DFT.

Experimental Protocol: DFT Calculation of Reactivity Descriptors
  • Molecule Construction: Build the 3D structure of the target imidazole derivative using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Set up a geometry optimization calculation using a quantum chemistry package (e.g., Gaussian, ORCA).

    • Causality: The initial 3D structure is just a guess. We must find the lowest-energy conformation of the molecule, as this is the structure that exists in reality.

    • Specify the level of theory: B3LYP/6-311G(d,p).[4][7]

    • Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), if the reaction is in solution. This is crucial as the solvent can significantly influence reactivity.[6]

  • Frequency Analysis:

    • Perform a frequency calculation at the same level of theory on the optimized geometry.

    • Trustworthiness: This step is a self-validating check. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Property Calculation & Analysis:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack (electron donation), while the LUMO points to sites for nucleophilic attack (electron acceptance).[4][8] The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.[1][9]

    • Molecular Electrostatic Potential (MEP): Generate the MEP surface. This color-coded map shows the charge distribution, visually identifying electron-rich (red/yellow) regions prone to electrophilic attack and electron-poor (blue) regions prone to nucleophilic attack.[1][7]

    • pKa Prediction: Calculate the Gibbs free energies of the protonated and deprotonated forms of the imidazole to predict its pKa value, a direct measure of its acidity.[2][6][10]

Part 2: The Experimental Validation Workflow

Computational predictions remain theoretical until they are anchored by experimental data. The validation workflow involves synthesizing the compound of interest and measuring its properties using established analytical techniques. The goal is to obtain empirical data that can be directly compared with the computational descriptors.

Diagram: Experimental Validation Workflow

G cluster_0 Step 1: Synthesis & Purification cluster_1 Step 2: Structural Confirmation cluster_2 Step 3: Reactivity Measurement cluster_3 Step 4: Data Collection synthesis Synthesize Imidazole Derivative (e.g., Debus-Radziszewski method) purify Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purify nmr_ir Spectroscopic Analysis: - NMR (¹H, ¹³C) - FT-IR purify->nmr_ir mass_spec Mass Spectrometry (Confirm Molecular Weight) nmr_ir->mass_spec pka_measure Measure Physicochemical Properties (e.g., pKa via Titration) mass_spec->pka_measure kinetic_study Perform Kinetic Studies (Determine reaction rates) pka_measure->kinetic_study data Collect & Process Experimental Data kinetic_study->data

Caption: Workflow for the experimental synthesis and reactivity measurement.

Experimental Protocol: Synthesis and pKa Determination
  • Synthesis: Synthesize the imidazole derivative. A common and versatile method is the Debus-Radziszewski imidazole synthesis, which involves reacting a dicarbonyl compound, an aldehyde, and ammonia.[3][4]

  • Purification and Characterization:

    • Purify the synthesized compound using techniques like column chromatography or recrystallization.

    • Trustworthiness: It is critical to confirm the structure and purity of the compound before measuring its properties.

    • Confirm the structure using:

      • NMR Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of protons and carbons, confirming the connectivity of the molecule.[4]

      • FT-IR Spectroscopy: Identifies characteristic functional groups by their vibrational frequencies.[4]

      • Mass Spectrometry: Confirms the molecular weight of the compound.[4]

  • pKa Measurement (Potentiometric Titration):

    • Causality: The pKa is a fundamental measure of an imidazole's ability to accept or donate a proton, a cornerstone of its reactivity in many biological and chemical systems.[2]

    • Dissolve a precise amount of the purified imidazole derivative in deionized water or a suitable solvent.

    • Slowly titrate the solution with a standardized acid (e.g., HCl), measuring the pH with a calibrated pH meter after each addition.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the imidazole has been protonated.

Part 3: Comparative Analysis - Bridging Theory and Reality

This is the most critical phase: the direct, objective comparison of the predicted data with the measured experimental data. Discrepancies are not failures; they are opportunities to refine the computational model.

Diagram: Validation and Refinement Cycle

G comp_model Computational Prediction (DFT) comparison Compare Results (Data Analysis) comp_model->comparison exp_data Experimental Validation (Spectroscopy, pKa) exp_data->comparison refine Refine Model (Change Functional, Basis Set, Solvent Model) comparison->refine Discrepancy validated_model Validated Predictive Model comparison->validated_model Good Agreement refine->comp_model

Caption: The iterative cycle of computational prediction and experimental validation.

Data Presentation: Quantitative Comparisons

The validity of a model is demonstrated by how well its predictions match experimental values. Below are two tables illustrating this comparison.

Table 1: Comparison of Predicted vs. Experimental pKa Values for Imidazole Derivatives

CompoundComputational MethodPredicted pKaExperimental pKaΔ(Pred-Exp)
ImidazoleB3LYP/6-31+G(d,p) with PCM13.1[2]14.0[2]-0.9
BenzimidazoleB3LYP/6-31+G(d,p) with PCM5.8 (protonated)[6]5.6 (protonated)[6]+0.2
Cu²⁺(ImH)(H₂O)₃B3LYP~12.0[2][10](Not directly measured)-
Cu²⁺(ImH)(H₂O)₃MPWB1K~9.0[2][10](Not directly measured)-

This table demonstrates that while direct calculations may differ from experimental values, the trends are often correctly predicted. The choice of functional (B3LYP vs. MPWB1K) can significantly impact the result, highlighting the importance of benchmarking.[2][10]

Table 2: Comparison of Predicted vs. Experimental FT-IR Vibrational Frequencies (cm⁻¹) for an Imidazole Derivative

Vibrational ModeDFT Calculated Frequency (B3LYP/6-311G(d,p))Experimental FrequencyAssignment
N-H Stretch3585[4]3574[4]N-H bond vibration
C=N Stretch1591[4]1582[4]Imidazole ring stretch
C-N Stretch1431[4]1422[4]Imidazole ring stretch

As shown, there is a strong correlation between the calculated and experimental vibrational frequencies, which validates the computed molecular geometry and electronic structure.[4] Minor discrepancies are expected due to the calculations being performed on a single molecule in a vacuum or continuum solvent, whereas experiments are on bulk material.

Interpreting Discrepancies
  • Systematic Errors: If the computational model consistently over- or under-predicts a value, it may point to a limitation in the chosen functional or basis set. For example, standard DFT functionals sometimes struggle with long-range interactions.

  • Environmental Effects: Discrepancies can arise if the computational model does not adequately account for the experimental conditions, such as specific solvent-solute interactions or temperature effects.[11]

  • Experimental Uncertainty: All experimental measurements have inherent errors. It is crucial to consider this when evaluating the accuracy of a computational model.

Conclusion

The validation of computational models for predicting imidazole reactivity is not a one-off procedure but an integrated, cyclical process. It requires a deep understanding of both quantum chemical theory and rigorous experimental practice. By systematically comparing DFT-calculated reactivity descriptors with empirical data from synthesis and spectroscopy, we can build trustworthy, predictive models. This synergy between computation and experimentation is not merely an academic exercise; it is a critical engine for innovation, accelerating the design of next-generation pharmaceuticals and advanced materials by making the prediction of chemical reactivity a reliable, data-driven science.

References

A Senior Application Scientist's Guide to Cross-Validation of Experimental Data with Spectral Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confident identification of chemical compounds underpins the integrity of countless experiments. While modern analytical techniques like mass spectrometry provide a wealth of data, this data is meaningless without accurate interpretation. Spectral databases have become the cornerstone of this interpretation, offering vast libraries of reference spectra against which experimental data can be compared. However, the simple act of matching a spectrum to a library entry is not enough to guarantee a correct identification. A rigorous cross-validation workflow is essential to ensure the accuracy and reproducibility of results.

This guide provides an in-depth, technically-focused protocol for the cross-validation of experimental data with spectral databases. Moving beyond a simple checklist of steps, it delves into the causality behind experimental choices and establishes a self-validating system to foster trustworthiness in your findings.

Part 1: The Foundation - Robust Experimental Design & Data Acquisition

The quality of your final identification is fundamentally limited by the quality of your initial data. Therefore, meticulous attention to experimental design and data acquisition is paramount.

Section 1.1: Experimental Design for High-Quality Spectral Data

Before a sample ever reaches the instrument, critical decisions must be made to ensure the resulting data is of the highest possible quality.

  • Sample Preparation: The purity and concentration of your sample can significantly impact the quality of the acquired spectra. Contaminants can introduce interfering signals, while low concentrations may result in poor signal-to-noise ratios. It is crucial to employ appropriate extraction and purification methods tailored to your analyte and matrix.

  • The Power of Controls: A well-designed experiment incorporates a suite of controls to identify and mitigate potential sources of error.

    • Positive Controls: A known standard of the analyte of interest should be run to confirm system suitability and retention time.

    • Negative Controls: A sample known to not contain the analyte helps to identify background signals and potential contamination.

    • Blank Injections: Running a solvent blank between samples is critical for assessing carryover from previous runs.

  • Instrument Calibration and Tuning: Mass spectrometers are complex instruments that require regular calibration and tuning to ensure optimal performance.[1] This includes calibration of the mass-to-charge ratio (m/z) axis and ensuring the instrument meets the manufacturer's specifications for resolution and sensitivity.

Section 1.2: Optimizing Data Acquisition Parameters

The parameters used for data acquisition will directly influence the quality and information content of your spectra. For liquid chromatography-tandem mass spectrometry (LC-MS/MS), key considerations include:

  • Collision Energy: In tandem mass spectrometry, collision energy is the energy applied to fragment precursor ions. Optimizing this parameter is crucial for generating information-rich fragmentation patterns. Different molecules will have different optimal collision energies.

  • Resolution and Mass Accuracy: High-resolution and high-mass-accuracy instruments provide more precise m/z measurements, which significantly improves the confidence of database matches.

  • Data-Dependent vs. Data-Independent Acquisition (DDA vs. DIA):

    • DDA: In DDA, the instrument selects the most intense precursor ions for fragmentation. This is a common approach for untargeted analysis.

    • DIA: In DIA, the instrument fragments all precursor ions within a specified m/z range. This can provide more comprehensive fragmentation data but often requires more complex data analysis.[2]

Part 2: The Workflow - From Raw Data to Confident Identification

With high-quality raw data in hand, the next phase involves a systematic workflow of data processing, database searching, and statistical validation.

Cross-Validation Workflow cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing & Analysis cluster_Results Results Sample Sample Preparation & Controls Instrument Instrument Setup & Calibration Sample->Instrument Acquisition Data Acquisition (LC-MS/MS) Instrument->Acquisition Preprocessing Preprocessing: - Format Conversion - Noise Reduction - Peak Picking Acquisition->Preprocessing DBSearch Spectral Database Searching Preprocessing->DBSearch Validation Statistical Validation: - Scoring - FDR Calculation DBSearch->Validation Identification Confident Compound Identification Validation->Identification

Caption: High-level overview of the cross-validation workflow.

Section 2.1: Data Pre-processing - The Unsung Hero

Raw data from a mass spectrometer requires several pre-processing steps before it can be effectively searched against a spectral database.[3][4]

Experimental Protocol: LC-MS/MS Data Pre-processing

  • File Conversion: Convert raw data files from the instrument vendor's proprietary format to an open format like mzML or netCDF. This ensures compatibility with a wide range of data analysis software.[5]

  • Noise Reduction and Baseline Correction: Apply algorithms to reduce electronic noise and correct for baseline drift, improving the signal-to-noise ratio of true analytical peaks.

  • Peak Picking (Centroiding): This process identifies individual mass peaks within the raw data and represents them as a single m/z and intensity value (a "centroid").

  • Chromatographic Deconvolution: For LC-MS data, this step groups peaks that belong to the same chromatographic feature.

Section 2.2: The Core of Cross-Validation - Spectral Database Searching

This is the central step where your experimental spectra are compared to reference spectra in a database.

A Comparison of Major Public Spectral Databases

DatabasePrimary FocusKey Features
NIST Mass Spectral Library Broad, including small molecules, peptides, and metabolites.Highly curated and evaluated reference data.[6][7][8][9][10]
MassBank Metabolomics and environmental chemistry.Open-access with a focus on community contributions.[11][12][13][14]
Global Natural Products Social Molecular Networking (GNPS) Natural products and metabolomics.A web-based ecosystem for data sharing and analysis, including molecular networking.[15][16][17][18][19]

Spectral Search Algorithms: The Engine of Identification

Several algorithms are used to calculate the similarity between an experimental spectrum and a library spectrum. The most common is the cosine dot-product , which treats the two spectra as vectors and calculates the cosine of the angle between them. A score closer to 1 indicates a higher degree of similarity. Other algorithms, such as those based on probability, are also used.[20][21]

Experimental Protocol: Performing a Spectral Database Search

  • Select an Appropriate Database: Choose a database that is relevant to your research area and the class of compounds you are analyzing.

  • Set Search Parameters:

    • Precursor Mass Tolerance: The allowable difference between the measured precursor m/z of your experimental spectrum and the precursor m/z of a library spectrum. This should be set based on the mass accuracy of your instrument.

    • Fragment Mass Tolerance: The allowable difference between the m/z values of the fragment ions in your experimental and library spectra.

    • Scoring Algorithm: Select the desired similarity algorithm (e.g., dot-product).

  • Execute the Search: Run the search using your pre-processed experimental data.

  • Review the Hit List: The search will return a list of potential matches, ranked by their similarity score.

Section 2.3: Statistical Validation & Scoring - Beyond the Match Score

A high match score is a good indicator of a potential match, but it is not, on its own, sufficient for confident identification. Statistical validation is crucial for assessing the significance of a match.

Understanding False Discovery Rate (FDR)

In any large-scale search, there is a possibility of random matches. The False Discovery Rate (FDR) is a statistical measure of the expected proportion of incorrect identifications among the accepted matches.[22][23][24][25] A common approach to calculating FDR is the target-decoy strategy .[26] In this method, the search is performed against the real "target" library and a "decoy" library composed of shuffled or reversed spectra. The number of hits in the decoy library is used to estimate the number of false positives in the target library.

FDR_Decision_Tree Start High-Scoring Database Match FDR_Check Calculate FDR using Target-Decoy Start->FDR_Check FDR_Low FDR < 1% ? FDR_Check->FDR_Low Confident_ID Confident Identification FDR_Low->Confident_ID Yes Manual_Review Manual Review & Further Validation FDR_Low->Manual_Review No Orthogonal_Data Consider Orthogonal Data (e.g., Retention Time) Manual_Review->Orthogonal_Data

Caption: Decision-making process for interpreting search results.

Part 3: Advanced Insights & Best Practices

Achieving true expertise in compound identification requires an awareness of common pitfalls and the ability to leverage more advanced techniques.

Section 3.1: Common Pitfalls and How to Avoid Them
  • Over-reliance on a Single Database: No single database is comprehensive. Cross-referencing your results with multiple databases can increase confidence in your identifications.

  • Ignoring the Quality of Library Spectra: Not all library spectra are of equal quality. Whenever possible, review the metadata associated with a library entry to assess its quality.

  • Misinterpretation of Match Scores: A high match score does not always equate to a correct identification, especially for structurally similar compounds. Always consider the FDR and other supporting evidence.

Section 3.2: Building and Using In-House Spectral Libraries

For researchers working with novel compounds or in specialized fields, building an in-house spectral library can be invaluable. This involves analyzing pure standards of your compounds of interest and adding their spectra to a custom library. While time-consuming, this provides the highest level of confidence for identifying these compounds in future experiments.

Conclusion

The cross-validation of experimental data with spectral databases is a multi-faceted process that demands a rigorous and systematic approach. By combining robust experimental design, meticulous data processing, and sound statistical validation, researchers can move beyond simple spectral matching to achieve confident and reproducible compound identifications. As the fields of proteomics and metabolomics continue to evolve, the principles outlined in this guide will remain fundamental to ensuring the integrity and impact of scientific discovery. The Metabolomics Standards Initiative (MSI) provides valuable guidelines for reporting experimental details to ensure reproducibility.[5][27][28][29][30]

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazole-Based Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting rigorous and validated comparative molecular docking studies of novel imidazole-based enzyme inhibitors. Moving beyond a simple procedural checklist, we delve into the causality behind experimental choices, ensuring that the generated data is not only comparative but also scientifically sound and trustworthy. Our case study will focus on Aromatase (cytochrome P450 19A1), a critical target in estrogen-receptor-positive breast cancer, for which imidazole-based inhibitors have shown significant promise.[1][2]

Conceptual Framework: Establishing a Self-Validating System

The credibility of any in silico study hinges on its validation. Molecular docking, while powerful, is sensitive to parameters and protocols.[3] Therefore, our primary directive is to create a self-validating system. This is not merely a step in the protocol but the foundational philosophy of the entire workflow.

The Rationale for Target and Ligand Selection:

  • Target Enzyme - Human Aromatase (CYP19A1): Aromatase is a heme-containing enzyme responsible for the final step in estrogen biosynthesis.[2] Its active site features a heme iron, which is a key interaction point for many non-steroidal inhibitors. The nitrogen atom in the imidazole ring of inhibitors like letrozole and anastrozole coordinates with this heme iron, making it an exemplary target for studying imidazole-based compounds.[1][2] We will utilize the crystal structure of human placental aromatase, for instance, PDB ID: 3S7S.

  • The Ligand Set - More Than Just Test Compounds: A robust study requires a carefully curated set of molecules to act as benchmarks and controls. Our ligand set will include:

    • Co-crystallized Ligand (Androstenedione): The native substrate found in the PDB structure. This is essential for the re-docking validation step.

    • Known Binders (Positive Controls): Clinically approved aromatase inhibitors such as Letrozole and Anastrozole. Our protocol must be able to correctly identify the binding modes of these known drugs.[4]

    • Decoy Molecules (Negative Controls): These are molecules that are structurally similar to the active compounds but are known to be inactive. The ability of a docking protocol to rank active compounds significantly higher than decoys is a crucial measure of its predictive power.[5]

    • Novel Imidazole Derivatives: The test compounds for which we want to predict binding affinity and mode.

The Principle of Protocol Validation:

Before screening our novel compounds, we must first prove the docking protocol is reliable for this specific biological system. This is achieved through two key validation steps:

  • Re-docking: The co-crystallized ligand is extracted from the protein structure and then docked back into the binding site. A successful protocol will reproduce the original binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[6][7] This confirms that the chosen software parameters can accurately replicate a known, experimentally determined interaction.

  • Virtual Screening Performance: The protocol should be able to differentiate known active inhibitors from a set of decoy molecules. This demonstrates the scoring function's ability to correctly rank potential binders, a process often evaluated using a Receiver Operating Characteristic (ROC) analysis.[5]

The Experimental Workflow: A Detailed Protocol

This section outlines the step-by-step methodology for a comparative docking study. We will use AutoDock Vina, a widely-used and validated open-source docking program, for this workflow.[7][8]

Step 1: Receptor Preparation

The goal of this step is to prepare the raw PDB structure for docking by cleaning it, adding missing atoms, and assigning correct chemical properties.

  • Obtain Crystal Structure: Download the PDB file for human aromatase (e.g., PDB ID: 3S7S) from the Protein Data Bank.

  • Clean the Structure: Remove all non-essential components, such as water molecules, co-solvents, and any ligands not part of the binding site of interest. The native ligand (androstenedione) should be saved to a separate file for later use in validation.

  • Add Hydrogens: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.

  • Assign Charges and Atom Types: Compute Gasteiger charges and assign atom types. This is crucial for the docking algorithm's energy calculations.

  • Define the Binding Site (Grid Box): The search space for the docking simulation must be defined. This is done by creating a "grid box" centered on the position of the co-crystallized ligand. The box should be large enough to encompass the entire active site and allow the test ligands to rotate and translate freely.[7][9] For PDB ID 3S7S, the grid box can be centered on the androstenedione binding pocket.

Step 2: Ligand Preparation

Each ligand must be converted into a 3D structure with the correct stereochemistry, charge, and torsional degrees of freedom.

  • Obtain 2D Structures: Draw the novel imidazole derivatives, positive controls (Letrozole, Anastrozole), and the native ligand using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D.

  • Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94). This ensures the ligands are in a low-energy, stable conformation before docking.

  • Assign Charges and Define Rotatable Bonds: As with the protein, assign Gasteiger charges. The software will automatically detect rotatable bonds, which define the conformational flexibility of the ligand during the docking simulation.

Step 3: Docking Simulation & Validation

This is the core computational step where the protocol's validity is confirmed and the novel compounds are screened.

  • Protocol Validation (Re-docking):

    • Dock the prepared native ligand (androstenedione) back into the prepared aromatase receptor using the defined grid box.

    • Compare the top-ranked docked pose with the original co-crystallized pose.

    • Calculate the RMSD between the two poses. An RMSD value < 2.0 Å is considered a successful validation.[7][10]

  • Comparative Docking (Production Run):

    • Once the protocol is validated, dock the entire ligand set (novel imidazole derivatives and positive controls) against the prepared receptor using the exact same parameters.

    • Set the exhaustiveness parameter in AutoDock Vina to a sufficiently high value (e.g., 16 or 32) to ensure a thorough search of the conformational space.

    • Generate a set number of binding modes (e.g., 10) for each ligand to analyze different potential poses.

Step 4: Results Analysis and Interpretation
  • Analyze Binding Affinity (Docking Score): The primary output is the binding affinity, reported in kcal/mol. This value estimates the free energy of binding. A more negative score indicates a stronger predicted binding affinity. Rank all compounds based on their scores.

  • Analyze Binding Pose and Interactions: This is arguably more important than the score alone. For each top-ranked pose, visualize the ligand-receptor complex and meticulously analyze the interactions.[11] For aromatase inhibitors, look for:

    • Coordination with Heme: The N3 atom of the imidazole ring should be oriented towards the heme iron.[1][12] This is a hallmark interaction for this class of inhibitors.

    • Hydrogen Bonds: Identify any hydrogen bonds with key active site residues like Asp309, Thr310, or Ser478.[2]

    • Hydrophobic and π-π Interactions: Note interactions with hydrophobic and aromatic residues such as Phe134, Phe221, Trp224, and Val370, which stabilize the ligand in the binding pocket.[2]

  • Compare with Positive Controls: The binding score and interaction pattern of your novel compounds should be compared against those of Letrozole and Anastrozole. A promising candidate will exhibit a comparable or better docking score and engage with the same key residues, confirming a similar mechanism of action.

Data Presentation and Visualization

Clear presentation of data is paramount for comparative analysis.

Quantitative Data Summary

All quantitative results should be summarized in clear, well-structured tables.

Table 1: Docking Protocol Validation

Ligand Docking Software RMSD (Å) from Crystal Pose Validation Status

| Androstenedione | AutoDock Vina | 1.15 | Passed (< 2.0 Å) |

Table 2: Comparative Docking Results for Aromatase Inhibitors

Compound ID Structure (SMILES) Docking Score (kcal/mol) Predicted Ki (nM) Key Interactions with Aromatase Residues
Control: Letrozole CC(C)(C#N)c1ccc(cn1)c2ccc(C#N)cc2 -10.5 15.8 Heme coordination, H-bond with Asp309, π-π with Phe221
Control: Anastrozole CC(C)(C#N)c1cc(c(cc1)C(C)(C)C#N)Cn2cncn2 -9.8 48.2 Heme coordination, Hydrophobic interactions with Val370
Test Cmpd: IMD-01 [SMILES for IMD-01] -10.9 10.1 Heme coordination, H-bond with Asp309 & Ser478
Test Cmpd: IMD-02 [SMILES for IMD-02] -9.5 75.6 Heme coordination, π-π with Trp224

| Test Cmpd: IMD-03 | [SMILES for IMD-03] | -8.2 | 450.3 | H-bond with Thr310 only (No Heme coordination) |

Workflow and Interaction Diagrams

Visual diagrams are essential for conveying complex workflows and molecular relationships.

G cluster_prep Phase 1: Preparation cluster_ligands Phase 2: Ligand Setup cluster_dock Phase 3: Docking & Validation cluster_analysis Phase 4: Analysis PDB 1. Obtain PDB Structure (e.g., 3S7S) Clean 2. Clean Receptor (Remove Water, etc.) PDB->Clean PrepReceptor 3. Prepare Receptor (Add H, Assign Charges) Clean->PrepReceptor Grid 5. Define Binding Site (Grid Box Generation) PrepReceptor->Grid DrawLigands 4. Prepare Ligands (2D -> 3D, Minimize Energy) Dock 7. Production Docking (Screen All Compounds) DrawLigands->Dock Validate 6. Protocol Validation (Re-dock Native Ligand, RMSD < 2Å) Grid->Validate Validate->Dock Analyze 8. Analyze Results (Scores & Poses) Dock->Analyze Compare 9. Comparative Analysis (vs. Controls) Analyze->Compare Report 10. Report Findings Compare->Report G cluster_protein Aromatase Active Site Heme Heme Iron Asp309 Asp309 Phe221 Phe221 Val370 Val370 Inhibitor Imidazole Inhibitor Inhibitor->Heme Coordination Bond Inhibitor->Asp309 H-Bond Inhibitor->Phe221 π-π Stacking Inhibitor->Val370 Hydrophobic

References

Safety Operating Guide

Navigating the Disposal of 5-Phenyl-1H-imidazole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Risk Mitigation

Due to the absence of a dedicated SDS for 5-Phenyl-1H-imidazole-2-carbaldehyde, our primary step is to infer potential hazards from analogous compounds. Safety data for related imidazole aldehydes, such as Imidazole-2-carboxaldehyde and Imidazole-4-carboxaldehyde, consistently indicate the following potential hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes can irritate the respiratory system.[1][2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][5]

Given these potential risks, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Table 1: Essential Personal Protective Equipment (PPE) and Engineering Controls

Control MeasureSpecificationRationale
Engineering Controls Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1][6]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[7]To prevent skin contact.
Body Protection Laboratory coat.To protect personal clothing from contamination.
II. Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the safe management of hazardous laboratory waste.[8][9][10]

A. Waste Categorization and Segregation:

  • Hazardous Waste Determination: Based on the potential hazards of similar compounds, this compound should be treated as hazardous chemical waste.

  • Segregation: This waste must be segregated from non-hazardous waste. It is also crucial to prevent mixing with incompatible chemicals. Store it separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][11]

B. Waste Collection and Container Management:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be in good condition and have a secure, tight-fitting lid.[9][10][11]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation begins.

  • Accumulation: Keep the waste container closed except when adding waste. Store the container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[11][12]

C. Final Disposal Procedure:

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sewer system.[9][11]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should also be disposed of as hazardous waste in the same designated container.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and actions in the disposal process for this compound.

Disposal Workflow for this compound start Start: Generation of Waste assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards wear_ppe Wear Appropriate PPE assess_hazards->wear_ppe segregate_waste Segregate from Incompatible Chemicals wear_ppe->segregate_waste select_container Select & Label Hazardous Waste Container segregate_waste->select_container collect_waste Collect Waste in Closed Container select_container->collect_waste store_saa Store in Satellite Accumulation Area collect_waste->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: A flowchart outlining the proper disposal procedure for this compound.

III. Spill and Emergency Procedures

In the event of a spill, the primary objectives are to ensure personnel safety and contain the material.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS department.

  • Control the Spill (if safe to do so): For small, manageable spills, and only if you are trained to do so, follow these steps:

    • Ensure you are wearing the appropriate PPE.

    • Prevent the spread of the solid material.

    • Carefully sweep up the spilled solid and place it into the designated hazardous waste container. Avoid generating dust.

    • Clean the spill area with an appropriate solvent (consult with your EHS department for a recommendation) and dispose of the cleaning materials as hazardous waste.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2][3][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][13]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

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